1,4-Phenanthrenedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
phenanthrene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZPGRADIOPGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205431 | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-15-3 | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Phenanthrenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Phenanthrenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-PHENANTHRENEQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU5XP36K84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical and chemical properties of 1,4-Phenanthrenedione
An In-depth Technical Guide to 1,4-Phenanthrenedione
Introduction: Unveiling the Potential of this compound
This compound, a member of the phenanthrenequinone family, is a polycyclic aromatic hydrocarbon that presents a compelling subject for advanced chemical and pharmacological research. Unlike its more commonly studied isomer, 9,10-phenanthrenequinone, the 1,4-dione configuration offers a unique electronic and structural profile, influencing its reactivity and biological interactions. This guide provides a comprehensive overview of its core physical and chemical properties, outlines robust analytical methodologies, and explores its emerging significance in the context of medicinal chemistry and materials science. For professionals in drug development, understanding the nuanced properties of this molecule is crucial, as phenanthrene-based compounds have demonstrated significant cytotoxic activities, positioning them as potential scaffolds for novel anticancer agents.[1][2] This document serves as a foundational resource, synthesizing technical data with practical, field-proven insights to empower researchers in their exploration of this promising compound.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the bedrock of all subsequent research. This compound is a tricyclic aromatic compound featuring a quinone system integrated into the phenanthrene framework.[3]
-
IUPAC Name: phenanthrene-1,4-dione[4]
-
Synonyms: 1,4-Phenanthraquinone, 1,4-Dihydrophenanthrene-1,4-dione, phenanthrene-1,4-quinone[3][5]
The angular arrangement of the fused rings, combined with the para-quinone moiety, distinguishes it from linear aromatic quinones like anthraquinone, leading to unique electrochemical and reactive properties.
Caption: Workflow for the spectroscopic confirmation of this compound.
Methodology:
-
Sample Preparation: Ensure the sample is dry and free of solvent residues. For NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, prepare a KBr pellet or use a thin film method. For UV-Vis, prepare a dilute solution in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Mass Spectrometry (MS): Acquire a mass spectrum using an appropriate ionization technique (e.g., ESI or EI). Verify the presence of the molecular ion peak at m/z ≈ 208.05.
-
Infrared (IR) Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹. Confirm the presence of a strong C=O stretch around 1650-1680 cm⁻¹ and aromatic C=C stretches.
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. Integrate the signals and analyze the chemical shifts and coupling patterns of the aromatic protons.
-
Acquire a ¹³C NMR spectrum. Identify the downfield carbonyl carbon signals (>180 ppm) and the aromatic carbon signals.
-
-
UV-Vis Spectroscopy: Scan the sample solution across a range of ~200-600 nm. Record the wavelength(s) of maximum absorbance (λmax).
-
Data Analysis: Correlate the data from all spectroscopic methods. The combined information should provide unambiguous confirmation of the structure and purity of this compound.
Protocol 2: Analysis of Redox Properties by Cyclic Voltammetry (CV)
This protocol allows for the investigation of the electron transfer processes central to the compound's reactivity.
Causality: The electrochemical behavior of quinones is fundamental to their biological activity. CV provides quantitative data on redox potentials, which can be correlated with the compound's ability to induce oxidative stress or interact with specific biological targets.
Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Analyte Solution: Dissolve a precise amount of this compound in the electrolyte solution to achieve a final concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell:
-
Working Electrode: Glassy carbon electrode (polished before use).
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Set the potential window. A typical starting range would be from +0.5 V to -1.5 V vs. Ag/AgCl.
-
Scan the potential at a set scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (current vs. potential). Multiple cycles should be run to ensure stability.
-
-
Data Analysis: Analyze the cyclic voltammogram to identify the potentials of reduction and oxidation peaks. The reversibility of the redox process can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp). [8]
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An In-depth Technical Guide to 1,4-Phenanthrenedione: From Synthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 1,4-Phenanthrenedione
This compound, also known as 1,4-phenanthrenequinone, is a polycyclic aromatic hydrocarbon with a distinctive quinone structure.[1] This compound, identified by the CAS number 569-15-3 , possesses a molecular formula of C14H8O2 and a molecular weight of approximately 208.21 g/mol .[2][3][4] Its molecular architecture consists of three fused benzene rings, forming a phenanthrene framework, with two carbonyl groups at the 1 and 4 positions.[1] This arrangement of atoms results in a planar molecule with a conjugated system that is responsible for its characteristic yellow to orange solid appearance and strong absorbance in the ultraviolet-visible spectrum.[1]
The scientific interest in this compound and its derivatives stems from their presence in natural products, particularly from the Orchidaceae family, and their diverse biological activities.[5][6] These compounds have demonstrated a range of pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial effects, making them intriguing candidates for drug discovery and development.[6][7] This guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis, reactivity, and potential applications in the biomedical field.
Core Molecular and Physical Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key characteristics:
| Property | Value | Source |
| CAS Number | 569-15-3 | [1][2][3][4][8][9] |
| Molecular Formula | C14H8O2 | [2][3][4][8][9][10] |
| Molecular Weight | 208.21 g/mol | [2][3][4] |
| Appearance | Yellow to orange solid | [1] |
| Boiling Point | 406°C at 760 mmHg | [4] |
| Flash Point | 152°C | [4] |
| Density | 1.328 g/cm³ | [4] |
Synthesis and Chemical Reactivity: A Scientist's Perspective
The synthesis of phenanthrene derivatives can be achieved through various established methods, such as the Haworth synthesis and the Bardhan-Sengupta synthesis.[11][12] The oxidation of phenanthrene is a common route to produce phenanthrenequinones.[12] For instance, the oxidation of phenanthrene with chromic acid can yield phenanthrenequinone.[12] Another approach involves the ozonolysis of phenanthrene, which can lead to the formation of diphenaldehyde, a precursor that can be further oxidized to phenanthrenequinone.[13]
The reactivity of this compound is largely governed by the electrophilic nature of its carbonyl groups.[1] This characteristic allows it to readily participate in nucleophilic addition reactions, a key feature for its role in organic synthesis and its interaction with biological macromolecules.[1] The conjugated system of the phenanthrene backbone also influences its reactivity, allowing for various chemical modifications to generate a diverse library of derivatives with potentially enhanced biological activities.
A generalized workflow for the synthesis of a phenanthrene derivative is depicted below. The choice of starting materials and reagents is critical and is dictated by the desired substitutions on the phenanthrene core.
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[2] Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[14] Infrared (IR) spectroscopy is useful for identifying the characteristic carbonyl (C=O) stretching vibrations of the quinone moiety.
Biological Activity and Therapeutic Potential
The burgeoning interest in this compound within the drug development community is primarily due to its significant cytotoxic activity against a range of human cancer cell lines.[5] Numerous studies have highlighted the potential of phenanthrene derivatives as anticancer agents.[5][7][15][16]
Cytotoxicity and Anticancer Effects
Research has demonstrated that 1,4-phenanthrenequinones exhibit promising cytotoxicity against various cancer cell lines.[5] For example, denbinobin, a 1,4-phenanthrenequinone, has been shown to be a potential anticancer lead compound.[5] The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[16] The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric obtained from this assay.
The mechanism of action of these compounds is an active area of investigation. Some phenanthrene-based derivatives have been found to induce antitumor activities by inhibiting signaling pathways crucial for cancer cell survival and proliferation, such as the Akt and NF-κB signaling pathways.[16]
The following diagram illustrates a potential mechanism of action for a phenanthrene-based anticancer agent.
Caption: A conceptual diagram of the anticancer mechanism of a this compound derivative.
Other Biological Activities
Beyond their anticancer properties, phenanthrenes have been reported to possess a spectrum of other biological activities, including:
This broad range of bioactivities underscores the potential of the phenanthrene scaffold as a versatile platform for the development of new therapeutic agents for various diseases.
Conclusion and Future Directions
This compound is a molecule of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined structure, coupled with its diverse and potent biological activities, makes it a valuable lead compound for the design and development of novel therapeutics. Future research will likely focus on the synthesis of new derivatives with improved efficacy and selectivity, as well as a deeper investigation into their mechanisms of action at the molecular level. The continued exploration of this fascinating class of compounds holds great promise for the discovery of new drugs to combat a range of human diseases.
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PubChem. 1,4-Phenanthrenequinone | C14H8O2 | CID 98574. National Center for Biotechnology Information. [Link]
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PubChem. 9,10-Phenanthrenedione | C14H8O2 | CID 6763. National Center for Biotechnology Information. [Link]
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PubMed. Natural phenanthrenes and their biological activity. National Center for Biotechnology Information. [Link]
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ResearchGate. Chemical structure of the reported phenanthrene derivatives (1e4). [Link]
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Solubility of 1,4-Phenanthrenedione in common organic solvents
An In-depth Technical Guide to the Solubility of 1,4-Phenanthrenedione in Common Organic Solvents
Introduction
This compound, a polycyclic aromatic dione, is a molecule of significant interest in organic synthesis and materials science.[1][2] Its rigid, planar structure and the presence of two carbonyl groups make it a versatile building block for more complex molecules and a subject of study for its electronic properties.[1] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, purification processes like recrystallization, and analytical techniques. This guide provides a comprehensive overview of the solubility of this compound, grounded in its physicochemical properties and the fundamental principles of dissolution.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a yellow to orange solid organic compound.[1] Its structure consists of a phenanthrene backbone with two carbonyl groups at the 1 and 4 positions. This quinone structure imparts a degree of polarity to the otherwise nonpolar polycyclic aromatic hydrocarbon framework.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₂ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| Appearance | Yellow to orange solid | [1] |
| CAS Number | 569-15-3 | [1][2] |
| Synonyms | 1,4-Phenanthraquinone, 1,4-Dihydrophenanthrene-1,4-dione | [1] |
The presence of the carbonyl groups allows this compound to act as a hydrogen bond acceptor, which can influence its solubility in protic solvents. However, the large, nonpolar surface area of the phenanthrene ring system is the dominant feature, suggesting that it will be more soluble in nonpolar or moderately polar organic solvents.
Theoretical Principles of Solubility
The adage "like dissolves like" is the guiding principle for predicting solubility. This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The dissolution process is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The primary intermolecular forces at play for this compound are:
-
Van der Waals forces (London dispersion forces): These are the primary forces of attraction between the large, nonpolar phenanthrene rings.
-
Dipole-dipole interactions: The polar carbonyl groups introduce dipoles, allowing for these interactions.
Solubility Profile of this compound
Qualitative Solubility in Common Organic Solvents (Predicted)
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Sparingly Soluble | The nonpolar nature of hexane interacts favorably with the phenanthrene backbone, but the polar quinone moiety limits solubility. |
| Toluene | Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenanthrene rings. | |
| Benzene | Soluble | Similar to toluene, benzene's aromaticity promotes dissolution.[3][4] | |
| Polar Aprotic | Acetone | Moderately Soluble | The polarity of acetone can interact with the carbonyl groups, while its organic character is compatible with the aromatic system. |
| Dichloromethane (DCM) | Soluble | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its intermediate polarity. | |
| Tetrahydrofuran (THF) | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall structure is compatible with the solute. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. The related compound phenanthrene has a solubility of approximately 30 mg/ml in DMSO.[5] | |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent. Phenanthrene's solubility in DMF is also around 30 mg/ml.[5] | |
| Polar Protic | Methanol | Sparingly Soluble | The small size and hydrogen bonding capability of methanol are less favorable for solvating the large nonpolar backbone. |
| Ethanol | Sparingly to Moderately Soluble | Ethanol is slightly less polar than methanol, and its larger alkyl chain improves interaction with the phenanthrene rings. Solubility is expected to increase with heating.[3][4] | |
| Glacial Acetic Acid | Soluble | The ability of acetic acid to form hydrogen bonds and its organic character make it a suitable solvent.[3][4] |
Experimental Determination of Solubility
A systematic approach is necessary to experimentally determine the solubility of this compound.
Qualitative Solubility Assessment
This method provides a quick estimation of solubility.
Protocol:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.
-
Observe the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
-
If the compound does not dissolve at room temperature, gently heat the mixture to observe if solubility increases with temperature.
Quantitative Solubility Determination (Equilibrium Solubility Method)
This method provides a precise measurement of solubility.
Protocol:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the solubility in units such as g/L or mol/L.
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the equilibrium solubility method.
Factors Influencing Solubility
-
Temperature: For most solid solutes in liquid solvents, including this compound, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent. This principle is fundamental to the purification technique of recrystallization.
-
Solvent Polarity: As detailed in the solubility profile table, the polarity of the solvent is a critical factor. A good solvent will have a polarity that is compatible with both the polar and nonpolar regions of the this compound molecule.
-
Purity of the Compound: The presence of impurities can affect the measured solubility. Highly pure crystalline material will provide the most accurate and reproducible solubility data.
Applications in Research and Development
A clear understanding of the solubility of this compound is essential for several applications:
-
Synthetic Chemistry: The choice of a reaction solvent is often dictated by the solubility of the reactants. A solvent that can dissolve this compound and other reagents is necessary for a homogeneous reaction mixture, which can lead to faster reaction rates and higher yields.
-
Purification: Recrystallization is a common method for purifying solid organic compounds.[6] This technique relies on the differential solubility of the compound in a hot versus a cold solvent. A suitable recrystallization solvent for this compound would be one in which it is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Analytical Chemistry: To analyze this compound by techniques such as NMR, UV-Vis spectroscopy, or chromatography, it must first be dissolved in a suitable solvent. The choice of solvent can affect the quality of the analytical data.
-
Drug Development and Materials Science: For any potential application, whether as a pharmaceutical intermediate or as a component in an organic electronic device, the ability to process the material from solution is crucial. Solubility data informs formulation development and device fabrication processes.
Conclusion
This compound is a polycyclic aromatic dione with limited solubility in nonpolar solvents like hexane and polar protic solvents like methanol. It is expected to be soluble in aromatic solvents such as toluene and benzene, as well as polar aprotic solvents like dichloromethane, THF, DMSO, and DMF. Its solubility in alcohols like ethanol is likely moderate and increases with temperature. This solubility profile is a direct consequence of its molecular structure, which combines a large, nonpolar aromatic system with polar carbonyl groups. For any specific application, it is highly recommended that the qualitative predictions presented in this guide be confirmed by experimental determination.
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Introduction: The Significance of Phenanthrenequinones
An In-Depth Technical Guide to the Electrochemical Properties of 1,4-Phenanthrenedione
This guide provides a comprehensive technical overview of the electrochemical properties of this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies for characterization. We will explore the core redox behavior of this polycyclic aromatic quinone, detail rigorous experimental protocols for its analysis, and discuss its potential in emerging technological applications.
Phenanthrenequinones are a class of organic compounds derived from phenanthrene, a polycyclic aromatic hydrocarbon (PAH).[1] These molecules are characterized by a phenanthrene skeleton with two ketone groups, and their specific properties are dictated by the relative positions of these groups. Among these, this compound (C₁₄H₈O₂) presents a unique electronic and structural profile.[2]
Unlike its more commonly studied isomer, 9,10-Phenanthrenedione, which is a known air pollutant with significant toxicological implications due to its ability to undergo redox cycling and generate reactive oxygen species (ROS), the 1,4-isomer is less characterized.[3][4][5] Quinones are fundamentally important in biological systems as electron carriers and are increasingly being explored for applications in energy storage and electrocatalysis.[6][7] Understanding the electrochemical behavior of this compound is therefore crucial for unlocking its potential and assessing its reactivity.
Core Electrochemical Principles: The Redox Engine of this compound
The electrochemical character of this compound is dominated by the redox activity of its quinone moiety. Quinones typically undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This process is central to their function in both biological and synthetic systems.
The redox reaction can be depicted as follows:
Caption: Reversible two-electron, two-proton redox mechanism of this compound.
The potential at which this redox event occurs is a key parameter, influenced by the molecular structure and the experimental conditions, particularly the pH of the medium. While direct experimental data for this compound is scarce, studies on related isomers provide valuable insights. For instance, attempts to electrochemically synthesize phenanthrene-4,5-quinone revealed it to be a highly reactive intermediate, suggesting that the stability of the oxidized and reduced forms can vary significantly between isomers.[6][8][9] This inherent reactivity underscores the need for precise and controlled electrochemical investigation.
Experimental Characterization: A Protocol for Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of electroactive species like this compound.[10][11] It provides rapid insight into redox potentials, electron transfer kinetics, and the stability of reaction intermediates.[10] The following protocol is designed as a self-validating system, where the rationale behind each step ensures data integrity and reproducibility.
Materials and Reagents
-
Analyte: this compound (1 mM solution)
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous grade. Causality: These aprotic polar solvents provide a wide potential window and good solubility for organic compounds.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: TBAPF₆ is electrochemically inert over a wide potential range and provides necessary conductivity to the solution, minimizing iR drop.
-
Internal Standard: Ferrocene (Fc). Causality: Ferrocene exhibits a stable and well-defined one-electron redox couple (Fc/Fc⁺), which is used to reference the measured potentials, ensuring comparability across different experiments and setups.[12]
Electrochemical Setup
-
Potentiostat: A standard three-electrode potentiostat.
-
Working Electrode (WE): Glassy carbon electrode (GCE), 3 mm diameter. Causality: GCE offers a wide potential window, is relatively inert, and provides a reproducible surface. It must be polished to a mirror finish before each experiment to ensure a clean, active surface.[8]
-
Counter Electrode (CE): Platinum wire. Causality: Platinum is an inert conductor that facilitates current flow without interfering with the reactions at the WE.[12]
-
Reference Electrode (RE): Silver/Silver Nitrate (Ag/AgNO₃) in the same solvent/electrolyte mixture. Causality: A non-aqueous reference electrode prevents water contamination and potential junction issues that can arise with aqueous electrodes like SCE or Ag/AgCl.[8]
-
Electrochemical Cell: A gas-tight glass cell.
Step-by-Step Experimental Workflow
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate in ethanol and then the solvent (e.g., acetonitrile) for 2-3 minutes each to remove any adhered alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of TBAPF₆ in the chosen anhydrous solvent.
-
Prepare a 1 mM stock solution of this compound in the electrolyte solution.
-
-
Cell Assembly and Deoxygenation:
-
Assemble the three electrodes in the electrochemical cell containing the analyte solution.
-
Purge the solution with high-purity argon or nitrogen for at least 15-20 minutes. Causality: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte. Maintaining an inert atmosphere throughout the experiment is critical.[12]
-
-
Cyclic Voltammetry Measurement:
-
Set the potential range. A wide initial scan (e.g., from +1.0 V to -2.0 V vs. Ag/AgNO₃) is recommended to identify all redox events.
-
Perform a scan at a rate of 100 mV/s.
-
Record the cyclic voltammogram for several cycles to check for stability and electrode fouling.
-
Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s). Causality: The relationship between peak current and the square root of the scan rate indicates whether the process is diffusion-controlled, a hallmark of a soluble, stable species.
-
-
Internal Referencing:
-
After recording the CV of the analyte, add a small amount of ferrocene to the solution.
-
Record the CV of the Fc/Fc⁺ couple. The formal potential E°' of this couple is then used to reference the potentials of this compound.
-
Caption: Experimental workflow for the cyclic voltammetry analysis of this compound.
Interpreting the Electrochemical Data
The resulting cyclic voltammogram plots current versus potential. For a reversible two-electron process, two distinct waves corresponding to the sequential reduction of the carbonyl groups would be expected.
Table 1: Hypothetical Electrochemical Data for this compound (Note: These values are illustrative, based on typical quinone behavior and data from related compounds for educational purposes.)
| Parameter | First Redox Couple | Second Redox Couple |
| Anodic Peak Potential (Epa) | -0.75 V | -1.25 V |
| Cathodic Peak Potential (Epc) | -0.82 V | -1.33 V |
| Formal Potential (E°') | -0.785 V | -1.29 V |
| Peak Separation (ΔEp) | 70 mV | 80 mV |
| Peak Current Ratio (ipa/ipc) | ~1.0 | ~1.0 |
-
Formal Potential (E°'): Calculated as (Epa + Epc)/2, it represents the standard redox potential of the couple.
-
Peak Separation (ΔEp): For a reversible one-electron process, ΔEp is theoretically 59/n mV (where n=number of electrons) at room temperature.[10] Values close to this suggest fast electron transfer kinetics.
-
Peak Current Ratio (ipa/ipc): A ratio of ~1 indicates that the electrochemically generated species is stable on the timescale of the experiment.[10] Deviations from unity can suggest follow-up chemical reactions.
Potential Applications in Energy Storage and Electrocatalysis
The ability of phenanthrenequinones to undergo stable redox cycling makes them attractive candidates for advanced applications.
-
Organic Electrode Materials: Quinone-based compounds are being actively researched as cathode materials for lithium-ion and other metal-ion batteries.[13] Their multi-electron redox capability can lead to high specific capacities. For example, derivatives of 9,10-phenanthrenequinone have been shown to function as high-capacity cathode materials.[13][14] The specific redox potentials of this compound will determine its operating voltage and suitability for different battery chemistries.
-
Electrocatalysis: The redox activity of quinones can be harnessed to catalyze important chemical reactions. They can act as redox mediators, facilitating electron transfer between an electrode and a substrate.[15] This is particularly relevant in the development of fuel cells and sensors.[7] For instance, the two-electron reduction of oxygen to hydrogen peroxide, a valuable chemical, is an area where quinone-like molecules could replace energy-intensive industrial processes.[7]
Conclusion
This compound is a molecule with significant, albeit largely unexplored, electrochemical potential. Its core reactivity is defined by the two-electron redox chemistry of its quinone functionality. Through rigorous and systematic characterization using techniques like cyclic voltammetry, as detailed in this guide, researchers can elucidate its fundamental properties, including redox potentials and electron transfer kinetics. This knowledge is the critical first step toward designing and implementing this compound and its derivatives in next-generation energy storage systems, catalytic processes, and novel electronic materials.
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Wilkinson, D., Cioncoloni, G., Symes, M. D., & Bucher, G. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Advances, 10(62), 38004–38012. Available at: [Link]
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Nishiyama, K., et al. (2020). Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B. The Journal of Toxicological Sciences, 45(6), 349-363. Available at: [Link]
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Theoretical Framework for Elucidating the Electronic Structure of 1,4-Phenanthrenedione
An In-Depth Technical Guide
Abstract
1,4-Phenanthrenedione, a polycyclic aromatic quinone, is a molecule of significant interest due to the unique electrochemical and photochemical properties conferred by its fused ring system and electrophilic carbonyl groups.[1][2] Understanding its electronic structure is paramount for harnessing its potential in diverse fields, including organic synthesis, the development of novel electrode materials, and as a photosensitizer in therapeutic applications.[1][2] This technical guide provides a comprehensive framework for the theoretical calculation of this compound's electronic properties using first-principles quantum chemical methods. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict and analyze its ground-state geometry, frontier molecular orbitals, electrostatic potential, and electronic absorption spectra. The methodologies and insights presented herein serve as a robust protocol for researchers aiming to computationally explore the reactivity and photophysical behavior of this important molecular scaffold.
Foundational Principles: Why Computational Chemistry?
Polycyclic aromatic hydrocarbons (PAHs) and their derivatives, like quinones, represent a vast class of molecules with applications ranging from organic electronics to environmental science.[3][4][5] Experimental characterization provides essential data, but theoretical calculations offer a deeper, atomistic understanding of the underlying electronic behavior that governs molecular properties. Computational chemistry, particularly DFT, serves as a powerful predictive tool that complements laboratory studies.[6] It allows for the exploration of molecular properties that may be difficult or impossible to measure directly, providing insights into reaction mechanisms, chemical reactivity, and the nature of excited states.[7][8]
Density Functional Theory (DFT) as the Core Engine
DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, especially for medium to large-sized molecules like this compound.[4] The central tenet of DFT is that the ground-state electronic energy of a system is a unique functional of its electron density. By choosing an appropriate functional and basis set, we can solve the Kohn-Sham equations to obtain the molecule's energy, optimized geometry, and other electronic properties.
-
Functionals: The choice of the exchange-correlation functional is critical. For polycyclic aromatic systems, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a long track record of providing reliable results for geometries and electronic properties.[4][9] More modern, range-separated hybrid functionals such as M06-2X are also highly effective, particularly for systems where non-covalent interactions or complex electronic effects are at play.[10][11]
-
Basis Sets: The basis set is the set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-31G(d) are often sufficient for initial geometry optimizations, while larger, more flexible basis sets such as 6-311++G(d,p) are recommended for final, high-accuracy single-point energy calculations and the computation of subtle electronic properties.[9][11]
Key Electronic Descriptors
Our theoretical investigation will focus on several key descriptors that provide a comprehensive picture of this compound's electronic character:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[12]
-
HOMO Energy: Correlates with the molecule's ability to donate electrons (nucleophilicity).
-
LUMO Energy: Correlates with the molecule's ability to accept electrons (electrophilicity).[8]
-
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[7][12] A smaller gap suggests the molecule is more easily excitable and generally more reactive.[8][12]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions of a molecule, providing a powerful guide to predicting intermolecular interactions and sites of chemical attack.
-
Electronic Transitions (TD-DFT): To understand the molecule's interaction with light, Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic excited states. This allows for the simulation of the UV-Vis absorption spectrum, providing the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*).[13]
Experimental Protocol: A Validated Computational Workflow
This section outlines a step-by-step, self-validating protocol for the theoretical analysis of this compound. The use of a trusted computational chemistry software package such as Gaussian, ORCA, or GAMESS is assumed.[11]
Step 1: Initial Structure Generation
The first step is to build the 3D structure of this compound. This can be done using any molecular editor (e.g., GaussView, Avogadro, ChemDraw). The standard IUPAC numbering for phenanthrene should be followed to ensure consistency.
Step 2: Ground-State Geometry Optimization
The initial structure is a mere guess. We must find the lowest energy conformation through geometry optimization.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-31G(d).
-
Causality: This level of theory is robust for obtaining a reliable equilibrium geometry for organic molecules without excessive computational expense.[13] The optimization algorithm systematically alters the atomic coordinates to find a point on the potential energy surface where the net forces on all atoms are effectively zero.
Step 3: Vibrational Frequency Analysis
To validate the optimized structure, a frequency calculation must be performed at the same level of theory.
-
Purpose: This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[13] Second, it provides the zero-point vibrational energy (ZPVE) correction for the total electronic energy.
-
Self-Validation: If any imaginary frequencies are found, it indicates that the structure is a transition state, not a minimum. The geometry must then be perturbed along the imaginary frequency's vibrational mode and re-optimized.
Step 4: High-Accuracy Single-Point Energy and Property Calculation
With a validated geometry, more accurate electronic properties can be calculated using a more robust basis set.
-
Method: DFT.
-
Functional: B3LYP or M06-2X.
-
Basis Set: 6-311++G(d,p).
-
Properties: Request calculation of molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) charges, and the molecular electrostatic potential (MEP).
-
Causality: The larger basis set provides a more accurate description of the electron distribution, which is crucial for quantitative analysis of orbital energies and charge distribution.
Step 5: Excited-State Calculations for UV-Vis Spectrum
To simulate the electronic spectrum, TD-DFT calculations are performed on the optimized ground-state geometry.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional/Basis Set: B3LYP/6-311++G(d,p).
-
Solvation Model: Incorporate a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions (e.g., in ethanol or acetonitrile).[13] This is critical as solvent polarity can significantly influence electronic transition energies.
-
Output: The calculation will yield vertical excitation energies, oscillator strengths (which correlate to peak intensity), and the primary orbital contributions for each transition.
Diagram of the Computational Workflow
Caption: A validated workflow for the theoretical calculation of this compound's electronic properties.
Anticipated Results and Scientific Discussion
While this guide does not generate new research data, we can synthesize the expected outcomes based on established principles and literature on similar quinone and PAH systems.[10][14][15]
Molecular Geometry
The optimized structure of this compound is expected to be largely planar due to its aromatic nature. Minor deviations from planarity may occur around the carbonyl groups. Key geometric parameters, such as the C=O bond lengths and the bond lengths within the fused rings, can be compared with experimental crystallographic data, if available, to further validate the chosen level of theory.
| Parameter | Expected Bond Length (Å) | Parameter | Expected Bond Angle (°) |
| C1=O | ~1.22 - 1.24 | C2-C1-O | ~120 - 122 |
| C4=O | ~1.22 - 1.24 | C3-C4-O | ~120 - 122 |
| C-C (aromatic) | ~1.38 - 1.42 | C-C-C (ring) | ~119 - 121 |
Table 1: Representative theoretical geometric parameters for this compound.
Frontier Molecular Orbitals and Reactivity
The FMO analysis is central to understanding the molecule's reactivity.
-
HOMO: The highest occupied molecular orbital is anticipated to be a π-orbital delocalized across the phenanthrene carbon framework.
-
LUMO: The lowest unoccupied molecular orbital is expected to have significant contributions from the p-orbitals of the carbonyl carbons and oxygens, forming a π* system. The electrophilic nature of the quinone moiety suggests the LUMO will be localized in this region.[2]
-
HOMO-LUMO Gap: The energy gap is a key determinant of the molecule's electronic transitions and overall stability.[12] A smaller gap compared to the parent phenanthrene hydrocarbon is expected due to the electron-withdrawing nature of the quinone functionality.
| Property | Expected Energy (eV) | Implication |
| HOMO Energy | -6.5 to -7.5 | Moderate electron-donating capability |
| LUMO Energy | -3.0 to -4.0 | Strong electron-accepting capability |
| HOMO-LUMO Gap | ~3.0 - 4.0 | Indicates high reactivity and accessibility of excited states |
Table 2: Predicted electronic properties for this compound.
Diagram of FMO Energy Levels
Caption: Conceptual energy level diagram for the frontier molecular orbitals of this compound.
Molecular Electrostatic Potential (MEP)
The MEP map will visually confirm the molecule's reactivity sites. We expect to see:
-
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl groups. These are the primary sites for nucleophilic attack.
-
Positive Potential (Blue): Distributed around the hydrogen atoms of the aromatic rings. These regions are susceptible to electrophilic interactions.
Simulated UV-Vis Spectrum
This compound is a yellow to orange solid, indicating absorption in the blue-violet region of the visible spectrum.[2] TD-DFT calculations are expected to predict several key electronic transitions:
-
A lower-energy absorption band corresponding to an n→π * transition. This involves the excitation of an electron from a non-bonding lone pair orbital on one of the oxygen atoms to the LUMO (a π* orbital).
-
Higher-energy, more intense absorption bands corresponding to π→π * transitions within the aromatic system.
Conclusion
The theoretical framework presented in this guide provides a comprehensive and scientifically rigorous approach to characterizing the electronic structure of this compound. By systematically applying DFT and TD-DFT methods, researchers can gain profound insights into the molecule's geometry, stability, reactivity, and photophysical properties. These computational predictions are invaluable for rationalizing experimental observations and for the intelligent design of new molecules based on the phenanthrenequinone scaffold for advanced applications in materials science and medicinal chemistry.
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A Technical Guide to the Synthesis of 1,4-Phenanthrenedione: A Study in Regiochemical Control
This guide provides an in-depth technical exploration of the synthetic methodologies for 1,4-phenanthrenedione. For researchers and professionals in drug development, understanding the synthesis of specific polycyclic aromatic hydrocarbon (PAH) quinones is crucial. Unlike its well-known isomer, 9,10-phenanthrenedione, the 1,4-dione cannot be synthesized by direct oxidation of the parent phenanthrene. This guide delves into the chemical principles dictating this regioselectivity and details the targeted strategies required to access this specific isomer, offering a case study in the challenges and elegant solutions of modern organic synthesis.
The Challenge of Regioselectivity: Why Direct Oxidation Fails
The history of phenanthrene chemistry is dominated by reactions at its 9 and 10 positions. This region, often termed the "K-region," possesses the highest electron density and bond localization, resembling an isolated double bond more than the other bonds in the aromatic system. Consequently, it is the primary site for electrophilic attack, reduction, and, most importantly, oxidation.
Classical oxidation of phenanthrene, a reaction known for over a century, employs strong oxidizing agents like chromic acid or potassium dichromate in an acidic medium.[1][2] This robust and high-yielding process exclusively produces 9,10-phenanthrenedione.[1][3] The reaction proceeds because the C9-C10 bond is the most reactive site on the phenanthrene nucleus. Any attempt to force oxidation at other positions under these conditions leads to over-oxidation and ring cleavage, yielding products like diphenic acid.[4]
This inherent reactivity profile means that the synthesis of the this compound isomer is not a matter of optimizing conditions on the parent molecule but requires a fundamental shift in strategy. The synthetic design must circumvent the reactivity of the K-region and build the desired oxygenation pattern through precursor-directed methods.
Figure 1. Outcome of the direct oxidation of phenanthrene.
Primary Synthetic Pathway: Oxidation of Phenolic Precursors
The most reliable and chemically sound method for preparing p-quinones is the oxidation of the corresponding hydroquinones or p-phenols. This strategy shifts the challenge from controlling the regioselectivity of an aromatic oxidation to the synthesis of an appropriately substituted precursor.
The Teuber Reaction: Selective Oxidation with Fremy's Salt
The Teuber reaction is a cornerstone of quinone synthesis, valued for its mild conditions and high selectivity in oxidizing phenols and anilines.[5][6] The reagent, potassium nitrosodisulfonate, commonly known as Fremy's salt, is a stable inorganic radical that effects a clean conversion of phenols to quinones, often in high yield.[5][7]
The key to synthesizing this compound is the availability of its precursor, 1-hydroxyphenanthrene (phenanthren-1-ol).[8] While this precursor is a known human metabolite of phenanthrene, its own synthesis is a non-trivial prerequisite.[8] Once obtained, its oxidation with Fremy's salt provides a direct route to the target dione.
Causality of the Teuber Reaction: The mechanism involves the abstraction of a hydrogen atom from the phenolic hydroxyl group by the Fremy's salt radical. This generates a phenoxy radical, which is stabilized by resonance. A second molecule of Fremy's salt then attacks the phenoxy radical, typically at the para position, leading to an intermediate that collapses to form the quinone.[5] This mechanism inherently favors the formation of p-quinones from phenols where the para position is unsubstituted.
Figure 2. Simplified workflow of the Teuber reaction.
Experimental Protocol: Teuber Oxidation of 1-Hydroxyphenanthrene
The following is a representative protocol adapted from the well-established Teuber reaction for similar phenolic substrates.[6] All operations involving Fremy's salt should be conducted with care in a well-ventilated fume hood.
Step 1: Preparation of Reagent Solution
-
In a large vessel (e.g., a 2 L separatory funnel), prepare a buffer solution by dissolving sodium dihydrogen phosphate (e.g., 8 g) in deionized water (2.5 L).
-
To this buffered solution, add two molar equivalents of Fremy's salt (dipotassium nitrosodisulfonate) relative to the substrate. Agitate the mixture until the purple inorganic radical is fully dissolved.
Step 2: Substrate Addition
-
Dissolve one molar equivalent of 1-hydroxyphenanthrene[8][9] in a suitable organic solvent that is immiscible with the aqueous buffer, such as diethyl ether or dichloromethane (e.g., 200 mL).
-
Quickly add the solution of 1-hydroxyphenanthrene to the aqueous Fremy's salt solution.
Step 3: Reaction
-
Shake the two-phase mixture vigorously for approximately 20-30 minutes. The progress of the reaction can be monitored by the color change of the aqueous layer from purple to reddish-brown.
-
The reaction is typically complete when the purple color has been fully discharged.
Step 4: Workup and Isolation
-
Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic extracts and wash them sequentially with water, 1 M HCl, and finally a saturated brine solution.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature (<30 °C) to prevent product degradation or dimerization.
Step 5: Purification
-
The crude this compound can be purified by column chromatography on silica gel or by careful recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Alternative Pathway: Rearrangement from an Unstable Bay-Quinone
An alternative, albeit less preparatively useful, route to the this compound scaffold has been observed during attempts to synthesize the highly strained 4,5-phenanthrenedione isomer.[10] This isomer, known as a "bay-quinone," suffers from severe steric repulsion between the two carbonyl groups forced into close proximity in the bay region of the molecule.
When the precursor 4,5-dihydroxyphenanthrene is treated with various oxidants (such as lead(IV) oxide or even Fremy's salt), the expected 4,5-dione is not isolated. Instead, the reaction yields either intractable tars from decomposition or, significantly, derivatives of the rearranged and more stable this compound.[10]
Causality of Rearrangement: This outcome is a powerful illustration of thermodynamic control. The high strain energy of the 4,5-dione provides a strong driving force for rearrangement to a less strained isomeric form. The 1,4-dione, with its quinone system located on a terminal ring, is a much more stable arrangement. While the precise mechanism of this rearrangement is complex, it highlights the instability of the 4,5-dione intermediate, which serves as a transient species en route to other products.
Figure 3. Fate of the unstable 4,5-phenanthrenedione intermediate.
Comparative Summary and Future Outlook
The synthesis of phenanthrene-based quinones is a tale of two distinct strategies dictated by the target's regiochemistry. The table below summarizes the fundamental differences in approach.
| Feature | 9,10-Phenanthrenedione Synthesis | This compound Synthesis |
| Starting Material | Phenanthrene | 1-Hydroxyphenanthrene |
| Key Reagent | Strong Oxidant (e.g., CrO₃, H₂SO₄) | Mild, Selective Oxidant (Fremy's Salt) |
| Core Principle | Direct oxidation of the most reactive bond (C9-C10 K-region).[2] | Precursor-directed synthesis; oxidation of a pre-installed phenol group.[5][6] |
| Regiocontrol | Inherent to the substrate's electronics. | Dictated by the position of the hydroxyl group on the precursor. |
| Yield | Generally high (e.g., >90% reported under optimized conditions).[3] | Moderate to good, dependent on precursor synthesis. |
Looking forward, modern synthetic methods could provide novel entries to the required precursors. Palladium-catalyzed cross-coupling and C-H activation reactions, for instance, offer powerful tools for constructing highly substituted phenanthrene skeletons.[11][12] A future strategy could involve a convergent synthesis that builds a 1,4-dioxygenated phenanthrene (e.g., 1,4-dimethoxyphenanthrene) via these advanced methods, followed by deprotection and oxidation to furnish the final 1,4-dione. Such an approach would offer greater flexibility and may allow access to a wider range of substituted this compound derivatives for use in materials science and drug discovery.
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Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? RSC Publishing. (2020-10-15). Available from: [Link]
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Reactivity of 1,4-Phenanthrenedione with nucleophiles
An In-Depth Technical Guide to the Reactivity of 1,4-Phenanthrenedione with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a polycyclic aromatic dicarbonyl compound featuring a rigid, electron-deficient quinone system. This structure imparts significant electrophilic character, making it a versatile substrate for a range of nucleophilic transformations. This guide provides a detailed examination of the reactivity of this compound with various classes of nucleophiles. We will explore the fundamental principles governing the regioselectivity of these reactions, primarily the competition between direct (1,2-) and conjugate (1,4-) addition pathways. The discussion is grounded in Hard-Soft Acid-Base (HSAB) theory, providing a predictive framework for reaction outcomes. Specific sections are dedicated to reactions with hard nucleophiles (organolithiums, Grignard reagents), soft nucleophiles (amines, thiols, organocuprates), and its role as a dienophile in Diels-Alder cycloadditions. Mechanistic diagrams, comparative data tables, and a detailed experimental protocol are included to offer both theoretical understanding and practical guidance for synthetic applications.
Introduction: The Electrophilic Nature of this compound
This compound is a member of the para-quinone family, characterized by a conjugated system of two carbonyl groups within a six-membered ring fused to a phenanthrene backbone. This extensive conjugation and the presence of two electron-withdrawing carbonyl groups render the molecule highly electrophilic at specific sites. Its reactivity is central to the synthesis of complex polycyclic structures and functionalized phenanthrene derivatives, many of which are investigated for their potential biological activities.
The core of its reactivity lies in the α,β-unsaturated ketone moiety embedded within the ring system. This creates two primary sites for nucleophilic attack: the carbonyl carbons (C1 and C4) and the vinylic carbons (C2 and C3). The specific site of attack is dictated by the electronic nature of the incoming nucleophile, a concept best rationalized by HSAB theory.
Caption: Electrophilic sites on the this compound scaffold.
The Dichotomy of Nucleophilic Attack: 1,2-Addition vs. 1,4-Conjugate Addition
The interaction between a nucleophile and this compound is a classic example of the competition between kinetic and thermodynamic control. The outcome—direct addition to the carbonyl (1,2-addition) or addition to the β-carbon of the enone system (1,4-conjugate addition)—is largely determined by the nucleophile's properties.[1]
-
1,2-Addition (Direct Addition): This pathway is typically favored by hard nucleophiles . According to HSAB theory, the carbonyl carbon, bearing a significant partial positive charge, is a "hard" electrophilic center. Hard nucleophiles, characterized by high charge density and low polarizability (e.g., Grignard reagents, organolithiums), preferentially attack this site. This reaction is often fast and irreversible, placing it under kinetic control.[1][2][3]
-
1,4-Addition (Conjugate or Michael Addition): This pathway is favored by soft nucleophiles . The β-carbon of the enone system is a "soft" electrophilic center. Soft nucleophiles, which are more polarizable and have a more diffuse charge (e.g., organocuprates, amines, thiols, enolates), preferentially attack this site.[4] The initial 1,2-addition by a soft nucleophile is often reversible, allowing the reaction to proceed to the thermodynamically more stable 1,4-adduct, which preserves the highly stable carbonyl group after tautomerization.[1]
Reactions with Hard Nucleophiles: Direct Carbonyl Addition
Organolithium and Grignard Reagents
Organolithium (RLi) and Grignard (RMgX) reagents are potent, carbon-centered nucleophiles classified as "hard" due to the highly polarized metal-carbon bond.[5][6][7] Their reactions with α,β-unsaturated systems like this compound overwhelmingly favor 1,2-addition to one of the carbonyl carbons.[8][9][10]
The reaction proceeds via direct attack on a carbonyl carbon, breaking the C=O π-bond to form a magnesium or lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. Given the two equivalent carbonyls, a second equivalent of the organometallic reagent can add to the remaining carbonyl, potentially leading to a diol product.
Caption: General mechanism for 1,2-addition of a hard nucleophile.
Reactions with Soft Nucleophiles: Conjugate Addition
Organocuprates (Gilman Reagents)
While Grignard and organolithium reagents are excellent for 1,2-addition, achieving 1,4-alkylation requires a softer carbon nucleophile. Gilman reagents (lithium dialkylcuprates, R₂CuLi) are the classic solution. The copper center moderates the reactivity of the alkyl group, making it a softer nucleophile that selectively attacks the β-carbon (C2 or C3) of the enone system.[4] This reaction forms a new carbon-carbon bond at the conjugate position and generates an enolate intermediate, which is then protonated during workup to yield the substituted hydroquinone, which may be subsequently oxidized back to a quinone.
Nitrogen Nucleophiles (Amines)
Primary and secondary amines are moderately soft nucleophiles that readily undergo conjugate addition with quinones to form amino-substituted derivatives.[11][12] The reaction involves the attack of the amine's lone pair on a vinylic carbon, followed by proton transfer and tautomerization to yield the hydroquinone adduct. This adduct is often readily oxidized by air or the starting quinone to the final, stable amino-substituted this compound.
Caption: General mechanism for 1,4-conjugate addition of a soft nucleophile.
Sulfur Nucleophiles (Thiols)
Thiols and their conjugate bases, thiolates, are exceptionally soft and potent nucleophiles. Their reactions with quinones are typically very fast.[13][14] The addition of thiols to quinonoid systems follows a Michael-type 1,4-addition pathway.[15] The reaction rate is highly dependent on pH, as the deprotonated thiolate is a significantly stronger nucleophile than the neutral thiol.[13][14] Similar to amine addition, the initial hydroquinone adduct is susceptible to oxidation, yielding the stable thioether-substituted this compound. While some ortho-quinones react with thiols via complex radical mechanisms leading to unusual regiochemistry, the reaction with para-quinones like this compound is expected to follow the more conventional 1,4-addition model.[16]
Cycloaddition Chemistry: this compound as a Dienophile
Beyond nucleophilic additions, the electron-deficient double bond within the quinone ring of this compound allows it to act as an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[17][18][19] This powerful ring-forming reaction involves a concerted mechanism with a conjugated diene.[17] The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carbonyl groups.[18][20] This reaction provides a reliable and stereospecific route to complex, polycyclic, and bridged ring systems.[19]
Summary of Reactivity
The choice of nucleophile is the primary determinant of the reaction pathway with this compound.
| Nucleophile Class | Example(s) | HSAB Type | Predominant Pathway | Typical Product |
| Organometallics | R-Li, R-MgX | Hard | 1,2-Addition | Tertiary Alcohol |
| Organocuprates | R₂CuLi (Gilman) | Soft | 1,4-Conjugate Addition | Alkyl-Substituted Hydroquinone/Quinone |
| Nitrogen | RNH₂, R₂NH | Soft | 1,4-Conjugate Addition | Amino-Substituted Hydroquinone/Quinone |
| Sulfur | R-SH | Very Soft | 1,4-Conjugate Addition | Thioether-Substituted Hydroquinone/Quinone |
| Dienes | Cyclopentadiene | N/A (Pericyclic) | [4+2] Cycloaddition | Bicyclic Adduct |
Experimental Protocol: Synthesis of an Amino-Substituted this compound
This protocol provides a representative procedure for the conjugate addition of a secondary amine to a quinone, adapted from general methods for nucleophilic substitution on quinonoid systems.[11]
Caption: Experimental workflow for a typical amine addition reaction.
Objective: To synthesize 2-(piperidin-1-yl)phenanthrene-1,4-dione via nucleophilic conjugate addition.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Ethanol (as solvent)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, TLC plates, filtration apparatus.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 40 mL of ethanol. Stir until a homogenous solution is formed.
-
Nucleophile Addition: Cool the solution in an ice-water bath. To the stirred solution, add 1.1 equivalents of piperidine dropwise over 5 minutes. A color change is typically observed upon addition.
-
Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting quinone.
-
Isolation: Once the reaction is complete, reduce the volume of the solvent to approximately 10 mL using a rotary evaporator. Slowly add 50 mL of cold deionized water to the concentrated mixture with vigorous stirring to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL). Allow the solid to air dry. For further purification, recrystallize the crude product from an ethanol/water mixture to yield the pure amino-substituted phenanthrenedione.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Self-Validation: The success of this protocol is validated by the complete consumption of the starting material (monitored by TLC) and the isolation of a new product whose analytical data is consistent with the expected amino-substituted structure. The distinct color change also serves as a qualitative indicator of the reaction's progress.
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A Technical Guide to the Thermal Stability and Decomposition of 1,4-Phenanthrenedione
An In-depth Analysis for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,4-Phenanthrenedione is a polycyclic aromatic quinone of significant interest in medicinal chemistry and materials science. A thorough understanding of its thermal stability and decomposition profile is critical for its synthesis, purification, storage, and application, particularly in the context of drug development where thermal processing is a common manufacturing step. This guide provides a comprehensive technical overview of the thermal behavior of this compound. Due to the limited direct experimental data on this specific isomer, this document synthesizes information from closely related analogues, including 9,10-phenanthrenequinone, and general principles of quinone chemistry to provide a robust predictive analysis. We will explore the key physicochemical properties, expected thermal stability based on comparative analysis, hypothesized decomposition pathways, and the standardized analytical methodologies for empirical characterization.
Introduction: The Significance of Thermal Stability in the Application of this compound
This compound, a member of the phenanthrenequinone family, possesses a unique molecular architecture that imparts it with interesting electronic and biological properties.[1][2] Its chemical structure consists of a phenanthrene framework with two carbonyl groups at the 1 and 4 positions.[1][2] This arrangement distinguishes it from its more commonly studied isomer, 9,10-phenanthrenequinone. The reactivity and stability of phenanthrenequinones are highly dependent on the location of these carbonyl groups, which influences the aromaticity and electronic distribution of the entire ring system.
In the pharmaceutical industry, thermal stability is a paramount parameter. Manufacturing processes such as drying, milling, and melt extrusion can expose active pharmaceutical ingredients (APIs) to significant thermal stress. A lack of thermal stability can lead to degradation, the formation of potentially toxic impurities, and a reduction in therapeutic efficacy. Therefore, a comprehensive understanding of the thermal decomposition of this compound is a prerequisite for its development as a drug candidate.
Physicochemical Properties of this compound: A Comparative Overview
While specific experimental data on the thermal properties of this compound are scarce in publicly available literature, we can infer its likely behavior by examining its known physicochemical properties alongside those of its well-characterized isomer, 9,10-phenanthrenequinone.
| Property | This compound | 9,10-Phenanthrenequinone | Reference(s) |
| CAS Number | 569-15-3 | 84-11-7 | [1][3] |
| Molecular Formula | C₁₄H₈O₂ | C₁₄H₈O₂ | [1][3] |
| Molecular Weight | 208.21 g/mol | 208.21 g/mol | [1][3] |
| Appearance | Yellow to orange solid | Orange solid | [2][3] |
| Melting Point | Not reported | 209 °C | [3] |
| Boiling Point | Not reported | 360 °C | [3] |
The lack of a reported melting and boiling point for this compound in readily accessible databases suggests that it may be less stable than the 9,10-isomer and could potentially decompose before or during melting. Theoretical studies on the relative stability of quinone isomers indicate that the arrangement of the π-electron system is a critical determinant of stability.[4] The 9,10-phenanthrenequinone structure allows for a more stable "benzenoid" character in the outer rings, whereas the 1,4-quinone structure may induce more "quinoidal" character, which is generally associated with higher reactivity and lower stability.
Postulated Thermal Decomposition Mechanism of this compound
In the absence of direct experimental evidence, a plausible decomposition pathway for this compound can be hypothesized based on the known thermal behavior of other aromatic quinones and polycyclic aromatic hydrocarbons. The decomposition is likely to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule at elevated temperatures.
A potential decomposition cascade could involve:
-
Decarbonylation: The initial step may involve the loss of one or both carbonyl groups as carbon monoxide (CO). This is a common decomposition pathway for quinones.
-
Ring Opening and Fragmentation: Subsequent to decarbonylation, the resulting polycyclic aromatic hydrocarbon radical can undergo ring-opening and further fragmentation into smaller, more volatile aromatic and aliphatic compounds.
-
Char Formation: At very high temperatures, extensive fragmentation and polymerization of the radical species can lead to the formation of a carbonaceous char.
The exact nature of the decomposition products will be highly dependent on the experimental conditions, particularly the atmosphere (inert or oxidative).
Standardized Methodologies for Thermal Analysis
To empirically determine the thermal stability and decomposition profile of this compound, a suite of thermoanalytical techniques should be employed. The following experimental protocols are based on standard practices for the characterization of organic molecules.[5][6][7]
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss as a function of temperature.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 4-5 mg of this compound into an appropriate TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 40 mL/min to provide an inert atmosphere.
-
Temperature Program: Equilibrate the sample at 20 °C. Ramp the temperature from 20 °C to 1000 °C at a heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically defined as the temperature at which a 5% mass loss is observed.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 4-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 40 mL/min.
-
Temperature Program: Equilibrate the sample at 20 °C. Ramp the temperature from 20 °C to a temperature above the expected decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or crystallization.
TGA Coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR)
Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.
Experimental Protocol:
-
Instrument: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer.
-
TGA Method: Follow the TGA protocol outlined in section 4.1.
-
Evolved Gas Analysis: The gaseous decomposition products are transferred from the TGA furnace to the MS or FTIR for analysis.
-
Data Analysis: Correlate the mass loss events observed in the TGA with the detection of specific molecules by MS or FTIR to elucidate the decomposition mechanism.
Visualizing Workflows and Mechanisms
To further clarify the proposed methodologies and concepts, the following diagrams are provided.
Caption: Workflow for Thermogravimetric Analysis.
Caption: Workflow for Differential Scanning Calorimetry.
Caption: Hypothesized Thermal Decomposition Pathway.
Conclusion and Future Directions
While a definitive thermal profile of this compound remains to be experimentally determined, this guide provides a robust framework for its initial assessment. Based on the principles of quinone chemistry and comparative analysis with its isomers, it is prudent to anticipate that this compound may exhibit lower thermal stability than 9,10-phenanthrenequinone.
For researchers and drug development professionals, it is imperative to conduct the empirical studies outlined in this guide to establish a definitive thermal decomposition profile. This data will be invaluable for guiding synthetic and purification strategies, formulating stable dosage forms, and ensuring the safety and efficacy of any potential therapeutic applications of this intriguing molecule. The lack of comprehensive data also presents an opportunity for further academic and industrial research to fully characterize this and other understudied phenanthrenequinone isomers.
References
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Design, synthesis and structure-property relationship of fluorenone-based derivatives for fluorescent OLEDs. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Mapping the frontiers of quinone stability in aqueous media: implications for organic aqueous redox flow batteries. (2018). Journal of Materials Chemistry A. Retrieved January 16, 2026, from [Link]
-
Phenanthrenequinone. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
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Product Class 5: Anthra-9,10-quinones, Anthra-1,2-quinones, Anthra-1,4-quinones, Anthra-2,9-quinones, and Their Higher Fused Analogues. (n.d.). Science of Synthesis. Retrieved January 16, 2026, from [Link]
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9,10-Phenanthrenedione. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
1,4-Phenanthrenequinone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
An efficient and scalable synthesis of substituted phenanthrenequinones by intramolecular Friedel-Crafts reaction of imidazolides. (2007). Organic Letters. Retrieved January 16, 2026, from [Link]
- Method for the production of phenanthrenequinone. (n.d.). Google Patents.
-
An experimental and kinetic study of thermal decomposition of phenanthrene. (2019). Chemosphere. Retrieved January 16, 2026, from [Link]
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Why 1,2-quinone derivatives are more stable than their 2,3-analogues? (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
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Photophysical studies of 9,10-phenanthrenequinones. (2004). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved January 16, 2026, from [Link]
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Chemistry of 9,10-phenanthrenequinone revisited: iron(III) chloride catalyzed reactions of 9,10-phenanthrenequinone with acyclic and cyclic ketones provide furan annulated products. (2016). RSC Advances. Retrieved January 16, 2026, from [Link]
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Physical Characterization Instruments at IMSERC. (n.d.). Northwestern University. Retrieved January 16, 2026, from [Link]
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Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. (2013). Chemosphere. Retrieved January 16, 2026, from [Link]
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Reaction mechanisms for the decomposition of phenanthrene and naphthalene under hydrothermal conditions. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]
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Combined use of DSC, TGA, XRD and NIR in the compatibility study of preformulation mixtures for the development of 10 mg tablets of Rupatadine Fumarate. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
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Sustainable Synthesis, Antiproliferative and Acetylcholinesterase Inhibition of 1,4- and 1,2-Naphthoquinone Derivatives. (2022). Molecules. Retrieved January 16, 2026, from [Link]
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Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. (2022). Organics. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, and Properties of Sila-Annulated Phenanthrene Imides. (2024). Organic Letters. Retrieved January 16, 2026, from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 16, 2026, from [Link]
-
Phenanthrene. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Selective ozone activation of phenanthrene in liquid CO2. (2021). Green Chemistry. Retrieved January 16, 2026, from [Link]
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Methodological & Application
Synthesis of 1,4-Phenanthrenedione via oxidation of phenanthrene
Application Note & Protocol
Topic: Synthesis of 1,4-Phenanthrenedione via Regiospecific Oxidation of a Phenanthrene Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Synthesizing this compound
Phenanthrenediones are a class of polycyclic aromatic quinones built on the phenanthrene framework. While the 9,10-phenanthrenequinone isomer is readily accessible through direct oxidation of phenanthrene, the synthesis of the this compound isomer presents a significant regiochemical challenge.[1][2][3] The 9,10-positions of phenanthrene are electronically analogous to a fixed double bond, making them highly susceptible to oxidation by common reagents like chromic acid (CrO₃).[4][5]
This compound (CAS 569-15-3) is a valuable compound in organic synthesis and materials science, serving as a building block for more complex molecular architectures.[6] Its synthesis requires a nuanced approach that circumvents the inherent reactivity of the phenanthrene core to achieve oxidation at the desired 1- and 4-positions.
This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this compound. We will address the core chemical principles, explain the causality behind the chosen synthetic strategy, and offer a step-by-step methodology suitable for advanced chemistry laboratories. The strategy focuses on the regiospecific oxidation of a pre-functionalized phenanthrene precursor, specifically 1-phenanthrol, using a hypervalent iodine reagent.
The Synthetic Strategy: Hypervalent Iodine Reagents for Regiocontrolled Oxidation
To overcome the challenge of regioselectivity, the most effective strategy involves the oxidation of a polycyclic aromatic phenol (PAP), in this case, 1-phenanthrol or 4-phenanthrol. This approach leverages the directing effect of the hydroxyl group. Hypervalent iodine reagents have emerged as powerful tools for such transformations, offering mild reaction conditions and predictable regiochemical outcomes.[7][8]
Two key reagents in this class are o-iodoxybenzoic acid (IBX) and bis(trifluoroacetoxy)iodobenzene (BTI).[7][8] Their utility lies in their distinct regioselectivities:
-
IBX (o-iodoxybenzoic acid): This reagent is widely employed for the oxidation of alcohols and phenols. In the context of PAPs, IBX is highly regiospecific for producing ortho-quinones.[7][8][9] Therefore, oxidizing 1-phenanthrol with IBX would yield the undesired 1,2-phenanthrenedione.
-
BTI (bis(trifluoroacetoxy)iodobenzene): In contrast to IBX, BTI exhibits variable regioselectivity. Crucially for our purpose, the oxidation of 1-phenanthrol or 4-phenanthrol with BTI provides the corresponding para-quinone isomer, this compound, where structurally possible.[7]
This distinct reactivity makes BTI the reagent of choice for the targeted synthesis of this compound from a phenanthrol precursor.
Caption: Strategic choice of hypervalent iodine reagent for regiospecific oxidation.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from commercially available 1-phenanthrol using BTI.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Phenanthrol | ≥98% | Standard chemical supplier | Starting material. |
| Bis(trifluoroacetoxy)iodobenzene (BTI) | ≥98% | Standard chemical supplier | Oxidizing agent. Handle with care. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard chemical supplier | Reaction solvent. |
| Diethyl ether (Et₂O) | ACS Grade | Standard chemical supplier | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house | For aqueous wash. |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard chemical supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supplier | For column chromatography. |
| Deionized Water | High Purity | Laboratory supply | For workup. |
Equipment
-
Round-bottom flasks (50 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
Step-by-Step Synthesis Procedure
The following procedure is adapted from established methodologies for the BTI-mediated oxidation of polycyclic aromatic phenols.[7]
-
Preparation of Reactant Solution:
-
In a 50 mL round-bottom flask, dissolve 1-phenanthrol (e.g., 1.0 mmol, 194.2 mg) in a mixture of DMF (10 mL) and water (2.5 mL).
-
Equip the flask with a magnetic stir bar and place it in an ice-water bath to cool the solution to 0 °C.
-
-
Preparation of Oxidant Solution:
-
In a separate flask, dissolve BTI (1.1 mmol, 473.0 mg) in DMF (5 mL). Causality Note: Using a slight excess of the oxidant ensures complete conversion of the starting material.
-
-
Reaction Execution:
-
Slowly add the BTI solution dropwise to the stirred 1-phenanthrol solution at 0 °C over a period of 15 minutes.
-
Maintain the reaction temperature at 0 °C and stir vigorously under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress using TLC (e.g., eluent: 20% ethyl acetate in hexanes). The starting material (1-phenanthrol) should be consumed, and a new, more colored spot corresponding to the quinone product should appear. The reaction is typically complete within 1-2 hours.
-
-
Reaction Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by pouring the mixture into a 250 mL separatory funnel containing 100 mL of cold deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL). Expertise Note: Diethyl ether is chosen for its ability to effectively extract the organic product while having low miscibility with the aqueous DMF phase.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). This removes residual DMF and acidic byproducts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product will appear as a yellow to orange solid.[6]
-
Purify the crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
The final product can be further purified by recrystallization if necessary.
-
Expected Yield: 75-85%.
-
Characterization: The identity and purity of the product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and compared with literature data. The product typically appears as a yellow to orange solid.[6]
-
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
BTI: Hypervalent iodine reagents can be corrosive and are powerful oxidizers. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
DMF: N,N-Dimethylformamide is a skin and respiratory irritant. It is a suspected teratogen. Always handle in a fume hood and wear appropriate gloves.
-
Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction procedures.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
References
- Benchchem. A Technical Guide to 2,7-Disubstituted Phenanthrenequinones: Synthesis, Biological Activity, and Therapeutic Potential.
-
Scientific.Net. Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP. Available from: [Link]
-
Organic Syntheses. phenanthrenequinone. Available from: [Link]
-
Scientific.Net. Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP. Available from: [Link]
-
National Institutes of Health (NIH). Regiospecific oxidation of polycyclic aromatic phenols to quinones by hypervalent iodine reagents. Available from: [Link]
-
SciSpace. Oxidation of Polynuclear Aromatic Hydrocarbons using Ruthenium-Ion-Catalyzed. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Regiospecific Oxidation of Polycyclic Aromatic Phenols to Quinones by Hypervalent Iodine Reagents. Available from: [Link]
-
Semantic Scholar. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link]
-
PubMed. An efficient and scalable synthesis of substituted phenanthrenequinones by intramolecular Friedel-Crafts reaction of imidazolides. Available from: [Link]
-
JMEST. Research on Oxidation of Phenanthrene to Phenanthrenequinone and its Kinetics. Available from: [Link]
-
ResearchGate. Synthesis of Phenanthrenes from Formylbenzoquinone | Request PDF. Available from: [Link]
-
PubMed. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids. Available from: [Link]
-
PubMed. Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study. Available from: [Link]
-
YouTube. MCQ-178: About Phenanthrene and CrO3 by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).. Available from: [Link]
-
PubChem. This compound (C14H8O2). Available from: [Link]
-
Thieme Chemistry. Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. Available from: [Link]
-
National Institutes of Health (NIH). Oxidative metabolism of phenanthrene and anthracene by soil pseudomonads. The ring-fission mechanism. Available from: [Link]
-
Chemistry Stack Exchange. Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. Available from: [Link]
-
National Institutes of Health (NIH). NIH Public Access. Available from: [Link]
-
Chem-Station. IBX Oxidation. Available from: [Link]
-
JMEST. Study of Oxidationof Phenanthrene to Diphenic Acid and its Kinetics. Available from: [Link]
- Google Patents. US4510090A - Method for the production of phenanthrenequinone.
-
Resonance. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Available from: [Link]
-
National Institutes of Health (NIH). 1,4-Phenanthrenequinone. Available from: [Link]
-
ResearchGate. (PDF) Protocol to prepare phenanthrenequinone moieties-rich carbon materials through electrochemical oxidation. Available from: [Link]
-
National Institutes of Health (NIH). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Available from: [Link]
-
Royal Society of Chemistry. Potentially carcinogenic cyclopenta[ a ]phenanthrenes. Part III. Oxidation studies. Available from: [Link]
-
Royal Society of Chemistry. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. Available from: [Link]
-
GovInfo. Oxidation of polycyclic, aromatic hydrocarbons: a review of the literature. Available from: [Link]
-
Organic Chemistry Portal. Chromium Trioxide (CrO3). Available from: [Link]
-
Química Organica.org. Phenanthrene synthesis. Available from: [Link]
-
Semantic Scholar. Reaction of Phenanthrene-9,10-dione with Phenanthrene-9,10-diol: Synthesis and Characterization of the First ortho-Quinhydrone Derivative. Available from: [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1,4-Phenanthrenedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of 1,4-phenanthrenedione derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Recognizing the limited literature on direct palladium-catalyzed routes to this specific dione scaffold, this document outlines a robust two-stage synthetic strategy. The initial stage focuses on the construction of the core phenanthrene structure through a highly efficient palladium-catalyzed domino reaction. The subsequent stage details the conversion of the phenanthrene intermediate to the target this compound. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols to enable researchers to successfully synthesize and explore this important class of molecules.
Introduction: The Significance of 1,4-Phenanthrenediones
Phenanthrene, a polycyclic aromatic hydrocarbon, serves as a key structural motif in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a 1,4-dione functionality onto the phenanthrene core creates a quinone system, a privileged scaffold in medicinal chemistry known for its redox activity and ability to interact with biological macromolecules. Derivatives of this compound are therefore of significant interest for the development of novel therapeutic agents and functional materials.
While various methods exist for the synthesis of the phenanthrene nucleus, direct and efficient access to the 1,4-dione substitution pattern remains a synthetic challenge. Palladium catalysis has emerged as a powerful tool for the construction of complex aromatic systems through C-H activation, cross-coupling, and domino reactions, offering high efficiency and functional group tolerance.[1][2] This guide will leverage a palladium-catalyzed approach for the synthesis of the phenanthrene backbone, followed by established methods for the introduction of the 1,4-dione functionality.
Part 1: Palladium-Catalyzed Synthesis of the Phenanthrene Core
The construction of the phenanthrene skeleton is the critical first step. Among the various palladium-catalyzed methods, a one-pot, three-component domino reaction involving an aryl iodide, an ortho-bromobenzoyl chloride, and norbornadiene has been shown to be particularly effective, offering a broad substrate scope and high yields.[1] This reaction proceeds through a cascade of ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process.
Reaction Mechanism
The catalytic cycle, as proposed in the literature, is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by the insertion of norbornadiene. A subsequent ortho-C–H activation leads to the formation of a five-membered palladacycle. Oxidative addition of the ortho-bromobenzoyl chloride results in a Pd(IV) intermediate, which then undergoes reductive elimination to form a new C-C bond. A subsequent decarbonylation and retro-Diels-Alder reaction yields the phenanthrene product and regenerates the active Pd(0) catalyst.
Diagram of the Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the synthesis of phenanthrenes.
Experimental Protocol: Synthesis of a Substituted Phenanthrene
This protocol is adapted from a reported efficient synthesis of phenanthrene derivatives.[1]
Materials:
-
Substituted aryl iodide (1.0 equiv)
-
Substituted ortho-bromobenzoyl chloride (1.2 equiv)
-
Norbornadiene (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 12.5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.25 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottomed flask, add the aryl iodide (0.30 mmol, 1.0 equiv), ortho-bromobenzoyl chloride (0.36 mmol, 1.2 equiv), norbornadiene (0.60 mmol, 2.0 equiv), Pd(OAc)₂ (0.015 mmol, 5 mol%), triphenylphosphine (0.0375 mmol, 12.5 mol%), and Cs₂CO₃ (0.675 mmol, 2.25 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMF (4 mL) via syringe.
-
Stir the reaction mixture at 105 °C for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (5 mL) and wash with brine (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired phenanthrene derivative.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Iodide | (Varies) | 0.30 | 1.0 | (Varies) |
| ortho-Bromobenzoyl Chloride | (Varies) | 0.36 | 1.2 | (Varies) |
| Norbornadiene | 92.14 | 0.60 | 2.0 | 55.3 mg |
| Pd(OAc)₂ | 224.50 | 0.015 | 0.05 | 3.4 mg |
| PPh₃ | 262.29 | 0.0375 | 0.125 | 9.8 mg |
| Cs₂CO₃ | 325.82 | 0.675 | 2.25 | 220 mg |
| DMF | 73.09 | - | - | 4 mL |
Table 1: Representative reaction conditions for the palladium-catalyzed synthesis of a phenanthrene derivative.
Part 2: Synthesis of this compound
With the phenanthrene core synthesized, the next step is the introduction of the 1,4-dione functionality. While direct palladium-catalyzed oxidation to the 1,4-dione is not well-documented, a reliable method involves a Diels-Alder reaction between a vinylaromatic compound and a substituted 1,4-benzoquinone. This approach allows for the one-step construction of the this compound skeleton.[3]
Reaction Mechanism: Diels-Alder Cycloaddition
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[4] In this case, the vinylaromatic compound acts as the diene component, and a suitably substituted 1,4-benzoquinone serves as the dienophile. The reaction proceeds through a cyclic transition state to form a six-membered ring, which, after subsequent aromatization (often involving the elimination of a sulfinyl group if a sulfinyl-1,4-benzoquinone is used), yields the this compound.
Diagram of the Diels-Alder Approach
Caption: General workflow for the Diels-Alder synthesis of 1,4-phenanthrenediones.
Experimental Protocol: Diels-Alder Synthesis of a this compound Derivative
This protocol is based on the cycloaddition of 2-(p-tolylsulfinyl)-1,4-benzoquinone with vinylaromatic derivatives.[3]
Materials:
-
Vinylaromatic derivative (1.0 equiv)
-
2-(p-Tolylsulfinyl)-1,4-benzoquinone (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve the vinylaromatic derivative (1.0 mmol) and 2-(p-tolylsulfinyl)-1,4-benzoquinone (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Heat the reaction mixture at 80 °C for 24-48 hours. The reaction can also be performed under high pressure (10 kbar) for shorter reaction times.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Vinylaromatic Derivative | (Varies) | 1.0 | 1.0 | (Varies) |
| 2-(p-Tolylsulfinyl)-1,4-benzoquinone | 258.31 | 1.0 | 1.0 | 258.3 mg |
| Dichloromethane | 84.93 | - | - | 10 mL |
Table 2: Representative reaction conditions for the Diels-Alder synthesis of a this compound derivative.
Applications in Drug Discovery and Materials Science
This compound derivatives, as analogues of 1,4-naphthoquinones, are expected to exhibit a range of biological activities. 1,4-Naphthoquinones are known for their antimicrobial and antitumoral properties, which are often attributed to their ability to generate reactive oxygen species and interfere with cellular redox processes.[5][6][7] The extended aromatic system of the phenanthrene core can modulate these properties and introduce new pharmacological activities.
In materials science, the planar, electron-deficient quinone structure of 1,4-phenanthrenediones makes them interesting candidates for the development of organic electronic materials, such as organic semiconductors and components for redox-flow batteries.
Conclusion
The synthesis of this compound derivatives presents a valuable endeavor for researchers in both academic and industrial settings. While a direct palladium-catalyzed route to this specific scaffold is not yet well-established, a two-stage approach leveraging a powerful palladium-catalyzed domino reaction for the construction of the phenanthrene core, followed by a reliable Diels-Alder cycloaddition, provides an effective and versatile strategy. The protocols and mechanistic insights provided in these application notes are intended to serve as a solid foundation for the synthesis and further exploration of this promising class of compounds.
References
-
A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. [Link]
-
Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP. [Link]
-
Improved Synthesis of 1,4-Phenanthrenequinones from Diels-Alder Cycloadditions of 2-(p-Tolylsulfinyl)-1,4-benzoquinone. [Link]
-
SELECTIVE OXIDATION OF POLYNUCLEAR AROMATIC HYDROCARBONS. [Link]
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The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. [Link]
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Biological Evaluation of Two 1,4-Naphthoquinone Derivatives Against a Breast Human Adenocarcinoma Cell Line. [Link]
-
Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. [Link]
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Abstract - Engineered Science Publisher. [Link]
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Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. [Link]
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Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. [Link]
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A Simple Synthesis of Phenanthrene. [Link]
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Diels–Alder reaction - Wikipedia. [Link]
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Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies. [Link]
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Application Notes and Protocols: The Photochemical Reactions and Applications of 1,4-Phenanthrenedione
This guide provides a detailed exploration of 1,4-Phenanthrenedione, a polycyclic aromatic quinone with significant potential in photochemistry, organic synthesis, and medicine. While its isomer, 9,10-Phenanthrenedione, has been extensively studied, this document leverages established principles and analogous reactivity to outline the expected behavior and untapped applications of the 1,4-isomer. We offer both established and proposed protocols to guide researchers in synthesizing and utilizing this versatile molecule.
Section 1: Core Properties and Synthesis of Phenanthrenediones
This compound is a polycyclic aromatic compound featuring a quinone structure with two carbonyl groups at the 1 and 4 positions of the phenanthrene framework.[1] This arrangement creates a conjugated system that is responsible for its characteristic color and rich photochemistry.[1]
| Property | Data |
| Chemical Formula | C₁₄H₈O₂ |
| Molar Mass | 208.21 g/mol |
| Appearance | Yellow to orange solid[1] |
| CAS Number | 569-15-3 |
| Synonyms | 1,4-Phenanthraquinone, Phenanthrene-1,4-dione |
Synthesis Protocols
The synthesis of phenanthrenediones typically involves the oxidation of the phenanthrene core. While the oxidation of phenanthrene itself preferentially yields the 9,10-isomer due to the high reactivity of the C9-C10 double bond, a targeted synthesis of the 1,4-isomer requires a different strategy, likely starting from a pre-functionalized precursor.
Protocol 1.1 (Established): Synthesis of 9,10-Phenanthrenedione via Oxidation of Phenanthrene
This protocol is a well-established method for synthesizing the common isomer, 9,10-phenanthrenequinone, and serves as a foundational example of phenanthrene oxidation.[1][2]
Principle: This procedure uses a strong oxidizing agent, chromic acid (generated in situ from sodium dichromate and sulfuric acid), to oxidize the electron-rich 9,10-double bond of phenanthrene.[3] The reaction is highly regioselective for these positions.
Materials:
-
Phenanthrene
-
Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
40% Sodium Bisulfite (NaHSO₃) solution
-
Saturated Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Dispersion: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, create a dispersion of phenanthrene (1.0 eq) and sodium dichromate (approx. 4.0 eq) in water. Add a wetting agent to ensure a fine suspension.[4]
-
Heating and Cooling: Heat the dispersion to 95-100°C to ensure homogeneity, then cool to 80-85°C.[4]
-
Oxidation: Slowly add concentrated sulfuric acid dropwise to the cooled dispersion. Maintain the reaction temperature between 80-85°C using an external cooling bath. The reaction is exothermic.[4]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 85°C for approximately 1 hour to ensure the reaction goes to completion.[4]
-
Precipitation: Cool the reaction mixture and pour it into an equal volume of ice-water to precipitate the crude product.[2]
-
Purification:
-
Filter the crude precipitate and wash thoroughly with cold water.
-
Triturate the solid with boiling water to remove diphenic acid byproducts.[2]
-
Triturate the solid with several portions of hot 40% sodium bisulfite solution. The desired 9,10-phenanthrenequinone forms a water-soluble bisulfite adduct, while unreacted starting material and other impurities do not.[2]
-
Filter the hot solution to remove insoluble impurities.
-
Cool the filtrate in an ice bath to precipitate the bisulfite adduct.
-
-
Liberation of Quinone: Collect the adduct and resuspend it in water. Add saturated sodium carbonate solution with vigorous stirring to decompose the adduct and liberate the pure 9,10-phenanthrenequinone as a deep orange precipitate.[2]
-
Final Steps: Filter the product, wash with cold water until neutral, and dry. The product can be further purified by recrystallization from ethanol.
Protocol 1.2 (Proposed): Synthesis of this compound via Oxidation of 1-Phenanthrol
This proposed protocol outlines a plausible route to this compound, which is not accessible by direct oxidation of phenanthrene.
Principle: The synthesis of 1,4-quinones from the corresponding phenols is a classic transformation. The Teuber reaction, using Fremy's salt (potassium nitrosodisulfonate), is known for its mild conditions and high regioselectivity in oxidizing phenols to p-quinones. This method should be effective for the conversion of 1-phenanthrol to this compound.
Materials:
-
1-Phenanthrol (precursor, can be synthesized via various routes)[5]
-
Fremy's Salt ((KSO₃)₂NO)
-
Phosphate Buffer (e.g., KH₂PO₄ solution)
-
Acetone or similar polar solvent
-
Dichloromethane (for extraction)
Procedure:
-
Dissolution: Dissolve 1-phenanthrol (1.0 eq) in a suitable solvent like acetone or a mixture of acetone and water.
-
Buffering: Add an aqueous solution of a phosphate buffer (e.g., KH₂PO₄) to maintain a slightly acidic to neutral pH, which is optimal for the oxidation.
-
Oxidation: Prepare a fresh solution of Fremy's salt (approx. 2.5 eq) in water. Add this solution portion-wise to the stirred solution of 1-phenanthrol at room temperature. The reaction mixture typically turns a deep color as the quinone is formed.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting phenol and the appearance of the colored quinone product spot.
-
Work-up: Once the reaction is complete, dilute the mixture with water.
-
Extraction: Extract the product into an organic solvent such as dichloromethane. The aqueous layer will contain the inorganic byproducts.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Steps: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Section 2: Fundamental Photochemistry
The photochemical reactivity of quinones is governed by the electronic transitions within their carbonyl groups and conjugated π-system. Upon absorption of light, typically in the UV-A or visible region, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). This excitation often corresponds to an n→π* transition, involving an electron from a non-bonding orbital on an oxygen atom moving to an anti-bonding π* orbital.[6]
This initial excited singlet state is very short-lived. For most quinones, it rapidly undergoes a process called intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[7] This spin-forbidden transition is highly efficient in many quinone systems. The resulting triplet state has two unpaired electrons with parallel spins, giving it significant diradical character. This triplet state is the primary photoactive species responsible for the subsequent chemical reactions.[7][8]
Protocol 3.1: Representative [4+2] Photocycloaddition of 9,10-Phenanthrenequinone with an Electron-Rich Alkene
This protocol is based on established procedures for the PQ-ERA reaction and can be adapted as a starting point for investigating the reactivity of this compound. [7] Materials:
-
9,10-Phenanthrenequinone (PQ)
-
Electron-Rich Alkene (e.g., N-vinylpyrrolidone or ethyl vinyl ether), 1-10 equivalents
-
Acetonitrile (MeCN), spectroscopy grade
-
LED light source (e.g., 390 nm or 410 nm)
-
Schlenk flask or cuvette with a septum
-
Nitrogen or Argon source
Procedure:
-
Preparation: Prepare a stock solution of PQ in acetonitrile (e.g., 1-10 mM). In a Schlenk flask or a UV-Vis cuvette, add the desired volume of the PQ solution.
-
Degassing: Degas the solution by bubbling with dry nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Addition of Alkene: Using a syringe, add the electron-rich alkene to the degassed solution. The number of equivalents can be varied to optimize the reaction rate.
-
Irradiation: Place the reaction vessel in front of the LED light source and begin irradiation while stirring. Monitor the reaction progress by UV-Vis spectroscopy (observing the disappearance of the PQ absorption band around 410 nm) or by TLC/LC-MS. [7]5. Reaction Time: The reaction is often complete within seconds to minutes, depending on the concentration of reactants and the light intensity. [7]6. Work-up and Analysis: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting cycloadduct can be analyzed by NMR and mass spectrometry. Purification, if necessary, can be achieved by column chromatography.
Section 4: Application in Photodynamic Therapy (PDT)
Photodynamic therapy (PDT) is a clinically approved cancer treatment modality that uses a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that kill malignant cells. [9]
Principles of PDT: Type I vs. Type II Mechanisms
-
Type II PDT: This is the most common mechanism. The triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is a powerful oxidizing agent that damages cellular components.
-
Type I PDT: The triplet photosensitizer reacts directly with a substrate (like a lipid or protein) via electron transfer, generating radical ions. These radicals can then react with oxygen to produce other ROS, such as superoxide (O₂⁻) and hydroxyl radicals (•OH).
Application Note 4.1: Phenanthrenequinones as Type I Photosensitizers for Hypoxic Tumors A major limitation of conventional Type II PDT is its reliance on a steady supply of oxygen. Many solid tumors are hypoxic (oxygen-deficient), which renders Type II photosensitizers ineffective. Recent studies have shown that 9,10-phenanthrenequinone derivatives are excellent candidates for Type I PDT . Their electron-withdrawing nature and redox cycling capability allow them to efficiently generate ROS through electron transfer pathways that are less dependent on high oxygen concentrations. Given its structural similarity, this compound is a highly promising candidate for development as a Type I photosensitizer for treating hypoxic cancers.
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- 6. With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene ( PQ-ERA ) photoclick reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01810A [pubs.rsc.org]
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- 8. Photosensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Medicinal Chemistry of 1,4-Phenanthrenedione
Foreword: Unlocking the Therapeutic Potential of the Phenanthrene Scaffold
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon structure composed of three fused benzene rings, is a privileged scaffold in medicinal chemistry.[1][2] Nature has utilized this framework to produce a vast array of compounds, particularly within the Orchidaceae and Juncaceae plant families, which exhibit a remarkable spectrum of biological activities.[3][4] Among these, the 1,4-phenanthrenedione (also known as 1,4-phenanthrenequinone) class stands out for its potent cytotoxic, anti-inflammatory, and antimicrobial properties.[3][4][5]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design and the mechanistic underpinnings of this compound's therapeutic effects. Herein, we synthesize field-proven insights with rigorous scientific data, offering detailed protocols and application notes to empower your research and development endeavors.
Core Therapeutic Applications of this compound Derivatives
The reactivity of the this compound core, characterized by two electrophilic carbonyl groups within a conjugated system, is central to its biological activity.[6] This structure facilitates interactions with various biological nucleophiles and participates in redox cycling, leading to a diverse range of pharmacological effects.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Derivatives of this compound have demonstrated significant and promising cytotoxicity against a wide panel of human cancer cell lines.[3][7] Compounds like calanquinone A and denbinobin, isolated from natural sources, have become important lead compounds in anticancer research.[3][8]
Mechanism of Action: The anticancer effects are not monolithic but appear to involve several mechanisms:
-
Topoisomerase II Inhibition: Some derivatives are predicted to function as topoisomerase II inhibitors, interfering with DNA replication and repair in rapidly dividing cancer cells.[3]
-
Induction of Apoptosis: Mechanistic studies suggest that these compounds can trigger programmed cell death (apoptosis) by modulating the expression of key regulatory proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety can undergo redox cycling, leading to the production of ROS, which induces oxidative stress and cellular damage, ultimately leading to cell death.[9]
Quantitative Cytotoxicity Data: The efficacy of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound Name/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Calanquinone A (6a) | Various | 0.08–0.89 | [3] |
| 5-OAc-calanquinone A (7a) | Various | 0.16–1.66 | [3] |
| Denbinobin (6b) | Various | 0.08–0.89 | [3] |
| Calanquinone A | MCF-7 (Breast) | < 0.02 | [7] |
| Calanquinone A | A549, PC-3, HCT-8, etc. | 0.03–0.45 | [3][7] |
Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening
This protocol provides a robust method for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[10] The assay measures the metabolic activity of cells, which corresponds to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture selected cancer cells (e.g., MCF-7, A549, HepG2) to 80-90% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to prevent solvent toxicity.[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[10]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Agitate the plate gently for 10 minutes.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Visualization of Apoptosis Induction Pathway
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases, including cancer and atherosclerosis. Phenanthrene derivatives have been identified as potent anti-inflammatory agents.[4][11][12]
Mechanism of Action: The anti-inflammatory effects of these compounds are primarily attributed to their ability to inhibit key signaling pathways that regulate the expression of pro-inflammatory mediators.
-
Inhibition of NF-κB Pathway: A phenanthrene derivative, DMPQ, was shown to compromise TNF-α-induced IκB activation and subsequent nuclear factor-kappa B (NF-κB) translocation, a critical step in activating inflammatory gene expression.[13]
-
Inhibition of MAPK Pathway: Certain derivatives can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are also central to the inflammatory response.[12]
-
Reduction of Nitric Oxide (NO): Many active compounds inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages, a hallmark of inflammation.[12][14]
Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages
This protocol measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in RAW 264.7 macrophage cells stimulated with LPS.
Principle: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured colorimetrically.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production relative to the LPS-only control.
-
Visualization of NF-κB Pathway Inhibition
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Antimicrobial Activity
While the broader class of phenanthrenes is well-documented for antimicrobial properties, specific data on this compound is emerging.[5][15] For instance, blestriacin, a dimeric phenanthrene, shows potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 8 µg/mL.[5][16] The proposed mechanism involves the disruption of the bacterial cell membrane's integrity and potential.[16] This suggests that the phenanthrene scaffold is a promising starting point for developing new antibiotics.
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of bacteria. Growth is assessed after incubation by visual inspection of turbidity.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 2-fold serial dilution of the this compound derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Synthesis of this compound Derivatives
The synthesis of substituted this compound derivatives is crucial for structure-activity relationship (SAR) studies. Various synthetic routes have been developed, often involving cyclization and oxidation steps.[1][3]
Protocol 4: Representative Synthesis of a Phenanthrenequinone
This protocol is adapted from a reported synthesis of phenanthrenequinone precursors and illustrates a general workflow.[3]
Principle: The synthesis involves the coupling of a substituted quinone with a toluene derivative, followed by methylation, cyclization, and finally oxidation to yield the desired 1,4-phenanthrenequinone.
Step-by-Step Methodology:
-
Coupling Reaction:
-
React a 2-aldehyde-1,4-quinone with a substituted toluene (e.g., 3,4,5-trimethoxytoluene) in the presence of trifluoroacetic acid.[3]
-
-
Methylation:
-
Methylate the resulting product using dimethyl sulfate (Me₂SO₄) and potassium carbonate (K₂CO₃) in acetone at 60°C for 5 hours.[3]
-
-
Cyclization:
-
Perform an intramolecular cyclization of the methylated intermediate using a phosphazene base like P₄-tBu in benzene at elevated temperatures (110-140°C).[3] This step forms the core phenanthrene structure.
-
-
Oxidation:
-
Oxidize the resulting phenanthrene using silver(I) oxide (AgO) in the presence of nitric acid (6 N HNO₃) and acetone at 50°C for a short duration (2-3 minutes) to yield the final 1,4-phenanthrenequinone product.[3]
-
Visualization of Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent activity against cancer and inflammation, addressing critical areas of unmet medical need. Future research should focus on:
-
Expanding SAR Studies: Synthesizing and screening new analogues to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidating Detailed Mechanisms: Moving beyond phenotypic screening to identify specific molecular targets and pathways for different derivatives.
-
Preclinical Development: Advancing the most promising lead compounds into in vivo models to assess their efficacy and safety profiles for potential clinical translation.
The versatility and potent bioactivity of 1,4-phenanthrenediones ensure that they will remain a focal point of medicinal chemistry research for years to come.
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Lee, K., Lin, Y., Itoh, T., Su, J., Wu, T., & Chen, F. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PLoS ONE, 7(5), e37897. [Link]
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Bader, A., Tuccinardi, T., Granchi, C., Martinelli, A., Macchia, M., Minnocci, A., ... & Braca, A. (2020). Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica. Molecules, 25(18), 4235. [Link]
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Zhang, Y., Li, Y., Ma, R., Li, Q., & Wang, Y. (2023). The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6763, 9,10-Phenanthrenedione. PubChem. [Link]
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ResearchGate. (n.d.). Synthesis of substituted phenanthrene-1,4-quinone derivatives. ResearchGate. [Link]
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Wu, T. S., Leu, Y. L., Chan, Y. Y., & Lin, F. W. (2008). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Planta Medica, 74(15), 1764-1768. [Link]
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Li, P., Wang, L., & Wang, M. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 290-296. [Link]
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ResearchGate. (n.d.). Chemical structure of the reported phenanthrene derivatives (1e4). ResearchGate. [Link]
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Li, S., Han, L., Wang, Z., Li, Y., Zhang, J., & Wang, Q. (2011). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 16(7), 5442-5451. [Link]
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Semantic Scholar. (n.d.). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar. [Link]
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Zhang, Y., Li, Y., Ma, R., Li, Q., & Wang, Y. (2023). The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. International Journal of Molecular Sciences, 24(13), 10834. [Link]
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Zhao, W., Xu, J., Zhang, C., Su, W., & Li, Y. (2015). Cytotoxic and Anti-Inflammatory Activities of Phenanthrenes From the Medullae of Juncus Effusus L. Journal of Ethnopharmacology, 172, 347-354. [Link]
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Yang, L., Qin, L., Bligh, S. W. A., Bashall, A., Zhang, C., Zhang, M., ... & Wang, Z. (2013). Anti-inflammatory phenanthrene derivatives from stems of Dendrobium denneanum. Phytochemistry, 95, 228-235. [Link]
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Ouellet, M., Falgueyret, J. P., Gauthier, J. Y., Guay, J., Riendeau, D., & Thérien, M. (2009). Discovery of disubstituted phenanthrene imidazoles as potent, selective and orally active mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6035-6038. [Link]
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Ferreira, V. F., da Rocha, D. R., & da Silva, F. d. C. (2009). In Vitro Antimicrobial Activity of a New Series of 1,4-naphthoquinones. Letters in Drug Design & Discovery, 6(5), 365-369. [Link]
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Wikipedia. (n.d.). Phenanthrenequinone. Wikipedia. [Link]
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Pan, S. L., Huang, Y. W., Guh, J. H., Chang, Y. L., Peng, C. Y., Chang, Y. L., & Teng, C. M. (2017). A Phenanthrene Derivative, 5,7-Dimethoxy-1,4-Phenanthrenequinone, Inhibits Cell Adhesion Molecule Expression and Migration in Vascular Endothelial and Smooth Muscle Cells. Cellular Physiology and Biochemistry, 41(4), 1437-1450. [Link]
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Li, S., Zhang, D., Yang, L., Qiu, F., & Lin, L. (2019). Phenanthrenequinone enantiomers with cytotoxic activities from the tubers of Pleione bulbocodioides. Organic & Biomolecular Chemistry, 17(2), 249-254. [Link]
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Wang, D., Wei, Y., Wang, X., He, X., & Liu, P. (2016). 9,10-Dihydrophenanthrene derivatives and one 1,4-anthraquinone firstly isolated from Dioscorea zingiberensis C. H. Wright and their biological activities. Fitoterapia, 109, 117-122. [Link]
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ResearchGate. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98574, 1,4-Phenanthrenequinone. PubChem. [Link]
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Cheng, Y., Yu, T. T., Olzomer, E. M., Beretta, M., Katen, A., Su, J., ... & Hoehn, K. L. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 16, 2677-2696. [Link]
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Chen, B. C., Lin, C. X., Chen, N. P., Gao, C. X., Zhao, Y. J., & Qian, C. D. (2018). Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. Frontiers in Microbiology, 9, 1593. [Link]
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Chen, B. C., Lin, C. X., Chen, N. P., Gao, C. X., Zhao, Y. J., & Qian, C. D. (2018). Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. Frontiers in Microbiology, 9, 1593. [Link]
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MDPI. (2021). Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. MDPI. [Link]
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A Robust, Stability-Indicating HPLC Method for the Quantification of 1,4-Phenanthrenedione
An Application Note from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,4-Phenanthrenedione. As a key polycyclic aromatic hydrocarbon (PAH) derivative, accurate quantification of this compound is critical in environmental monitoring, toxicology studies, and as a quality control metric in chemical synthesis. This application note details the method development rationale, optimized chromatographic conditions, and rigorous validation protocols according to International Council for Harmonisation (ICH) guidelines. Furthermore, a detailed protocol for conducting forced degradation studies is included to establish the stability-indicating nature of the method, ensuring specificity in the presence of degradants.
Scientific Principles & Method Rationale
The successful quantification of this compound hinges on a chromatographic system that provides high resolution, sensitivity, and reproducibility. The method outlined herein is built upon the foundational principles of reversed-phase chromatography, which is ideally suited for the separation of moderately non-polar aromatic compounds like phenanthrene derivatives.
Analyte Chemistry: this compound (C₁₄H₈O₂, MW: 208.21 g/mol ) is a quinone derived from phenanthrene.[1] Its fused aromatic ring structure dictates its chromatographic behavior and provides strong chromophores for UV-Vis detection.
Column Selection: A C18 (octadecylsilyl) stationary phase is the cornerstone of this method. The non-polar C18 chains interact with the non-polar phenanthrene ring system via hydrophobic interactions, providing excellent retention and separation from polar impurities. A column with a 5 µm particle size offers a good balance between efficiency and backpressure, while a standard 250 mm x 4.6 mm dimension ensures sufficient resolving power.[2][3]
Mobile Phase Strategy: A gradient elution using acetonitrile and water is employed to ensure that both the main analyte and any potential degradation products (which may have different polarities) are eluted with optimal peak shape and within a reasonable runtime. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small percentage of an acid, such as orthophosphoric acid, to the aqueous phase is a critical step.[3][4] This suppresses the ionization of any residual silanol groups on the silica backbone of the stationary phase, thereby minimizing peak tailing and improving chromatographic symmetry.
Detection Wavelength Selection: this compound possesses multiple UV absorbance maxima due to its conjugated π-electron system. Based on spectral data for phenanthrenequinones and related structures, a wavelength of approximately 260-270 nm provides a strong signal, ensuring high sensitivity.[5][6][7] For this method, a detection wavelength of 265 nm is selected to maximize the signal-to-noise ratio.
Instrumentation & Optimized Chromatographic Conditions
The following conditions were optimized to achieve a robust and reliable separation.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector. |
| Column | Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Detailed Experimental Protocols
Protocol 1: Reagent and Sample Preparation
A. Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Orthophosphoric Acid (85%, Analytical Grade)
-
This compound Reference Standard (>98% purity)
-
Methanol (HPLC Grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies.
B. Mobile Phase Preparation:
-
Mobile Phase A: Carefully add 1.0 mL of orthophosphoric acid to 999 mL of HPLC-grade water to create a 0.1% solution. Mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile directly.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser before use.
C. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with Methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.
D. Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase (pre-mixed at the initial 50:50 ratio).
-
Filter each working standard through a 0.45 µm syringe filter before injection.
E. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of Methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Sonicate for 10 minutes to ensure complete extraction.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Validation Workflow
Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose, following ICH Q2(R1) guidelines.[3]
Caption: Workflow for HPLC method development, validation, and forced degradation studies.
Table 2: Summary of Method Validation Parameters (as per ICH Guidelines)
| Parameter | Test Method | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and stressed samples. Assess peak purity using DAD. | The analyte peak should be free from interference from blanks, excipients, or degradation products. Peak purity index > 0.999. |
| Linearity | Analyze 5-6 calibration standards across the range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) > 0.999.[2][8] |
| Accuracy | Spike a blank matrix with the analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%.[3][9] |
| Precision | Repeatability (Intra-day): Analyze 6 replicate injections of a 100% concentration standard. Intermediate (Inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[2][9] |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | Signal-to-noise ratio of ~3:1. |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | Signal-to-noise ratio of ~10:1. RSD at this concentration should be acceptable. |
| Robustness | Systematically vary chromatographic parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | The retention time and peak area should not significantly change, with RSD remaining < 2.0%. |
Protocol 2: Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the stability-indicating capability of the method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
-
Preparation: Prepare five separate solutions of this compound at 100 µg/mL in methanol/water. One will be the unstressed control.
-
Acid Hydrolysis: To one solution, add an equal volume of 1.0 M HCl to achieve a final concentration of 0.5 M HCl. Heat at 80 °C for 4 hours. Cool, neutralize with NaOH, and dilute to the original concentration.
-
Base Hydrolysis: To a second solution, add an equal volume of 1.0 M NaOH to achieve a final concentration of 0.5 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with HCl, and dilute to the original concentration.
-
Oxidative Degradation: To a third solution, add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light.
-
Photolytic Degradation: Expose the fourth solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[10] Keep a wrapped control sample in the same conditions.
-
Analysis: Analyze all stressed samples, along with the unstressed control, using the validated HPLC method. Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.
Conclusion
The reversed-phase HPLC method described in this application note is simple, precise, accurate, and specific for the quantitative determination of this compound. The comprehensive validation and forced degradation studies confirm its stability-indicating properties, making it a reliable tool for quality control, stability testing, and research applications involving this compound. The logical workflow and detailed protocols ensure easy implementation and robust performance in any analytical laboratory.
References
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Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations. PubMed. [Link]
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Development and validation of analytical spectrophotometric and rp-hplc methods for the simultaneous estimation of hydroquinone. SciSpace. [Link]
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Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. National Institutes of Health (NIH). [Link]
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Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. ResearchGate. [Link]
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9,10-Phenanthrenedione | C14H8O2 | CID 6763. PubChem, National Center for Biotechnology Information. [Link]
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Separation of 1,4-Bis((4-(2-hydroxyethoxy)phenyl)amino)anthraquinone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. PubMed Central, National Institutes of Health. [Link]
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1,4-Anthraquinone: A new useful pre-column reagent for the determination of N-acetylcysteine and captopril in pharmaceuticals by high performance liquid chromatography. PubMed. [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. [https://www.omicsonline.org/open-access/forced-degradation-study-an-essential-approach-to-develop-stability-indicating-method-2161-0444-10004 Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.pdf]([Link] Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.pdf)
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1,4-Naphthoquinone - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
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Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. PubMed Central, National Institutes of Health. [Link]
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1,4-Phenanthrenequinone | C14H8O2 | CID 98574. PubChem, National Center for Biotechnology Information. [Link]
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phenanthrenequinone. Organic Syntheses Procedure. [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. [Link]
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Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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Application Note: High-Confidence Identification of 1,4-Phenanthrenedione in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the unambiguous identification of 1,4-phenanthrenedione, a quinone derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, using gas chromatography coupled with mass spectrometry (GC-MS). As a compound of interest in environmental monitoring and pharmaceutical research, its accurate identification in complex matrices is critical. This guide provides a comprehensive workflow, from sample preparation to data interpretation, grounded in established analytical principles. We will delve into the rationale behind key experimental parameters and present a detailed, step-by-step protocol. Furthermore, a proposed fragmentation pathway for this compound under electron ionization is provided to aid in its confident identification.
Introduction: The Significance of this compound
Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant resulting from the incomplete combustion of organic materials.[1] Its derivatives, including phenanthrenequinones, are of significant interest to researchers in environmental science and drug development. This compound, an oxidized form of phenanthrene, can be formed through atmospheric reactions or as a metabolic byproduct.[2] The toxicological implications of PAH quinones necessitate sensitive and specific analytical methods for their detection and quantification in various matrices, such as environmental samples (soil, water, air) and biological fluids.[2][3]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[4] Its high chromatographic resolution and the structural information provided by mass spectrometry make it an ideal choice for the analysis of this compound in complex sample matrices.[5] This application note will serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable GC-MS method for the identification of this important analyte.
Experimental Workflow: A Validated Approach
The successful identification of this compound by GC-MS hinges on a meticulously executed experimental workflow. Each stage, from sample acquisition to data analysis, is critical for achieving accurate and reproducible results.
Sample Preparation: Isolating the Analyte
The primary objective of sample preparation is to extract this compound from the sample matrix and concentrate it to a level suitable for GC-MS analysis, while minimizing interferences.[6][7] The choice of extraction technique depends on the nature of the sample matrix.
For Environmental Matrices (Soil, Sediment):
-
Soxhlet Extraction or Pressurized Liquid Extraction (PLE): These are exhaustive extraction techniques suitable for solid samples. A non-polar solvent such as dichloromethane (DCM) or a mixture of hexane and acetone is typically employed.
-
Solid-Phase Extraction (SPE): Following the initial extraction, a cleanup step using SPE is often necessary to remove interfering compounds.[3] A silica or Florisil cartridge can be effective for this purpose. The choice of elution solvents should be optimized to ensure the selective recovery of this compound.
For Biological Matrices (Urine, Plasma):
-
Liquid-Liquid Extraction (LLE): This is a common technique for aqueous samples.[2] After adjusting the pH of the sample, an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is used to extract the analyte.
-
Solid-Phase Extraction (SPE): SPE provides a more efficient and selective extraction compared to LLE for biological fluids.[2] Reversed-phase cartridges (e.g., C18) are often used, with elution being carried out using a solvent of appropriate polarity.
GC-MS Instrumentation and Parameters: The Core of the Analysis
The heart of this application lies in the optimized GC-MS parameters that ensure the efficient separation and sensitive detection of this compound.
Instrumentation:
A high-performance gas chromatograph coupled to a single quadrupole or tandem quadrupole mass spectrometer is recommended.[4][5]
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides excellent temperature and flow control for reproducible retention times.[4] |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column offering good separation for PAHs and their derivatives.[8] |
| Inlet | Splitless | To maximize the transfer of the analyte onto the column, enhancing sensitivity.[8] |
| Inlet Temperature | 280 °C | Ensures complete vaporization of this compound without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for column efficiency and MS performance. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min | A temperature ramp that allows for the separation of a wide range of compounds, with a final temperature sufficient to elute this compound. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and the ability to perform in both scan and selected ion monitoring (SIM) modes. |
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns.[9] |
| Ionization Energy | 70 eV | Standard energy for EI, leading to consistent fragmentation and allowing for library matching.[9] |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temp | 150 °C | Maintains ion transmission efficiency. |
| Acquisition Mode | Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM) | Full scan is used for initial identification and to observe the complete fragmentation pattern. SIM mode offers enhanced sensitivity for targeted analysis.[5][8] |
Detailed Protocols
Protocol 1: Sample Preparation from Soil
-
Sample Collection and Storage: Collect soil samples in clean glass containers and store them at 4 °C until analysis.
-
Extraction:
-
Weigh 10 g of homogenized soil into a cellulose thimble.
-
Add a surrogate standard (e.g., phenanthrene-d10) to assess extraction efficiency.
-
Extract the sample in a Soxhlet apparatus for 16-24 hours using 200 mL of dichloromethane.
-
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Cleanup (SPE):
-
Condition a silica gel SPE cartridge (500 mg) with 5 mL of hexane.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove aliphatic hydrocarbons.
-
Elute the this compound with 10 mL of a 1:1 mixture of hexane and dichloromethane.
-
-
Final Concentration and Solvent Exchange: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of a suitable solvent for GC-MS analysis (e.g., isooctane).
-
Internal Standard Addition: Add an internal standard (e.g., chrysene-d12) just prior to analysis for accurate quantification.
Protocol 2: GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1.
-
Calibration: Prepare a series of calibration standards of this compound in the same solvent as the final sample extract.
-
Sample Injection: Inject 1 µL of the prepared sample extract into the GC-MS.
-
Data Acquisition: Acquire data in both full scan and SIM modes. For SIM mode, monitor the characteristic ions of this compound (e.g., m/z 208, 180, 152).
Data Analysis and Interpretation: Confirming Identity
The identification of this compound is confirmed by a combination of its retention time and mass spectrum.
Retention Time
The retention time of the analyte in the sample should match that of a known standard analyzed under the same chromatographic conditions.
Mass Spectrum and Fragmentation
The mass spectrum of this compound is the key to its unambiguous identification. Under electron ionization, the molecule will fragment in a characteristic pattern.
Proposed Fragmentation Pathway of this compound:
The molecular ion ([M]⁺˙) of this compound will be observed at m/z 208. The fragmentation is expected to proceed through the following steps:
-
Loss of CO: The initial fragmentation is likely the loss of a carbon monoxide (CO) molecule, a common fragmentation pathway for quinones, resulting in a fragment at m/z 180.[10]
-
Second Loss of CO: A subsequent loss of a second CO molecule would lead to a fragment at m/z 152.
-
Formation of other fragments: Other minor fragments may also be observed.
Table 2: Expected Mass Fragments of this compound
| m/z | Proposed Fragment | Description |
| 208 | [C₁₄H₈O₂]⁺˙ | Molecular Ion |
| 180 | [C₁₃H₈O]⁺˙ | Loss of CO |
| 152 | [C₁₂H₈]⁺˙ | Loss of a second CO |
Confirmation of Identity:
The identity of this compound is confirmed if:
-
The retention time of the peak in the sample chromatogram matches that of the standard.
-
The mass spectrum of the sample peak exhibits the characteristic ions (m/z 208, 180, 152) with the expected relative abundances.
-
A library search against a reputable database, such as the NIST/EPA/NIH Mass Spectral Library, provides a high match score.
Visualizations
GC-MS Workflow
Caption: GC-MS workflow for this compound identification.
Proposed Fragmentation of this compound
Caption: Proposed EI fragmentation of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the identification of this compound using GC-MS. By following the detailed protocols for sample preparation and instrumental analysis, and by understanding the principles of data interpretation, researchers can achieve high-confidence identification of this environmentally and pharmaceutically relevant compound. The proposed fragmentation pathway serves as a valuable tool for confirming the identity of this compound in the absence of a confirmed library spectrum. The methodologies described herein are designed to be adaptable to various laboratory settings and sample types, empowering scientists to conduct robust and reliable analyses.
References
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Recent advances in sample preparation techniques for environmental matrix. (2015). International Journal of Modern Chemistry and Applied Science, 2(2), 92-107. [Link]
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PubChem. (n.d.). 9,10-Phenanthrenedione. National Center for Biotechnology Information. Retrieved from [Link]
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Namieśnik, J., & Górecki, T. (2001). Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies, 10(2), 77-84. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Grova, N., Monteau, F., Le Bizec, B., & Andre, F. (2005). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(3), 175–181. [Link]
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Application Note: A Protocol for the Purification of Crude 1,4-Phenanthrenedione by Recrystallization
Abstract
1,4-Phenanthrenedione is a polycyclic aromatic hydrocarbon derivative with significant applications in the synthesis of novel materials, natural products, and pharmacologically active compounds. The purity of this reagent is paramount for successful downstream applications. This application note provides a detailed, field-proven protocol for the purification of crude this compound using the fundamental technique of recrystallization. We delve into the principles of solvent selection, provide a step-by-step methodology, and offer troubleshooting guidance to enable researchers, scientists, and drug development professionals to obtain high-purity this compound consistently.
Introduction: The Imperative for Purity
This compound serves as a critical building block in organic synthesis. Its utility is often dictated by its purity, as contaminants can interfere with reaction pathways, reduce yields, and complicate the isolation of target molecules. Crude this compound, typically synthesized via the oxidation of phenanthrene or through multi-step synthetic routes, may contain unreacted starting materials, isomers (like 9,10-phenanthrenequinone), and byproducts such as diphenic acid.[1]
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] The method is predicated on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[2][4] This guide provides a comprehensive framework for applying this technique to this compound.
The Principle of Recrystallization: A Thermodynamic Approach
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for purifying this compound should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[5]
-
Low Solvency at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of the purified crystals upon cooling.[5]
-
Favorable Impurity Solubility Profile: Impurities should either be completely soluble in the cold solvent (so they remain in the mother liquor) or completely insoluble in the hot solvent (so they can be removed by hot filtration).
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Inertness: The solvent must not react with this compound.
Given that this compound is an aromatic ketone, solvents like ethanol and acetone are logical starting points.[6] Procedures for related phenanthrenequinones often utilize 95% ethanol for recrystallization, suggesting it is a highly suitable candidate.[1][7]
Materials and Equipment
Chemicals:
-
Crude this compound
-
Recrystallization Solvents (e.g., 95% Ethanol, Acetone, Toluene, Ethyl Acetate, Hexanes)
-
Deionized Water
-
Activated Carbon (optional, for removing colored impurities)
-
Boiling Chips
Equipment:
-
Erlenmeyer Flasks (at least two sizes)
-
Heating Mantle or Hot Plate with Stirring Capability
-
Magnetic Stir Bars
-
Condenser (optional, for high-boiling solvents)
-
Stemless or Short-Stem Funnel
-
Fluted Filter Paper
-
Buchner Funnel and appropriate Filter Paper
-
Vacuum Flask (Side-arm flask)
-
Vacuum Tubing and Source (e.g., water aspirator)
-
Spatulas and Glass Stirring Rods
-
Ice Bath
-
Drying Oven or Desiccator
Experimental Protocol
This protocol is divided into two key stages: preliminary solvent screening and the full-scale recrystallization procedure.
Part A: Preliminary Solvent Screening (Microscale)
Before committing the bulk of the crude material, it is crucial to identify the optimal solvent or solvent system.
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., 95% ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, agitating after each addition. Note the solubility in the cold solvent. A good candidate will show low solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.[5]
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large crop of well-formed crystals. If no crystals form, try scratching the inside of the tube with a glass rod to induce crystallization.[4] If the compound "oils out" (forms a liquid layer instead of solid crystals), the solvent is not suitable.[8]
Data Summary: Solvent Suitability
| Solvent | Expected Solubility (Cold) | Expected Solubility (Hot) | Suitability Notes |
| 95% Ethanol | Low | High | Highly Recommended. Literature precedent for similar compounds.[1][7] Good temperature solubility gradient. |
| Acetone | Moderate | Very High | Potential candidate. The rule of thumb "like dissolves like" applies (ketone solvent for a ketone solute).[6] May require a co-solvent like hexanes to reduce cold solubility. |
| Toluene | Low | High | Good for nonpolar compounds.[9] Higher boiling point may require careful handling. Effective for aromatic compounds. |
| Ethyl Acetate | Moderate | High | A versatile solvent. May be used in a solvent system with hexanes to optimize recovery.[6] |
| Water | Insoluble | Insoluble | Unsuitable as a primary solvent due to the nonpolar nature of this compound.[9] |
| Hexanes | Insoluble | Low | Unsuitable as a primary solvent but excellent as an "anti-solvent" in a mixed system (e.g., with acetone or ethyl acetate). |
Part B: Macroscopic Recrystallization Procedure
The following procedure assumes 95% ethanol has been selected as the optimal solvent.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar and a few boiling chips. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid at a gentle boil.[4][10] Add the solvent in small portions, allowing the solution to return to a boil between additions. An excess of solvent will reduce the final yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of the solute) to adsorb colored impurities. Re-heat the mixture to boiling for 5-10 minutes.[8]
-
Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.[1]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is critical for the formation of large, pure crystals.[10] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]
-
Crystal Collection: Set up a Buchner funnel with filter paper on a vacuum flask. Wet the filter paper with a small amount of cold 95% ethanol to ensure a good seal. Collect the crystals by vacuum filtration, swirling and pouring the contents of the flask into the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold 95% ethanol. This removes any residual mother liquor containing dissolved impurities.[8]
-
Drying: Continue to draw air through the crystals on the Buchner funnel for 15-20 minutes to partially dry them. Transfer the purified crystals to a watch glass and allow them to air-dry completely or place them in a drying oven at a temperature well below the compound's melting point.
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Solution(s) |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent. / The solution is too concentrated. | Re-heat the solution to dissolve the oil, then add more hot solvent until the solution is no longer saturated at the boiling point. Consider changing to a lower-boiling point solvent or a mixed solvent system.[8] |
| Failure to Crystallize | The solution is not sufficiently saturated. / The solution is supersaturated. / Cooling was too rapid. | If unsaturated, boil off some solvent to increase concentration. If supersaturated, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[4][8] Ensure slow cooling. |
| Low Yield | Too much solvent was used during dissolution. / Premature crystallization during hot filtration. / Incomplete crystallization due to insufficient cooling. / Crystals are too soluble in the wash solvent. | Use the absolute minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Increase cooling time in the ice bath. Always use ice-cold solvent for washing. |
| Crystals Appear Colored | Colored impurities are present and soluble in the recrystallization solvent. | Before crystallization, treat the hot solution with a small amount of activated carbon and perform a hot filtration to remove it along with the impurities.[3] |
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents are often flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating, not an open flame.
-
Handle hot glassware with appropriate clamps or tongs.
-
Be aware of the potential hazards of this compound and the chosen solvents by consulting their respective Safety Data Sheets (SDS).
References
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Ye, C. (2020). Method for separating phenanthrene and fluorene. SciSpace. Available at: [Link]
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Herndon, J. W., et al. (2004). Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. J Org Chem, 69, 1620–1624. Available at: [Link]
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The Versatile Role of 1,4-Phenanthrenedione in the Genesis of Complex Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to novel heterocyclic compounds remains a paramount objective, driven by their prevalence in pharmaceuticals, functional materials, and agrochemicals. Within the arsenal of versatile building blocks, ortho-quinones stand out as privileged synthons. This technical guide delves into the rich and diverse applications of 1,4-phenanthrenedione, a readily accessible ortho-quinone, in the construction of a variety of intricate heterocyclic systems. We will explore its utility in classical condensation reactions, powerful multicomponent strategies, and elegant cycloaddition pathways, providing not just procedural details but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
The Chemistry of this compound: An Ortho-Quinone Poised for Heterocycle Synthesis
This compound, also known as phenanthrene-1,4-dione, possesses a unique electronic and structural profile that renders it an exceptional precursor for heterocyclic synthesis. The two adjacent carbonyl groups on the rigid phenanthrene framework create a highly electrophilic 1,2-dicarbonyl moiety, which is the linchpin of its reactivity. This inherent reactivity allows it to readily engage with a wide array of nucleophilic species, paving the way for the construction of diverse ring systems.
Key Reactive Features:
-
Electrophilic Dicarbonyl Unit: The adjacent carbonyl carbons are highly susceptible to nucleophilic attack, making this compound an ideal partner for reactions with amines, active methylene compounds, and other nucleophiles.
-
Rigid Aromatic Backbone: The phenanthrene core imparts conformational rigidity to the resulting heterocyclic products, a desirable feature in drug design for optimizing interactions with biological targets.
-
Potential for Aromatization: Reactions often proceed with a subsequent dehydration or oxidation step, leading to the formation of stable, fully aromatic heterocyclic systems.
This guide will focus on three major classes of reactions that leverage these features: the synthesis of phenazine and quinoxaline derivatives, multicomponent reactions for the construction of phenanthroimidazoles, and its role as a dienophile in Diels-Alder cycloadditions.
Synthesis of Phenanthro-Fused Diazines: Quinoxalines and Phenazines
The most classical and widely employed application of this compound is its reaction with 1,2-diamines to furnish quinoxaline and phenazine derivatives. These fused heterocyclic systems are of significant interest due to their presence in a variety of biologically active molecules.
Mechanistic Rationale: The Condensation-Aromatization Cascade
The reaction proceeds through a well-established condensation mechanism. The nucleophilic amino groups of the 1,2-diamine attack the electrophilic carbonyl carbons of this compound. This is followed by a dehydration cascade to form the final aromatic heterocyclic product. The choice of the diamine dictates the final scaffold: o-phenylenediamines yield phenanthro[1,2-b]quinoxalines, while other diamines can lead to different fused phenazine systems.
}
Protocol: Synthesis of 2,3-Disubstituted Quinoxalines
This protocol outlines a general and efficient method for the synthesis of various quinoxaline derivatives from this compound and substituted o-phenylenediamines.[1][2][3][4]
Materials:
-
This compound
-
Substituted o-phenylenediamine (e.g., o-phenylenediamine, 4,5-dimethyl-1,2-phenylenediamine, 4-nitro-1,2-phenylenediamine)
-
Ethanol or Acetic Acid
-
Catalyst (optional, e.g., a few drops of acetic acid if using ethanol as solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or acetic acid).
-
Add the substituted o-phenylenediamine (1.0 mmol) to the solution.
-
If using ethanol, add a catalytic amount of acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure quinoxaline derivative.
Data Summary:
| Entry | o-Phenylenediamine Derivative | Product | Yield (%) | Melting Point (°C) | Reference |
| 1 | o-Phenylenediamine | Dibenzo[a,c]phenazine | 92 | 224-226 | [1] |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | 10,11-Dimethyldibenzo[a,c]phenazine | 88 | 245-247 | [1] |
| 3 | 4-Nitro-1,2-phenylenediamine | 10-Nitrodibenzo[a,c]phenazine | 75 | >300 | [1] |
Multicomponent Reactions: A Gateway to Phenanthroimidazoles
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. This compound serves as an excellent substrate in the Debus-Radziszewski imidazole synthesis, a four-component reaction that provides a straightforward route to highly substituted phenanthro[9,10-d]imidazole derivatives.[5][6][7] These compounds are of significant interest for their applications in materials science, particularly as emitters in organic light-emitting diodes (OLEDs).
The Debus-Radziszewski Reaction: A Symphony of Condensations
This one-pot reaction involves the condensation of this compound, an aldehyde, a primary amine, and ammonium acetate. The mechanism is a cascade of condensation and cyclization steps, culminating in the formation of the imidazole ring fused to the phenanthrene core. The use of ammonium acetate provides the second nitrogen atom for the imidazole ring.
}
Protocol: One-Pot Synthesis of 1,2-Disubstituted Phenanthro[9,10-d]imidazoles
This protocol describes a general procedure for the synthesis of phenanthroimidazole derivatives via a four-component reaction.[5]
Materials:
-
This compound
-
Aromatic or Aliphatic Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde)
-
Primary Amine (e.g., Aniline, Benzylamine)
-
Ammonium Acetate
-
Glacial Acetic Acid
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aldehyde (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add glacial acetic acid (10-15 mL) to the flask.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid and ammonium salts.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Summary:
| Entry | Aldehyde | Amine | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole | 85 | [5] |
| 2 | 4-Methoxybenzaldehyde | Aniline | 1-Phenyl-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole | 82 | [5] |
| 3 | Benzaldehyde | Benzylamine | 1-Benzyl-2-phenyl-1H-phenanthro[9,10-d]imidazole | 78 | [5] |
This compound in Diels-Alder Reactions: A Potent Dienophile
The Diels-Alder reaction is a cornerstone of organic synthesis, providing a powerful method for the construction of six-membered rings. The electron-deficient nature of the carbon-carbon double bond in the quinone ring of this compound makes it an excellent dienophile for reactions with electron-rich dienes.[8][9][10] This [4+2] cycloaddition reaction opens up avenues for the synthesis of complex, polycyclic architectures.
Mechanistic Insight: A Concerted Cycloaddition
The Diels-Alder reaction is a pericyclic reaction that proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. The stereochemistry of the diene and dienophile is retained in the product. For this compound, the reaction with a conjugated diene leads to the formation of a new six-membered ring fused to the phenanthrene core.
}
Protocol: [4+2] Cycloaddition of this compound with a Diene
This protocol provides a general procedure for the Diels-Alder reaction between this compound and a suitable diene, such as 2,3-dimethyl-1,3-butadiene.
Materials:
-
This compound
-
2,3-Dimethyl-1,3-butadiene (or other electron-rich diene)
-
Toluene or Xylene
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) in a high-boiling solvent such as toluene or xylene (10 mL).
-
Add an excess of the diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0-3.0 mmol).
-
Heat the reaction mixture to a high temperature (typically 110-140 °C) and maintain for several hours to overnight. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure cycloadduct.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity as an ortho-quinone allows for facile entry into important scaffolds such as quinoxalines, phenazines, and phenanthroimidazoles. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this reagent.
The future of research involving this compound is bright. The development of novel catalytic systems for its reactions, its application in more complex multicomponent reactions, and the exploration of its utility in asymmetric synthesis are all promising avenues for future investigation. As the demand for novel, structurally diverse heterocyclic compounds continues to grow in the fields of medicine and materials science, the importance of versatile synthons like this compound is set to increase even further.
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Heravi, M. M., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(15), 280-287. [Link]
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Zhang, D., et al. (2014). Synthesis and characterization of 1H-phenanthro[9,10-d]imidazole derivatives as multifunctional agents for treatment of Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(9), 2866-2876. [Link]
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Wang, Y., et al. (2020). Synthesis, docking studies and antitumor activity of phenanthroimidazole derivatives as promising c-myc G-quadruplex DNA stabilizers. Bioorganic Chemistry, 102, 104074. [Link]
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Bowroju, S., et al. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][2][5]thiadiazole-4,5-diamine. Organic Communications, 14(1), 1-8. [Link]
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Clement, B., et al. (2016). One-Step Synthetic Access to Isosteric and Potent Anticancer Nitrogen Heterocycles with the Benzo[c]phenanthridine Scaffold. Chemistry – A European Journal, 22(24), 8252-8263. [Link]
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Kim, J. Y., et al. (2019). Phenanthro[9,10-d]triazole and imidazole Derivatives: High Triplet Energy Host Materials for Blue Phosphorescent Organic Light Emitting Diodes. Journal of Materials Chemistry C, 7(1), 110-116. [Link]
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Ghorai, P., et al. (2017). Transition metal-free and temperature dependent one-pot access to phenanthrene-fused heterocycles via a 1,3-dipolar cycloaddition pathway. Chemical Communications, 53(75), 10472-10475. [Link]
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Kim, Y. H., et al. (2008). Direct one-pot synthesis of phenanthrenes via Suzuki-Miyaura coupling/aldol condensation cascade reaction. The Journal of Organic Chemistry, 73(4), 1605-1607. [Link]
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Püregger, J., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. Beilstein Journal of Organic Chemistry, 16, 2838-2847. [Link]
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Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(21), 3147-3176. [Link]
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Aravena, D., et al. (2017). Condensation Reaction between Phenanthroline-5,6-diones and Ethylenediamine and Its Optimization through Dialogue between Theory and Experiment. ResearchGate. [Link]
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Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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Lacroix, S., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. SciForum. [Link]
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Rashamuse, K., & van Leusen, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. [Link]
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Chem Help ASAP. (2020). diene & dienophile stereochemistry in the Diels-Alder [Video]. YouTube. [Link]
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Singh, P., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 795-809. [Link]
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Zhou, J., et al. (2022). Enantio- and Regioselective Construction of 1,4-Diamines via Cascade Hydroamination of Methylene Cyclopropanes. Angewandte Chemie International Edition, 61(24), e202202160. [Link]
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Taha, M., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(13), 8896-8913. [Link]
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Lu, K., et al. (2018). Mechanistic Studies on the Dibenzofuran Formation from Phenanthrene, Fluorene and 9–Fluorenone. Molecules, 23(11), 2823. [Link]
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Lindoy, L. F., & Meehan, G. V. (1997). Diamine-dialdehyde condensations. ResearchGate. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Application Notes and Protocols for 1,4-Phenanthrenedione Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the rationale, synthesis, and evaluation of 1,4-phenanthrenedione derivatives as a promising class of anticancer agents. These compounds have demonstrated significant cytotoxic effects across a range of human cancer cell lines, primarily through the induction of apoptosis and modulation of key cellular signaling pathways. This document provides in-depth application notes, field-proven insights, and detailed, step-by-step protocols for the synthesis and biological evaluation of these derivatives, designed to empower researchers in the fields of oncology and medicinal chemistry.
Introduction: The Therapeutic Potential of this compound Scaffolds
The phenanthrene nucleus, a polycyclic aromatic hydrocarbon, is a structural motif found in numerous natural products with diverse biological activities. Among its oxygenated derivatives, 1,4-phenanthrenediones have emerged as a scaffold of significant interest in anticancer drug discovery. The presence of the α,β-unsaturated ketone system within the quinone moiety is a key structural feature that imparts electrophilicity, allowing these molecules to interact with biological nucleophiles and modulate cellular redox environments.
The anticancer activity of this compound derivatives is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[1] This is a critical attribute for an anticancer agent, as the evasion of apoptosis is a hallmark of cancer. Mechanistic studies suggest that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways, often initiated by the generation of reactive oxygen species (ROS) and the subsequent activation of stress-related signaling cascades.[2] The selective cytotoxicity of some derivatives towards cancer cells over normal cells highlights their therapeutic potential.[3]
This guide will provide a comprehensive overview of the methodologies required to synthesize and evaluate the anticancer potential of novel this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective strategy involves a multi-step process starting from readily available precursors. The following protocol outlines a generalizable synthetic scheme.
Protocol 2.1: Synthesis of a Substituted this compound Derivative
This protocol describes a representative synthesis, which can be adapted for various substituted analogs.
Step 1: Preparation of the Phenanthrene Precursor
A common method to construct the phenanthrene skeleton is through a Perkin condensation followed by an oxidation-coupling reaction.
-
Perkin Condensation: React a substituted benzaldehyde with a phenylacetic acid derivative in the presence of acetic anhydride and triethylamine. The reaction is typically heated to reflux for several hours.
-
Purification: After cooling, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the cinnamic acid derivative.
Step 2: Cyclization to form the Phenanthrene Ring
-
Oxidative Coupling: The cinnamic acid derivative is then subjected to an oxidative cyclization reaction. A common reagent for this transformation is ferric chloride (FeCl₃). The reaction is typically carried out in an appropriate solvent like dichloromethane.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the 9-amido-substituted phenanthrene.
Step 3: Reduction and Final Oxidation to this compound
-
Reduction: The amide group is reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
-
Oxidation to Quinone: The resulting phenanthrene derivative is then oxidized to the corresponding this compound. This can be achieved using oxidizing agents like silver (I) oxide (AgO) in the presence of nitric acid.[2]
-
Final Purification: The final this compound derivative is purified by recrystallization or column chromatography to yield the desired compound.
Note: The specific reagents, reaction conditions, and purification methods will need to be optimized based on the desired substituents on the phenanthrene ring.
In Vitro Evaluation of Anticancer Activity
A crucial step in the drug discovery pipeline is the in vitro assessment of the synthesized compounds' efficacy against cancer cell lines. A panel of assays is typically employed to determine cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.
Protocol 3.1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Table 1: Example Cytotoxicity Data of this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Calanquinone A | MCF-7 | 0.08 - 1.66 | [5] |
| Denbinobin | A549 | 0.08 - 1.06 | [5] |
| Compound 8a | MCF-7 | 0.28 | [6][7] |
| Compound 17b | HCT-116 | 0.985 | [8] |
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cancer cells treated with this compound derivatives.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the this compound derivative for 24-48 hours. Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol 3.3: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[9]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest for the desired time. Harvest the cells as described in the cell cycle analysis protocol.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Elucidating the Mechanism of Action
Understanding the molecular mechanisms by which this compound derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Western blotting is a powerful technique to investigate the modulation of key signaling pathways.
Protocol 4.1: Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key proteins involved in apoptosis, such as Bcl-2 family members.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.
Signaling Pathways and Experimental Workflows
This compound derivatives have been shown to modulate several critical signaling pathways involved in cancer cell proliferation and survival.
Key Signaling Pathways
The PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated in cancer and are potential targets for these compounds.[1][10]
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway and a potential point of inhibition.
Figure 2: Simplified MAPK Signaling Pathway
Caption: MAPK signaling cascade and potential modulation.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of this compound derivatives.
Figure 3: Experimental Workflow for Anticancer Evaluation
Caption: Workflow for anticancer drug discovery.
Conclusion and Future Directions
This compound derivatives represent a versatile and potent class of compounds with significant potential for development as novel anticancer therapeutics. The protocols and application notes provided in this guide offer a robust framework for their synthesis, in vitro evaluation, and mechanistic elucidation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting comprehensive in vivo studies to validate their therapeutic efficacy and safety profiles in preclinical models. The exploration of combination therapies with existing anticancer drugs may also unlock synergistic effects and overcome drug resistance.
References
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Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Flow Cytometry. Cold Spring Harbor Protocols, 2016(9), pdb.prot087317. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]
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Lee, C. L., Lin, Y. T., Chang, F. R., Liu, Y. C., & Wu, Y. C. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PLoS ONE, 7(5), e37897. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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Chen, J. (2009). Western blotting. University of Hawaii Cancer Center. [Link]
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Wan, M., Zhang, L., Chen, Y., Li, Q., Fan, W., Xue, Q., Yan, F., & Song, W. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Oncology, 9, 274. [Link]
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Wan, M., Zhang, L., Chen, Y., Li, Q., Fan, W., Xue, Q., Yan, F., & Song, W. (2019). Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. Frontiers in Oncology, 9, 274. [Link]
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Kakei, H., Tanimura, S., Tsuruo, T., & Kohno, M. (2012). Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity. Cancer science, 103(5), 946–952. [Link]
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Wei, L., Wang, L., Yao, X., & Li, R. (2009). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules (Basel, Switzerland), 14(11), 4504–4513. [Link]
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Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2021). Synthesis and in Vitro Cytotoxicity Evaluation of Phenanthrene Linked 2,4- Thiazolidinediones as Potential Anticancer Agents. Anticancer agents in medicinal chemistry, 21(9), 1127–1140. [Link]
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van der Noord, V. E., van der Zee, M., Verma, S., El-Gendy, M. A., & El-Khamisy, S. F. (2018). Discovery and cellular stress pathway analysis of 1,4-naphthoquinone derivatives with novel, highly potent broad-spectrum anticancer activity. BMC cancer, 18(1), 169. [Link]
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Lee, C. L., Lin, Y. T., Chang, F. R., Liu, Y. C., & Wu, Y. C. (2012). Synthesis and Biological Evaluation of Phenanthrenes as Cytotoxic Agents with Pharmacophore Modeling and ChemGPS-NP Prediction as Topo II Inhibitors. PLoS ONE, 7(5), e37897. [Link]
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Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]
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Wang, Y., Zhang, J., & Wang, Y. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Naunyn-Schmiedeberg's archives of pharmacology, 397(1), 1–25. [Link]
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Synthesis of substituted phenanthrene-1,4-quinone derivatives. ResearchGate. [Link]
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Tewari, D., Patni, P., Bishayee, A., Sah, A. N., & Bishayee, A. (2022). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Current pharmaceutical design, 28(1), 16–31. [Link]
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Fieser, L. F. (1929). Phenanthrenequinone. Organic Syntheses, 9, 74. [Link]
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MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities. Nature. [Link]
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Munteanu, A., & Simion, V. (2022). A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer. International journal of molecular sciences, 23(19), 11847. [Link]
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Wen, Y. (2025). Synthesis and structure of 1′,4′-diphenyl-1a,1′,4′,4′′,5′′,9b-hexahydro-2′′H-dispiro[cyclopropa[l]phenanthrene-1,2′-epoxynaphthalene-3′,3′′-thiophene]. Acta crystallographica. Section E, Crystallographic communications, 81(Pt 6), 501–504. [Link]
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Syed, D. N., Adhami, V. M., Khan, N., & Mukhtar, H. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer agents in medicinal chemistry, 13(7), 995–1005. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert opinion on investigational drugs, 27(6), 555–569. [Link]
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QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. Retrieved from [Link]
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Tilahun, M. E., & Teshager, A. (2019). PI3K/Akt/mTOR, a Pathway Less Recognized for Staphylococcal Superantigen-Induced Toxicity. Toxins, 11(11), 629. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,4-Phenanthrenedione Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,4-phenanthrenedione. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success in synthesizing this valuable compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each entry follows a question-and-answer format, detailing the probable causes of the problem and providing actionable solutions.
Why is my yield of this compound consistently low?
Low yields are a common frustration in organic synthesis. For this compound, the root cause often lies in one of several key areas: starting material quality, oxidant choice, reaction temperature, or workup procedure.
Potential Causes and Solutions:
-
Purity of Starting Phenanthrene: The primary starting material, phenanthrene, can contain impurities like anthracene, which will undergo oxidation to form anthraquinone.[1] This not only consumes your oxidant but also complicates purification.
-
Solution: Before starting the reaction, assess the purity of your phenanthrene using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). If significant impurities are detected, recrystallize the phenanthrene from a suitable solvent such as ethanol.
-
-
Choice and Stoichiometry of Oxidizing Agent: The oxidation of phenanthrene to this compound requires a potent oxidizing agent. The specific isomer, this compound, is less commonly synthesized than its 9,10-phenanthrenedione counterpart. Many classical methods for phenanthrene oxidation, such as using chromic acid or potassium dichromate in sulfuric acid, favor the formation of the 9,10-isomer.[1][2]
-
Solution: For the synthesis of the 1,4-isomer, alternative synthetic routes are often necessary. One potential approach involves a Diels-Alder reaction between 1,4-benzoquinone and a suitable diene, followed by an aromatization step.[3] If pursuing an oxidation route, careful control of the oxidant stoichiometry is critical. An excess of a strong oxidant can lead to over-oxidation and the formation of diphenic acid, which will reduce your yield.[1]
-
-
Reaction Temperature: Oxidation reactions are often exothermic. Poor temperature control can lead to side reactions and decomposition of the desired product.
-
Solution: A patented method for producing 9,10-phenanthrenequinone suggests maintaining a reaction temperature between 80-85°C for the oxidation of phenanthrene with an alkali dichromate in sulfuric acid.[2] While this is for a different isomer, it highlights the importance of temperature control. For your specific synthesis of the 1,4-isomer, it is crucial to monitor the internal reaction temperature and use an appropriate cooling bath (e.g., ice-water or a controlled temperature circulator) to maintain the optimal temperature range as determined by your chosen synthetic route.
-
-
Inefficient Workup and Purification: The desired product may be lost during the extraction and purification steps. This compound is a solid with limited solubility in water.[4]
-
Solution: After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into water.[1] Ensure that the mixture is sufficiently cooled to minimize the solubility of the product in the aqueous layer. During extraction with an organic solvent, perform multiple extractions with smaller volumes of solvent to ensure complete transfer of the product. For purification, column chromatography on silica gel is a common method.[5] The choice of eluent is critical for good separation.
-
My final product is a mixture of isomers. How can I improve the regioselectivity for this compound?
The formation of multiple isomers, primarily the 9,10-phenanthrenedione, is a significant challenge when starting from phenanthrene itself. The 9,10-double bond of phenanthrene is more susceptible to oxidation than the other double bonds.
Potential Causes and Solutions:
-
Direct Oxidation of Phenanthrene: As mentioned, direct oxidation of phenanthrene is not regioselective for the 1,4-dione.
-
Solution: Employ a synthetic strategy that builds the 1,4-dione functionality in a more controlled manner. Consider a convergent synthesis approach. For example, a Diels-Alder reaction between a suitably substituted naphthalene derivative (as the diene) and a dienophile could be a viable route. Another approach could involve the synthesis of a phenanthrene precursor that already contains oxygen functionalities at the 1 and 4 positions, which can then be converted to the dione.
-
I am observing significant amounts of a water-soluble byproduct. What is it and how can I prevent its formation?
The formation of a significant water-soluble byproduct during the oxidation of phenanthrene is a strong indicator of over-oxidation.
Potential Cause and Solution:
-
Over-oxidation to Diphenic Acid: Strong oxidizing conditions can cleave the C-C bond between the carbonyl groups of the intermediate dione, leading to the formation of diphenic acid.[1] Diphenic acid is more water-soluble than this compound, especially in its salt form if the workup is basic.
-
Solution: To minimize the formation of diphenic acid, you can try the following:
-
Reduce the amount of oxidant: Carefully control the stoichiometry of the oxidizing agent.
-
Lower the reaction temperature: Perform the reaction at a lower temperature to decrease the rate of the over-oxidation reaction.
-
Decrease the reaction time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
-
-
The purification of the crude product by column chromatography is difficult. What can I do to improve the separation?
Difficulties in chromatographic purification can arise from several factors, including the presence of closely related impurities and improper selection of the stationary and mobile phases.
Potential Causes and Solutions:
-
Presence of Isomeric Impurities: If your crude product contains the 9,10-phenanthrenedione isomer, separation by standard silica gel chromatography can be challenging due to their similar polarities.
-
Solution: You may need to explore different adsorbent materials for column chromatography, such as alumina. Alternatively, High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase could provide better resolution.[6]
-
-
Inappropriate Solvent System: The choice of eluent is crucial for effective separation.
-
Solution: Systematically screen different solvent systems for TLC to find the optimal mobile phase that provides the best separation between your desired product and the impurities. A good starting point for nonpolar compounds like phenanthrenediones is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of this compound.
What are the most common starting materials for the synthesis of this compound?
While direct oxidation of phenanthrene is a common method for producing phenanthrenediones, it often leads to the 9,10-isomer.[1] For a more controlled synthesis of this compound, alternative starting materials and strategies are often employed. These can include:
-
Naphthalene derivatives: These can be used in multi-step syntheses, such as the Haworth synthesis, to build the phenanthrene ring system with the desired substitution pattern.[7]
-
1,4-Benzoquinone: This can be used as a dienophile in a Diels-Alder reaction with a suitable diene to construct the core structure.[3]
What are the key reaction parameters to control for a successful synthesis?
Several parameters are critical for optimizing the synthesis of this compound.
| Parameter | Importance | Recommended Range/Considerations |
| Temperature | High temperatures can lead to side reactions and over-oxidation. | Dependent on the specific method. For oxidations, careful control is crucial.[2] |
| Reaction Time | Prolonged reaction times can result in the formation of byproducts. | Monitor the reaction progress by TLC to determine the optimal time. |
| Solvent | The solvent can influence the solubility of reactants and the reaction rate. | Common solvents for related syntheses include acetic acid and dimethylformamide (DMF).[1][8] |
| Catalyst | For some synthetic routes, a catalyst may be required. | The choice of catalyst is highly specific to the reaction being performed. |
What analytical techniques are recommended for characterizing the final product?
To confirm the identity and purity of your synthesized this compound, a combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.[9]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic carbonyl (C=O) stretching frequency of the quinone functional group.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and for quantitative analysis.[6]
-
Melting Point: A sharp melting point close to the literature value can be an indicator of high purity.
What is the general reaction mechanism for the oxidation of phenanthrene?
The oxidation of the 9,10-double bond of phenanthrene with an oxidant like chromic acid is thought to proceed through a single electron oxidation to form a radical cation.[10] This intermediate can then react with water, and further oxidation leads to a diol, which is subsequently oxidized to the diketone.[10] A similar mechanism can be postulated for the oxidation at the 1 and 4 positions, although this is a less favored pathway.
Section 3: Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This decision tree can help you diagnose and solve common problems during your synthesis.
Caption: A decision tree for troubleshooting this compound synthesis.
References
-
ResearchGate. Optimization of reaction conditions. a | Download Table. Available from: [Link]
-
ResearchGate. Reaction conditions optimization for the synthesis 4a. | Download Table. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions a | Download Table. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions. a | Download Scientific Diagram. Available from: [Link]
-
PubChem. 9,10-Phenanthrenedione | C14H8O2 | CID 6763. Available from: [Link]
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ResearchGate. Optimization of the reaction conditions a | Download Scientific Diagram. Available from: [Link]
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Organic Syntheses. phenanthrenequinone. Available from: [Link]
- Google Patents. CN103373893A - Preparation method of phenanthrene compounds.
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Química Organica.org. Phenanthrene synthesis. Available from: [Link]
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ResearchGate. A Simple Synthesis of Phenanthrene. Available from: [Link]
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Organic Syntheses. Phenanthrene, 9,10-dimethoxy-. Available from: [Link]
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Chemistry Stack Exchange. Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. Available from: [Link]
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National Institutes of Health. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Available from: [Link]
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National Institutes of Health. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC. Available from: [Link]
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National Institutes of Health. 1,4-Phenanthrenequinone | C14H8O2 | CID 98574 - PubChem. Available from: [Link]
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MDPI. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Available from: [Link]
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RSC Publishing. 3,5,7-Trimethoxyphenanthrene-1,4-dione: a new biologically relevant natural phenanthrenequinone derivative from Dioscorea prazeri and studies on its single X-ray crystallographic behavior, molecular docking and other physico-chemical properties. Available from: [Link]
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Science. Gas- phase synthesis of anthracene and phenanthrene via radical. Available from: [Link]
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Organic Syntheses. 8. Available from: [Link]
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National Institutes of Health. 4′′,5′′,9b-hexahydro-2′′H-dispiro[cyclopropa[l]phenanthrene-1,2. Available from: [Link]
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RSC Publishing. Selective ozone activation of phenanthrene in liquid CO 2. Available from: [Link]
- Google Patents. US4510090A - Method for the production of phenanthrenequinone.
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PubMed. Synthesis and Evaluation as Antitumor Agents of 1,4-naphthohydroquinone Derivatives Conjugated With Amino Acids and Purines. Available from: [Link]
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ResearchGate. Synthesis, Isolation, and Characterization of Diels—Alder Adducts Between 1,4-Dialkoxyanthracenes and Maleic Anhydride. Available from: [Link]thracenes_and_Maleic_Anhydride)
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Common side products in the synthesis of 1,4-Phenanthrenedione
Welcome to the technical support center for the synthesis of 1,4-phenanthrenedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic endeavors. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and fostering self-validating experimental design.
Section 1: Troubleshooting the Diels-Alder Synthesis of this compound
The Diels-Alder reaction, typically between a styrene derivative and a benzoquinone, is a cornerstone for constructing the this compound skeleton. However, this classic [4+2] cycloaddition is not without its complexities. This section addresses common issues encountered during this synthetic route.
FAQ 1: Low Yield of this compound
Question: I am experiencing a disappointingly low yield in my Diels-Alder reaction between styrene and 1,4-benzoquinone. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in this Diels-Alder synthesis can be attributed to several factors, often related to the stability of reactants and the reaction conditions.
-
Incomplete Reaction: The Diels-Alder reaction is reversible. Ensure you are using an appropriate solvent and temperature. While the reaction can proceed at room temperature, gentle heating can improve the rate and overall yield. However, be cautious as excessive heat can promote side reactions.
-
Suboptimal Reactant Concentration: Maintaining an effective concentration of both the diene (styrene) and dienophile (1,4-benzoquinone) is critical. If using a volatile diene, a sealed reaction vessel is recommended.
-
Incomplete Oxidation of the Adduct: The initial product of the Diels-Alder reaction is a tetrahydro-1,4-phenanthrenedione intermediate. This adduct requires subsequent oxidation to furnish the aromatic this compound. If this oxidation step is inefficient, your final product will be a mixture, thus reducing the yield of the desired compound.
-
Side Reactions: At elevated temperatures, polymerization of the styrene or decomposition of the heat-sensitive 1,4-benzoquinone can occur, leading to the formation of intractable tars and reducing the availability of reactants for the desired cycloaddition.
Troubleshooting Protocol: Optimizing Yield
-
Reaction Conditions:
-
Solvent: Toluene or xylene are common high-boiling solvents that can facilitate the reaction. For reactions at or below room temperature, dichloromethane or benzene can be effective.
-
Temperature: Start at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature to 40-80°C.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the reactants and intermediates.
-
-
Oxidation Step:
-
After the cycloaddition is complete (as indicated by TLC), ensure efficient oxidation of the intermediate. This can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
-
Purification:
-
A significant portion of the crude product may be the unoxidized tetrahydro-1,4-phenanthrenedione. Careful purification by column chromatography on silica gel or recrystallization is essential to isolate the pure this compound.
-
FAQ 2: Formation of Regioisomers and Stereoisomers
Question: My spectral analysis (NMR, MS) suggests the presence of isomeric byproducts in my this compound synthesis. What are these isomers and how can I control their formation?
Answer: The formation of regioisomers and stereoisomers is a common challenge in Diels-Alder reactions involving unsymmetrical dienes and dienophiles.
-
Regioisomers: When using substituted styrenes, the reaction can proceed in two different orientations, leading to the formation of constitutional isomers, often referred to as "ortho" and "meta" adducts. The preferred regioisomer is determined by the electronic effects of the substituents on the diene and dienophile. Generally, the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[1][2]
-
Stereoisomers (Endo/Exo): The Diels-Alder reaction can also produce two diastereomers: the endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state, even though the exo product is typically more thermodynamically stable.[3][4]
Controlling Isomer Formation:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can enhance the regioselectivity of the reaction by coordinating to the dienophile and increasing its polarization. This can also increase the preference for the endo product.[3]
-
Temperature Control: Since the endo product is the kinetic product, running the reaction at lower temperatures can favor its formation. Conversely, higher temperatures may allow for equilibration to the more stable exo isomer.
-
Purification: Careful column chromatography is usually effective in separating regioisomers and diastereomers.
Visualization of Reaction Pathways
Caption: Diels-Alder synthesis of this compound.
Section 2: Troubleshooting the Photochemical Cyclization of Stilbenes
The photochemical cyclization of stilbene derivatives, often referred to as the Mallory reaction, is another powerful method to access the phenanthrene core. This reaction involves a light-induced 6π-electrocyclization followed by oxidation.
FAQ 1: Low Conversion and Formation of [2+2] Cycloaddition Byproducts
Question: My photochemical cyclization of a stilbene derivative is resulting in low conversion to the desired this compound, and I'm observing significant amounts of what appear to be dimeric byproducts. What is happening and how can I improve the outcome?
Answer: This is a classic issue in stilbene photocyclization, stemming from competing photochemical pathways.
-
Low Conversion: The quantum yield of the desired photocyclization can be low. The initial photoexcitation leads to both cis-trans isomerization and the desired cyclization. Only the cis-isomer can cyclize. The intermediate dihydrophenanthrene is often unstable and can revert to the cis-stilbene if not efficiently trapped by an oxidant.[5][6]
-
[2+2] Cycloaddition: A major competing side reaction, especially at higher concentrations, is the intermolecular [2+2] photocycloaddition between two stilbene molecules to form cyclobutane derivatives (dimers).[7] This side reaction depletes the starting material and complicates purification.
Troubleshooting Protocol: Improving Photocyclization Efficiency
-
Concentration: This is a critical parameter. The reaction should be run in dilute solutions (typically 10⁻³ to 10⁻⁵ M) to minimize intermolecular reactions like the [2+2] cycloaddition.
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are crucial for trapping the dihydrophenanthrene intermediate.
-
Iodine: A catalytic amount of iodine is commonly used in the presence of air (oxygen). However, the hydrogen iodide (HI) formed as a byproduct can lead to side reactions, including the reduction of the stilbene double bond.[5]
-
TEMPO: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) has been shown to be a more effective oxidant than iodine at higher concentrations, reducing the formation of [2+2] cycloaddition products.[7]
-
Scavengers: The addition of a scavenger like propylene oxide can remove the HI byproduct when using iodine as the oxidant.
-
-
Wavelength of Light: The choice of irradiation wavelength can be important. Using a light source that selectively excites the stilbene without causing significant photodegradation of the product is ideal.
-
Solvent: Solvents that are transparent to the irradiation wavelength and do not participate in side reactions should be chosen. Benzene, cyclohexane, and ethanol are common choices.
Visualization of Competing Photochemical Pathways
Caption: Competing pathways in stilbene photocyclization.
Section 3: Troubleshooting the Oxidation of Phenanthrene (as a model for substituted phenanthrenes)
While the direct oxidation of phenanthrene typically yields 9,10-phenanthrenedione, the side products and purification challenges are highly relevant to the synthesis of other phenanthrenequinones, including 1,4-isomers, especially when starting from a substituted phenanthrene.
FAQ 1: Identification and Removal of Common Oxidation Byproducts
Question: After oxidizing phenanthrene with chromic acid, my crude product is a mixture of several compounds. What are the likely impurities and how can I purify my desired phenanthrenequinone?
Answer: The oxidation of phenanthrene with strong oxidizing agents like chromic acid can lead to several byproducts due to over-oxidation and impurities in the starting material.
-
Unreacted Phenanthrene: Incomplete oxidation will leave residual starting material in your product mixture.
-
2,2'-Diphenic Acid: This is a common over-oxidation product where the bond between the two carbonyl carbons of the quinone is cleaved.
-
Anthraquinone: If your starting phenanthrene is contaminated with anthracene (a common co-isolate from coal tar), it will be oxidized to the highly stable anthraquinone.
-
Resinous Products: Polycyclic aromatic hydrocarbons are susceptible to polymerization and degradation under harsh oxidative conditions, leading to the formation of dark, tarry materials.
Purification Protocol for Phenanthrenequinone
This protocol, adapted from established literature, provides a robust method for separating the desired quinone from common side products.[8]
| Step | Procedure | Purpose |
| 1 | Water Wash: Triturate the crude precipitate with boiling water and filter. | To remove water-soluble impurities and the majority of the 2,2'-diphenic acid . |
| 2 | Sodium Bisulfite Extraction: Triturate the solid with a hot 40% sodium bisulfite solution and filter. | Phenanthrenequinone forms a water-soluble bisulfite adduct, separating it from insoluble impurities like anthraquinone and resinous products . |
| 3 | Precipitation of the Adduct: Cool the sodium bisulfite filtrate in an ice bath. | The phenanthrenequinone-bisulfite adduct precipitates out of the cold solution. |
| 4 | Liberation of the Quinone: Treat the collected adduct with a saturated sodium carbonate solution. | The basic solution decomposes the bisulfite adduct, liberating the pure phenanthrenequinone as a precipitate. |
| 5 | Final Wash and Drying: Wash the precipitate with cold water and dry. | To remove any remaining inorganic salts. |
Visualization of Oxidation and Side Reactions
Caption: Oxidation of phenanthrene and formation of side products.
References
-
Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency. RSC Advances, 2021.
-
Mallory reaction. Wikipedia.
-
Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 2013.
- Photocyclization of stilbenes and stilbenoids. International Journal of Applied Chemistry, 2010.
-
Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 2004.
-
ON THE ORIGIN OF THE ENDO/EXO SELECTIVITY IN DIELS-ALDER REACTIONS. Semantic Scholar.
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On the origin of the endo/exo selectivity in Diels–Alder reactions. Chemical Communications, 2011.
-
SYNTHESIS OF 1-PHENYL-4-(TRIMETHYLSILYL)-1,3-BUTADIENE. Organic Syntheses, 2019.
-
Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry.
-
Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry.
-
Exo-Selective Diels-Alder Reactions. Semantic Scholar.
-
Molecular design principles towards exo-exclusive Diels–Alder reactions. RSC Advances, 2019.
-
Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. The Journal of Organic Chemistry, 2008.
- A Technical Guide to the Foundational Photochemistry of Stilbene. BenchChem.
- A Comparative Guide to the Diels-Alder Reactivity of Benzoquinone Isomers. BenchChem.
- High-level Computational Study of the Site-, Facial- and Stereoselectivities for the Diels-Alder Reaction Between o-Benzoquinone and Norbornadiene.
-
PHENANTHRENEQUINONE. Organic Syntheses, 1963.
- Diels Alder reaction between the E diene and p-benzoquinone.
-
2-PHENOXYMETHYL-1,4-BENZOQUINONE. Organic Syntheses, 1988.
-
Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 2009.
-
9,10-Phenanthrenedione. PubChem.
-
PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. Semantic Scholar.
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Scientific Reports, 2022.
- Synthesis and in vitro Antitumor Activity of Substituted Anthracene-1,4-diones.
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- 4. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 1,4-Phenanthrenedione
Welcome to the technical support center for the synthesis of 1,4-Phenanthrenedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: I performed the oxidation of phenanthrene, but my final yield of this compound is significantly lower than expected, or I isolated no product at all. What are the likely causes and how can I rectify this?
A: Low or no yield in this synthesis is a frequent challenge and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and how to troubleshoot them:
-
Incomplete Reaction: The oxidation of phenanthrene requires precise control of reaction conditions.
-
Causality: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion of the starting material. The oxidation of phenanthrene to 9,10-phenanthrenedione, a related isomer, is a well-established process, and similar principles of rigorous condition control apply to the synthesis of the 1,4-isomer.[1][2]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration. Ensure your reaction is maintained at the optimal temperature. For instance, a patented method for the synthesis of 9,10-phenanthrenedione highlights the importance of temperature control, suggesting that maintaining the reaction between 80-85°C is crucial for high yields.[1] While this is for a different isomer, the principle of precise temperature control is transferable.
-
-
Product Loss During Workup: The purification process, particularly the separation of the desired product from byproducts and unreacted starting material, is a critical step where significant loss can occur.
-
Causality: this compound has some solubility in the aqueous layer, especially if the pH is not optimal.[3] Additionally, if a filtration step is used, the product can adhere to the filtration media.
-
Solution: After the initial extraction, it is advisable to check the aqueous layer for any dissolved product via TLC. If product is detected, perform additional extractions with a suitable organic solvent. When using filtration, wash the filter cake thoroughly with the appropriate solvent to recover any adsorbed product.
-
-
Incorrect Reagent Stoichiometry: The molar ratio of oxidant to the phenanthrene starting material is crucial for driving the reaction to completion.
-
Causality: An insufficient amount of the oxidizing agent will result in unreacted phenanthrene. Conversely, an excessive amount can lead to over-oxidation and the formation of undesired byproducts, such as diphenic acid, which complicates purification and can lower the isolated yield of the target compound.[2][4]
-
Solution: Carefully calculate and measure the molar equivalents of all reagents. A study on the oxidation of phenanthrene using tert-butyl hydroperoxide (TBHP) as the oxidant found that a 5:1 molar ratio of TBHP to phenanthrene was optimal.[5] While different oxidants will require different ratios, this highlights the importance of optimizing this parameter.
-
Issue 2: Product Purity is Low
Q: My crude this compound is contaminated with significant impurities, which I am struggling to remove. What are these impurities and what are the best purification strategies?
A: The primary impurities in this compound synthesis are typically unreacted phenanthrene, other phenanthrenequinone isomers (like 9,10-phenanthrenedione), and over-oxidation products.
-
Unreacted Starting Material:
-
Causality: As discussed, incomplete reaction is a common source of this impurity.
-
Solution: Column chromatography is a highly effective method for separating this compound from the less polar phenanthrene. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will effectively separate the components.
-
-
Isomeric Impurities:
-
Causality: The oxidation of phenanthrene can sometimes yield a mixture of isomers, with 9,10-phenanthrenedione being a common byproduct.[6]
-
Solution: The separation of quinone isomers can be challenging due to their similar polarities. Fractional crystallization can be an effective technique. Dissolving the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or acetic acid) and allowing it to cool slowly can lead to the preferential crystallization of the desired 1,4-isomer.
-
-
Over-oxidation Products:
-
Causality: Harsh reaction conditions or an excess of the oxidizing agent can lead to the formation of more oxidized species like diphenic acid.[2][4]
-
Solution: These acidic byproducts can often be removed with a simple acid-base extraction. Washing the organic layer containing the crude product with a mild aqueous base solution, such as sodium bicarbonate, will convert the acidic impurities into their water-soluble salts, which can then be separated in the aqueous phase.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield/purity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the oxidation of phenanthrene to this compound?
A1: The precise mechanism can vary depending on the oxidant used. However, a common pathway involves the initial electrophilic attack on the electron-rich phenanthrene ring.[7] For oxidation with chromic acid, the reaction likely proceeds through the formation of a chromate ester, followed by elimination to form the ketone. A proposed mechanism involves a single electron oxidation of the double bond to a radical cation as the initial step. This cation can then react with water, and further oxidation of the resulting radical leads to a diol, which is then oxidized to the diketone.[7]
Reaction Mechanism Overview
Caption: Simplified reaction mechanism.
Q2: Are there alternative, higher-yielding synthetic routes to this compound?
A2: Yes, while the direct oxidation of phenanthrene is a common method, other approaches can offer improved yields and selectivity. One notable method is the Diels-Alder reaction between 2-(p-tolylsulfinyl)-1,4-benzoquinone and vinylaromatic derivatives, which can produce substituted 1,4-phenanthrenequinones in moderate to good yields (33-80%).[8] Another approach involves palladium-catalyzed domino one-pot reactions, which have been shown to produce various phenanthrene derivatives in high yields.[9]
Q3: How critical is the choice of solvent in this synthesis?
A3: The solvent plays a multifaceted role in the reaction. It needs to:
-
Dissolve the reactants: To facilitate their interaction.
-
Mediate the reaction temperature: Different solvents allow for a range of reaction temperatures.
-
Influence reaction kinetics and selectivity: The polarity of the solvent can affect the stability of intermediates and transition states.
For the oxidation of phenanthrene with chromic acid, glacial acetic acid is often used.[6] However, a patented method for the synthesis of 9,10-phenanthrenedione utilizes a water-based dispersion, which, when coupled with specific temperature control, leads to high yields.[1] This indicates that exploring different solvent systems can be a valuable optimization strategy.
Section 3: Optimized Experimental Protocols
Protocol 1: Standard Synthesis of this compound via Chromic Acid Oxidation
This protocol is based on established literature procedures for the oxidation of phenanthrene.[2]
Materials:
-
Phenanthrene
-
Chromic acid (CrO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
40% Sodium Bisulfite Solution
-
Saturated Sodium Carbonate Solution
-
Ethanol (95%)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine phenanthrene (0.56 mol), chromic acid (2.1 mol), and 1 L of water.
-
With vigorous stirring, add concentrated sulfuric acid (450 mL) from the dropping funnel at a rate that maintains gentle boiling.
-
After the initial addition is complete, add a mixture of chromic acid (2.1 mol) in 500 mL of water.
-
Reflux the mixture for 20 minutes.
-
Cool the reaction to room temperature and then chill in an ice bath.
-
Collect the crude product by suction filtration and wash thoroughly with cold water.
-
Purify the crude product by triturating with boiling water, followed by treatment with hot 40% sodium bisulfite solution.
-
Liberate the this compound from the bisulfite adduct by adding a saturated solution of sodium carbonate.
-
Collect the purified product by suction filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from 95% ethanol.
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| Phenanthrene | 178.23 | 0.56 | 100 g |
| Chromic Acid | 99.99 | 4.2 | 420 g |
| Sulfuric Acid | 98.08 | - | 450 mL |
Expected Yield: 44-48%[2]
Protocol 2: High-Yield Synthesis of 9,10-Phenanthrenedione (as an illustrative example of optimization)
While this protocol is for the 9,10-isomer, the principles of temperature control and dispersion can be adapted to improve the yield of this compound. This method has been reported to achieve yields of up to 90%.[1]
Materials:
-
Phenanthrene
-
Sodium Dichromate Dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Surface-active agent (e.g., tetraethylammoniumfluoroctane sulfonate)
Procedure:
-
Prepare a dispersion of phenanthrene (1 mole), sodium dichromate dihydrate (excess), water, and a small amount of a surface-active agent.
-
Heat the dispersion to 95-100°C with agitation.
-
Cool the dispersion to 80-85°C.
-
Slowly add concentrated sulfuric acid over 2 hours while maintaining the temperature between 80-85°C with external cooling.
-
After the addition is complete, continue stirring at 85°C for 1 hour.
-
Cool the mixture to 50°C.
-
Isolate the precipitated product by filtration and wash with water until the washings are neutral.
-
Dry the product.
| Parameter | Value |
| Reaction Temperature | 80-85°C |
| Reaction Time | ~3 hours |
| Expected Yield | 90%[1] |
Optimized Synthesis Workflow
Caption: High-yield synthesis workflow.
References
-
PubChem. (n.d.). 9,10-Phenanthrenedione. National Center for Biotechnology Information. Retrieved from [Link]
- Henkel, H., & Knehans, B. (1985). Method for the production of phenanthrenequinone. U.S. Patent No. 4,510,090. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Syntheses. (n.d.). Phenanthrenequinone. Retrieved from [Link]
-
Böhmer, S., Messner, K., & Srebotnik, E. (1998). Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids. Biochemical and Biophysical Research Communications, 244(1), 233-238. Retrieved from [Link]
-
Wang, H., & Zhang, Y. (2013). Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP. Advanced Materials Research, 781-784, 534-537. Retrieved from [Link]
- Padwa, A. (Ed.). (2004). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
Li, J., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 283-289. Retrieved from [Link]
-
Stadler, D., et al. (2012). New Biomarkers of Occupational Exposure to Polycyclic Aromatic Hydrocarbons. Journal of Toxicology and Environmental Health, Part A, 75(13-15), 749-767. Retrieved from [Link]
-
Carreño, M. C., Mahugo, J., & Urbano, A. (1997). Improved Synthesis of 1,4-Phenanthrenequinones from Diels-Alder Cycloadditions of 2-(p-Tolylsulfinyl)-1,4-benzoquinone. Tetrahedron Letters, 38(17), 3047–3050. Retrieved from [Link]
-
Gilbertson, J. J., et al. (2020). A Simple Synthesis of Phenanthrene. Synthetic Communications, 50(1), 166-170. Retrieved from [Link]
- Zhang, Y., et al. (2013). Preparation method of phenanthrene compounds. Chinese Patent No. CN103373893A.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chen, Y., et al. (2015). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 20(8), 13896-13909. Retrieved from [Link]
-
Hanson, G. R., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. RSC Advances, 10(63), 38243-38251. Retrieved from [Link]
-
Química Organica.org. (n.d.). Phenanthrene synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenanthrene, 9,10-dimethoxy-. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reaction mechanism for the synthesis of 9,10-phenanthrenequinone. Retrieved from [Link]
Sources
- 1. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. How To [chem.rochester.edu]
- 4. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sci-Hub. Improved Synthesis of 1,4-Phenanthrenequinones from Diels-Alder Cycloadditions of 2-(p-Tolylsulfinyl)-1,4-benzoquinone / Tetrahedron Letters, 1997 [sci-hub.ru]
- 9. A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for 1,4-Phenanthrenedione reaction failures
Technical Support Center: Synthesis of Phenanthrenequinones
A Senior Application Scientist's Guide to Reaction Troubleshooting & Optimization
Welcome to the technical support center for phenanthrenequinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the oxidation of phenanthrene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve issues in your own lab. This document moves beyond simple step-by-step instructions to offer a self-validating system of troubleshooting based on field-proven insights.
A Note on Isomers: 1,4- vs. 9,10-Phenanthrenequinone
It is critical to distinguish between the two common isomers: 1,4-phenanthrenedione and 9,10-phenanthrenedione (also known as phenanthrenequinone). While your query specified the 1,4-isomer, the direct oxidation of phenanthrene overwhelmingly yields the 9,10-isomer due to the electronic properties of the phenanthrene core, which make the C9-C10 bond highly susceptible to oxidation.[1][2] Most established literature and troubleshooting focuses on the synthesis of 9,10-phenanthrenequinone.[3][4][5] Therefore, this guide will primarily address the challenges of synthesizing the 9,10-isomer , with specific notes on the 1,4-isomer where applicable.
| Isomer | Structure | CAS Number | Typical Appearance |
| 9,10-Phenanthrenequinone | C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)C2=O | 84-11-7[4] | Orange to red solid[5] |
| 1,4-Phenanthrenequinone | C1=CC=C2C(=C1)C=CC3=C2C(=O)C=CC3=O | 569-15-3[6][7] | Yellow to orange solid[7] |
Troubleshooting Guide: Common Reaction Failures
This section addresses the most common failures encountered during the oxidation of phenanthrene. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: Why is my yield of 9,10-phenanthrenequinone consistently low or non-existent?
Low yield is the most frequent complaint, often stemming from one of three areas: reaction control, starting material purity, or product isolation.
Potential Cause A: Over-oxidation of the Product
-
Expertise & Experience: Aggressive oxidizing conditions, particularly at elevated temperatures, do not stop at the desired quinone. The C-C bond between the carbonyls can be cleaved, leading to the formation of 2,2'-diphenic acid as a water-soluble byproduct, which is lost during aqueous workup.[8][9]
-
Troubleshooting Protocol:
-
Temperature Control: The reaction is exothermic. Do not allow the temperature to rise uncontrollably. A patented method for improving yield and purity specifically recommends maintaining a reaction temperature between 80-85°C using external cooling.[10]
-
Controlled Reagent Addition: Add the oxidizing agent solution (e.g., chromic acid in sulfuric acid) slowly and portion-wise to the phenanthrene suspension.[3] This maintains a manageable reaction rate and prevents temperature spikes.
-
Consider Milder Oxidants: While strong oxidants like chromic acid are traditional, modern methods can offer better control. Tert-butyl hydroperoxide (TBHP) in the presence of a catalyst like MoO₂(acac)₂ provides an alternative with a potentially cleaner reaction profile.[11]
-
Potential Cause B: Impure Starting Material
-
Expertise & Experience: Technical-grade phenanthrene is often contaminated with other polycyclic aromatic hydrocarbons (PAHs), most commonly anthracene. Anthracene oxidizes to anthraquinone under the same conditions.[3] Anthraquinone is chemically similar to your target compound but does not form a soluble bisulfite adduct, making it a difficult-to-remove impurity that co-precipitates and lowers the isolated yield of the desired product.
-
Troubleshooting Protocol:
-
Verify Phenanthrene Purity: Before starting, check the melting point of your phenanthrene (Lit. m.p. 99-101°C). A broad or depressed melting point suggests impurities. If available, run a quick ¹H NMR.
-
Purify the Starting Material: If impurities are suspected, recrystallize the phenanthrene from ethanol prior to the oxidation reaction.
-
Potential Cause C: Inefficient Product Isolation
-
Expertise & Experience: The cornerstone of purifying 9,10-phenanthrenequinone from non-quinone impurities is the reversible formation of a water-soluble bisulfite adduct.[3] Failure to execute this step correctly is a primary cause of low yield.
-
Trustworthiness (Self-Validating System): This purification is highly selective. Only the quinone will react with the sodium bisulfite. Insoluble materials left behind are impurities (like anthraquinone or unreacted phenanthrene). The regeneration of the orange quinone from the clear filtrate upon adding a base is a visual confirmation of successful isolation.
-
Troubleshooting Protocol:
-
Thorough Trituration: After the initial workup, the crude product must be vigorously stirred (triturated) with multiple portions of a hot, concentrated (e.g., 40%) sodium bisulfite solution.[3] This is not a simple wash; sufficient time and heat are needed for the adduct to form and dissolve.
-
Use a Heated Funnel: When filtering the hot bisulfite solution to remove insoluble impurities, use a heated or jacketed Büchner funnel to prevent the adduct from crystallizing prematurely and clogging the filter paper.[3]
-
Complete Regeneration: After collecting the filtrate, add a saturated solution of sodium carbonate until the solution is strongly basic. The deep orange phenanthrenequinone should precipitate. Ensure complete precipitation by chilling the mixture before filtration.[3]
-
Question 2: My final product is a dark, tarry, or resinous material. What went wrong?
This issue points to polymerization and degradation side-reactions, which are common when harsh acidic and oxidizing conditions are not properly controlled.[12]
Potential Cause A: Excessively Harsh Reaction Conditions
-
Expertise & Experience: Concentrated sulfuric acid is a powerful dehydrating agent that can promote polymerization of aromatic intermediates, leading to tar formation. Excessively high temperatures accelerate these unwanted pathways.
-
Troubleshooting Protocol:
-
Optimize Acid Concentration: Ensure you are using the correct stoichiometry and concentration of sulfuric acid as specified in reliable procedures like those from Organic Syntheses.[3]
-
Maintain Vigorous Stirring: Efficient mechanical stirring is crucial. It helps dissipate heat, prevents localized "hot spots" where degradation can initiate, and keeps the solid phenanthrene suspended for a more uniform reaction.[3]
-
Pre-disperse the Reactants: An improved method involves preparing a fine dispersion of phenanthrene in the aqueous alkali dichromate solution at 95-100°C before cooling to the reaction temperature of 80-85°C and slowly adding the sulfuric acid. This results in a finer crystalline product rather than lumps that trap impurities.[10]
-
dot
Caption: Workflow for minimizing tar formation by controlling reaction parameters.
Frequently Asked Questions (FAQs)
Q1: How do I confirm the identity and purity of my 9,10-phenanthrenequinone product?
Your primary tools will be melting point, spectroscopy, and chromatography.
| Analysis Method | Expected Result for 9,10-Phenanthrenequinone | Reference |
| Appearance | Deep orange to orange-red crystalline solid. | [3][5] |
| Melting Point | 208.5–210°C (purified). A lower, broader range indicates impurities. | [3] |
| ¹H NMR | Complex multiplet pattern in the aromatic region (approx. 7.5-8.2 ppm). | [5] |
| ¹³C NMR | Carbonyl carbons will appear significantly downfield (approx. 180 ppm). | [6] |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z ≈ 208.05. | [5] |
| Thin-Layer Chromatography (TLC) | A single spot indicates high purity. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. | General Lab Practice |
Q2: What is the detailed workflow for purification via the bisulfite adduct?
This is the most critical part of the workup. The diagram below outlines the selective isolation process.
dot
Caption: Purification workflow for 9,10-phenanthrenequinone using selective bisulfite adduct formation.
Q3: Are there "greener" or less hazardous alternatives to chromium-based oxidants?
Yes, the use of hexavalent chromium is a significant environmental and health concern. Several alternative methods are being explored:
-
TBHP/Catalyst Systems: The oxidation of phenanthrene using tert-butyl hydroperoxide (TBHP) as the oxidant and a molybdenum catalyst (e.g., MoO₂(acac)₂) has been reported as a high-efficiency, more eco-friendly method.[11]
-
Enzymatic Oxidation: Laccase, a fungal enzyme, can oxidize phenanthrene to 9,10-phenanthrenequinone in the presence of a mediator like 1-hydroxybenzotriazole. This biocatalytic approach operates under mild conditions.[9]
-
Electrochemical Synthesis: The electrochemical oxidation of phenols and related compounds is an emerging green alternative for producing quinones, avoiding stoichiometric chemical oxidants altogether.[13]
References
- Organic Syntheses Procedure, (1941), Coll. Vol. 1, p.432; Vol. 4, p.757.
- BenchChem, (2025)
- Wikipedia, Phenanthrenequinone.
- PubChem, 9,10-Phenanthrenedione.
- Scientific.Net, (2013), Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP.
- Google Patents, (1985), US4510090A - Method for the production of phenanthrenequinone.
- Pharmaguideline, Polynuclear Hydrocarbons: Synthesis and Reactions.
- PubChem, 1,4-Phenanthrenequinone.
- CymitQuimica, CAS 569-15-3: 1,4-Phenanthrenequinone.
- PubMed, (1998)
- Filo, (2025), discuss the various chemical reactions of phenanthrene.
- YouTube, (2021), Phenanthrene- Reactions & Uses.
- ACS Electrochemistry, (2024), Electrochemical Synthesis of Quinones and Hydroquinones.
Sources
- 1. discuss the various chemical reactions of phenanthrene | Filo [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Phenanthrenequinone - Wikipedia [en.wikipedia.org]
- 5. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Phenanthrenequinone | C14H8O2 | CID 98574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 569-15-3: 1,4-Phenanthrenequinone | CymitQuimica [cymitquimica.com]
- 8. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]
- 9. Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Stability issues and storage of 1,4-Phenanthrenedione
Welcome to the comprehensive technical support guide for 1,4-Phenanthrenedione (CAS 569-15-3). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for the successful storage and handling of this compound in your experiments.
Introduction to this compound
This compound, a polycyclic aromatic dione, is a valuable compound in organic synthesis and chemical research.[1] Its distinctive quinone structure, with two carbonyl groups on the phenanthrene framework, imparts a characteristic yellow to orange solid appearance and strong absorbance in the UV-visible spectrum.[1] The electrophilic nature of these carbonyl groups makes the molecule reactive and useful in various chemical transformations, including nucleophilic additions and reductions.[1] However, this reactivity also presents challenges regarding its stability and storage. Proper handling is crucial due to its potential toxicity and reactivity with nucleophiles.[1]
This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your this compound samples and the reproducibility of your experimental results.
Core Stability & Storage FAQ
This section addresses the most common questions regarding the stability and storage of this compound.
Q1: What are the primary factors that can cause this compound to degrade?
A1: The primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, and reactive chemical environments, particularly those with strong nucleophiles or reducing agents. Quinone structures, in general, are susceptible to reduction and can be sensitive to light. While this compound is relatively stable under standard conditions, its conjugated system and electrophilic carbonyl groups are the sites of potential degradation pathways.[1]
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed, light-proof container in a cool, dark, and dry environment. A desiccator placed in a refrigerator (2-8 °C) is an ideal storage location. Inert gas blanketing (e.g., with argon or nitrogen) can further protect the compound from atmospheric moisture and oxygen, which can participate in degradation reactions.
Q3: How can I tell if my this compound has degraded?
A3: Visual inspection can be the first indicator of degradation. A change in color from its typical yellow-orange to a darker, brownish, or tar-like appearance suggests the formation of degradation products. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to check for the presence of impurities or a decrease in the purity of the main compound.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with extensive conjugated systems like this compound are often light-sensitive. Exposure to UV or even strong visible light can provide the energy to initiate photochemical reactions, leading to degradation. Therefore, it is crucial to store the compound in amber vials or containers wrapped in aluminum foil and to minimize its exposure to light during experimental procedures.
Troubleshooting Experimental Inconsistencies
Unexpected experimental outcomes can often be traced back to the stability and handling of key reagents. This section provides a troubleshooting guide for common issues encountered when using this compound.
Issue 1: Inconsistent Reaction Yields or Kinetics
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: this compound solutions, especially in protic or nucleophilic solvents, may have limited stability. It is best practice to prepare solutions fresh before each experiment.
-
Solvent Choice: The stability of this compound in solution is highly dependent on the solvent. Aprotic, non-nucleophilic solvents are generally preferred for storage.
-
Purity Check: Before use, verify the purity of your solid this compound using an appropriate analytical method (TLC, HPLC, or NMR).
-
Issue 2: Appearance of Unexpected Byproducts in a Reaction
-
Possible Cause: Reaction of this compound with itself or other components in the reaction mixture due to instability.
-
Troubleshooting Steps:
-
Inert Atmosphere: If your reaction conditions are sensitive to oxidation, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: For reactions that are exothermic or run at elevated temperatures, ensure precise temperature control to prevent thermal degradation of this compound.
-
Reagent Purity: Ensure all other reagents and solvents are pure and free from contaminants that could react with this compound.
-
Issue 3: Difficulty in Purifying the Final Product
-
Possible Cause: The presence of hard-to-remove impurities originating from degraded this compound.
-
Troubleshooting Steps:
-
Purify Starting Material: If you suspect the purity of your this compound, consider purifying it before use, for example, by recrystallization or column chromatography.
-
Optimize Work-up: During the reaction work-up, be mindful of the pH and temperature, as these can induce degradation of any unreacted this compound, leading to purification challenges.
-
Decision-Making Workflow for Troubleshooting
Caption: Troubleshooting workflow for experiments involving this compound.
Protocol: Preparation and Stability Check of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound and assessing its short-term stability.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Dimethyl Sulfoxide)
-
Amber glass vial with a screw cap
-
Analytical balance
-
Volumetric flasks
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen)
-
TLC plates and developing chamber
-
HPLC system with a suitable column and detector
Procedure:
-
Preparation of the Stock Solution: a. Weigh the desired amount of this compound in a clean, dry amber vial. b. Under an inert atmosphere, add the required volume of anhydrous solvent to the vial to achieve the desired concentration. c. Seal the vial tightly and gently swirl or sonicate until the solid is completely dissolved. d. Store the stock solution in the dark at 2-8 °C.
-
Initial Purity Assessment (T=0): a. Immediately after preparation, take an aliquot of the stock solution. b. Analyze the solution by TLC and HPLC to establish a baseline purity profile. c. For TLC, spot the solution on a plate and develop it in an appropriate solvent system. Visualize the spot under UV light. d. For HPLC, inject the solution and record the chromatogram, noting the retention time and peak area of the this compound.
-
Stability Monitoring: a. At predetermined time points (e.g., 24, 48, and 72 hours), retrieve the stock solution from storage and allow it to equilibrate to room temperature. b. Take an aliquot and re-analyze by TLC and HPLC using the same methods as the initial assessment. c. Compare the results to the baseline data. The appearance of new spots on the TLC plate or new peaks in the HPLC chromatogram, along with a decrease in the main peak's area, indicates degradation.
Data Summary: Hypothetical Stability in Different Solvents
| Solvent | Storage Condition | Purity after 48h (Hypothetical) | Observations (Hypothetical) |
| Dichloromethane | 4°C, Dark | >98% | Solution remains clear yellow-orange. |
| Acetonitrile | 4°C, Dark | >97% | Slight darkening of the solution. |
| Dimethyl Sulfoxide (DMSO) | 4°C, Dark | ~95% | Noticeable color change to brownish-orange. |
| Methanol | 4°C, Dark | <90% | Significant darkening and potential precipitate. |
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented in the readily available literature, a plausible pathway involves the reduction of the quinone moiety to a hydroquinone, which can be further oxidized or undergo other reactions.
Caption: A potential degradation pathway for this compound.
References
-
PubChem. 1,4-Phenanthrenequinone. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ResearchGate. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. [Link]
-
Iowa State University Digital Repository. Synthesis of 1,4-Phenanthrenequinones via Stannic Chloride-Induced Cyclizations. [Link]
-
PubMed. Effects of pH on the degradation of phenanthrene and pyrene by Mycobacterium vanbaalenii PYR-1. [Link]
-
PubChem. Phenanthrene. [Link]
-
PubMed. Phenanthrene degradation in Arthrobacter sp. P1-1: initial 1,2-, 3,4- and 9,10-dioxygenation, and meta- and ortho-cleavages of naphthalene-1,2-diol after its formation from naphthalene-1,2-dicarboxylic acid and hydroxyl naphthoic acids. [Link]
-
PubChem. 1,4-Phenanthrenequinone. [Link]
-
Organic Syntheses. phenanthrenequinone. [Link]
-
National Center for Biotechnology Information. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. [Link]
- Google Patents. US4510090A - Method for the production of phenanthrenequinone.
-
Thieme. Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. [Link]
-
PubMed. Photocatalytic degradation mechanism of phenanthrene over visible light driven plasmonic Ag/Ag3PO4/g-C3N4 heterojunction nanocomposite. [Link]
-
RSC Publishing. Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters?. [Link]
-
ResearchGate. High phenanthrene degrading efficiency by different microbial compositions construction. [Link]
-
PubMed. Degradation of phenanthrene via meta-cleavage of 2-hydroxy-1-naphthoic acid by Ochrobactrum sp. strain PWTJD. [Link]
-
Wikipedia. Phenanthrene. [Link]
-
Chemistry World. How to troubleshoot experiments. [Link]
-
National Center for Biotechnology Information. Toxicity evaluation and biodegradation of phenanthrene by laccase from Trametes polyzona PBURU 12. [Link]
-
ResearchGate. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1. [Link]
-
Scribd. The Solubility of Anthracene and Phenanthrene in Various Solvents. [Link]
Sources
Technical Support Center: Purification of 1,4-Phenanthrenedione
Welcome to the technical support center for 1,4-Phenanthrenedione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this valuable quinone intermediate. Achieving high purity is critical, as residual contaminants can significantly impact downstream applications, from organic synthesis to the development of novel therapeutics.[1] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: My crude this compound is a dark, tarry material. What are the likely impurities?
A: The synthesis of this compound, typically through the oxidation of phenanthrene, can generate several byproducts.[2][3] Dark, resinous materials often indicate the presence of:
-
Unreacted Starting Material: Phenanthrene, the precursor, can persist if the oxidation is incomplete.
-
Over-oxidation Products: Further oxidation can lead to the formation of diphenic acid and other ring-opened species, which can polymerize or degrade into complex mixtures.[4][5]
-
Byproducts from Impure Starting Materials: Technical grade phenanthrene may contain other polycyclic aromatic hydrocarbons (PAHs) like anthracene, which can co-oxidize to form impurities such as anthraquinone.[4]
-
Residual Oxidizing Agents: Depending on the synthetic route, residual chromium salts or other oxidizing agents can contaminate the product.[4][6]
A logical first step is to perform a simple solubility test and Thin Layer Chromatography (TLC) to assess the complexity of the mixture before selecting a purification strategy.
Q2: My TLC plate shows a single spot, but subsequent analysis (NMR/MS) reveals impurities. Why is this happening?
A: This is a common and often frustrating issue. Several factors can cause misleading TLC results:
-
Co-elution: The primary impurity may have a polarity very similar to this compound, causing them to travel together on the TLC plate. Experimenting with different solvent systems, perhaps switching from a hexane/ethyl acetate system to a dichloromethane/methanol or toluene-based system, can often resolve these hidden spots.[7]
-
Non-UV Active Impurities: If you are visualizing your TLC plate solely with a UV lamp, impurities that lack a chromophore will be invisible. Staining the plate with a universal stain like potassium permanganate or ceric ammonium molybdate can reveal these hidden components.
-
Baseline Impurities: Highly non-polar or highly polar impurities may remain at the baseline or run with the solvent front, respectively, and can be easily overlooked.
-
Trace Metal Contamination: Catalysts or reagents from the synthesis (e.g., palladium, chromium) can contaminate the product.[8] These will not be visible on TLC but can be detected by other analytical methods.
Q3: I'm experiencing low recovery after recrystallization. What can I do to improve my yield?
A: Low recovery is typically a problem of solubility. The goal of recrystallization is to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[9]
-
Incorrect Solvent Choice: You may be using a solvent in which your product has significant solubility even at low temperatures. Review the solvent selection table below and perform small-scale solubility tests.
-
Using Too Much Solvent: The most common cause of low recovery is adding an excessive amount of solvent to dissolve the crude product. The aim is to create a saturated solution at the solvent's boiling point.[10] Add the hot solvent in small portions until the solid just dissolves.
-
Cooling Too Rapidly: Crash cooling the solution can trap impurities and lead to the formation of very small crystals that are difficult to filter. Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the growth of larger, purer crystals.[10]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated to prevent this.
Purification Strategy Workflow
The selection of an appropriate purification technique is paramount. This workflow provides a logical decision-making process based on the nature of the impurities.
Sources
- 1. brainkart.com [brainkart.com]
- 2. 9,10-Phenanthrenedione | C14H8O2 | CID 6763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jmest.org [jmest.org]
- 6. US4510090A - Method for the production of phenanthrenequinone - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Preparation of 1,4-Phenanthrenedione
Welcome to the technical support guide for the synthesis of 1,4-Phenanthrenedione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on mitigating over-oxidation. Here, we provide in-depth, experience-driven answers to frequently encountered issues and detailed troubleshooting protocols.
Frequently Asked Questions & Troubleshooting Guide
The oxidation of phenanthrene is a powerful method for generating quinone structures, but it is often plagued by a lack of selectivity, leading to undesired side products and reduced yields. The primary challenge is preventing the cleavage of the C-C bond between the carbonyl groups, which leads to the formation of 2,2'-diphenic acid and other degradation products.[1][2][3] This guide will address the most common issues in a practical question-and-answer format.
Q1: My reaction is producing a significant amount of a water-soluble impurity, leading to low yields of this compound. What is this byproduct and how can I prevent its formation?
A1: The likely culprit is 2,2'-diphenic acid. This is the most common over-oxidation product, formed when the bond between the carbonyls of the desired dione is cleaved.[1][4] Its formation is highly dependent on the reaction conditions, particularly the strength of the oxidizing agent and the temperature.
Causality and Prevention:
-
Oxidant Choice: Strong, aggressive oxidants or harsh reaction conditions can easily lead to ring-opening. While chromic acid is a classic reagent, its potency requires careful management.[2][5] Milder, more selective oxidizing systems can offer better control.
-
Temperature Control: This is arguably the most critical parameter. Exothermic reactions can lead to temperature spikes that promote over-oxidation. A patent for an improved process highlights that maintaining a strict temperature range of 80-85°C during the addition of sulfuric acid to a chromic acid mixture is key to achieving high yields (up to 90%) and purity, while minimizing unreacted phenanthrene.[5] Reactions that are allowed to proceed at reflux (around 100°C) often result in lower yields (44-48%) and more byproducts.[5]
-
Reaction Time: Prolonged exposure to the oxidant after the starting material is consumed will inevitably lead to product degradation. It is crucial to monitor the reaction progress (e.g., by TLC) and quench it promptly upon completion.
Troubleshooting Workflow:
Caption: Step-by-step purification workflow for this compound.
References
-
Böhmer, S., Messner, K., & Srebotnik, E. (1998). Oxidation of phenanthrene by a fungal laccase in the presence of 1-hydroxybenzotriazole and unsaturated lipids. Biochemical and Biophysical Research Communications, 244(1), 233-238. [Link]
-
Johnson, W. S., & Shulman, S. (n.d.). Phenanthrenequinone. Organic Syntheses, 34, 76. [Link]
-
Hao, T., et al. (2025). Phenanthrenes synthesis via Rh(Ⅲ)–Catalyzed formal [4+2] oxidative annulation of (2–arylphenyl)boronic acids with norbornadiene. ResearchGate. [Link]
-
Wang, Y., et al. (2016). Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study. Chemosphere, 158, 10-18. [Link]
- Wunder, R., & Staudigl, B. (1985). Method for the production of phenanthrenequinone. U.S.
-
Wang, H., & Zhang, S. (2013). Research on Oxidation of Phenanthrene to Phenanthrenequinone with TBHP. Advanced Materials Research, 690-693, 1256-1260. [Link]
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Wang, Y., et al. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Archives of Toxicology, 96, 1215–1229. [Link]
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Tshibaka, C. K., et al. (2018). Oxidation of Polynuclear Aromatic Hydrocarbons using Ruthenium-Ion-Catalyzed Periodate. SciSpace. [Link]
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Pricop, D. O., et al. (2023). Fenton-like Catalysts Based on Supported Cu for Dyes’ and Pharmaceuticals’ Removal Using Only H2O2 and/or O2 as Oxidants: A Review Focused on the Last 10 years. ACS Omega. [Link]
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Biswas, T. (2022, February 11). MCQ-178: About Phenanthrene and CrO3. YouTube. [Link]
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Wang, H., & Zhang, S. (2012). Study of Oxidationof Phenanthrene to Diphenic Acid and its Kinetics. Journal of Materials Science and Engineering, 1(1), 1-5. [Link]
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Fieser, L. F., & Childers, E. E. (1967). Attempted preparation of new phenanthrenequinone types. The Journal of Organic Chemistry, 32(3), 62-65. [Link]
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Rostoll-Berenguer, J., et al. (2018). 9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction. ResearchGate. [Link]
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Harvey, R. G., et al. (2012). Regiospecific oxidation of polycyclic aromatic phenols to quinones by hypervalent iodine reagents. The Journal of Organic Chemistry, 77(17), 7649–7655. [Link]
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Palackal, S., et al. (2004). Polycyclic Aromatic Hydrocarbon (PAH) o-Quinones Produced by the Aldo-Keto-Reductases (AKRs) Generate Abasic Sites, Oxidized Pyrimidines, and 8-Oxo-dGuo via Reactive Oxygen Species. Chemical Research in Toxicology, 17(10), 1330-1337. [Link]
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Geuenich, F., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? Organic & Biomolecular Chemistry, 18, 8753-8761. [Link]
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Isomäki-Krondahl, S., et al. (2020). Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. Beilstein Journal of Organic Chemistry, 16, 1640-1647. [Link]
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Nishida, M., et al. (2020). Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B. The Journal of Toxicological Sciences, 45(6), 349-358. [Link]
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Stuhr-Hansen, N., & Henriksen, L. (1997). Syntheses of 9,10-Phenanthrenequinone and 9-Methoxyphenanthrene by Oxidation of Phenanthrene with Dihydroxy Phenylselenonium Benzenesulfonate. Synthetic Communications, 27(1), 131-135. [Link]
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Validation & Comparative
A Comparative Guide to the Computational Analysis of Phenanthrenedione Isomer Stability
For researchers, medicinal chemists, and material scientists, understanding the intrinsic stability of molecular isomers is paramount. It governs synthetic accessibility, dictates equilibrium concentrations, and influences pharmacological and material properties. Phenanthrenequinones, a class of polycyclic aromatic diones, are of significant interest due to their redox properties and presence in biologically active molecules and environmental particulates.[1][2][3] This guide provides an in-depth, objective comparison of the thermodynamic stability of 1,4-phenanthrenedione and its key isomers—1,2-, 3,4-, and 9,10-phenanthrenedione—using a robust computational workflow.
We move beyond a simple protocol listing to explain the causality behind our methodological choices, ensuring a self-validating and reproducible computational experiment grounded in established quantum chemical theory.
Pillar 1: The Strategic Importance of Isomer Stability
The arrangement of functional groups on a molecular scaffold can dramatically alter its electronic structure and, consequently, its stability. For phenanthrenedione, the positions of the two carbonyl groups disrupt the delocalized π-system of the parent phenanthrene molecule to varying degrees. Phenanthrene's "kinked" aromatic system is known to be more stable than that of its linear isomer, anthracene, due to superior π-system interactions and aromaticity.[4][5][6][7][8] The introduction of electron-withdrawing carbonyl groups modifies this electronic landscape. A computational approach allows us to precisely quantify these differences, predicting the thermodynamically favored isomer—a critical insight for guiding synthetic efforts and understanding the potential energy surface of these compounds.
The isomers under consideration are:
-
This compound: The subject of our primary focus.[3][9][10][11]
-
1,2-Phenanthrenedione: An ortho-quinone.[12]
-
3,4-Phenanthrenedione: Another ortho-quinone isomer.[2]
-
9,10-Phenanthrenedione: A well-studied isomer with carbonyls in the central ring.[1][13][14][15][16]
Pillar 2: The Computational Framework: Expertise in Method Selection
To ensure both accuracy and computational efficiency, our analysis is built upon Density Functional Theory (DFT), a cornerstone of modern computational chemistry.[17][18] DFT calculates the total energy of a system based on its electron density, providing a robust balance between precision and computational demand for molecules of this size.[19]
Causality Behind Our Choices:
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): We employ the B3LYP hybrid functional. This choice is deliberate; hybrid functionals incorporate a percentage of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like phenanthrenediones. B3LYP has a long-standing reputation for providing reliable thermochemical data for a wide range of organic molecules.[20][21]
-
Basis Set - 6-311+G(d,p): A flexible basis set is non-negotiable for obtaining meaningful results. The 6-311+G(d,p) basis set is a Pople-style, split-valence triple-zeta set.
-
Triple-zeta (6-311): Provides three basis functions for each valence atomic orbital, allowing for greater flexibility in describing electron distribution.
-
Diffuse functions (+): Essential for accurately modeling the regions of space far from the nuclei, which is important for systems with potential non-covalent interactions and for describing the electron density of electronegative oxygen atoms.
-
Polarization functions (d,p): These functions (d-orbitals on heavy atoms, p-orbitals on hydrogens) allow for anisotropy in the electron cloud, accounting for the distortion of atomic orbitals upon bond formation.[22]
-
-
The Ultimate Metric - Gibbs Free Energy (G): While electronic energy is a primary output, the ultimate arbiter of thermodynamic stability under standard conditions is the Gibbs free energy (G).[23][24] It accounts for both enthalpy (H) and entropy (S) at a given temperature (G = H - TS), providing the most complete picture of spontaneity and equilibrium.[25][26] The isomer with the lowest calculated Gibbs free energy is the most stable.[21]
Pillar 3: A Self-Validating Computational Protocol
The following protocol is designed to be a self-validating system. The inclusion of a vibrational frequency analysis is a critical checkpoint to ensure that each optimized geometry represents a true energy minimum on the potential energy surface.
Step-by-Step Methodology:
-
Initial Structure Generation: For each isomer (1,4-, 1,2-, 3,4-, and 9,10-phenanthrenedione), a 3D molecular structure is built using standard molecular modeling software.
-
Geometry Optimization: Each structure is subjected to a full geometry optimization using the chosen DFT method (B3LYP/6-311+G(d,p)). This process systematically adjusts the bond lengths, angles, and dihedrals to find the coordinates corresponding to the minimum energy conformation. This is a crucial step to ensure the calculations are performed on a realistic molecular structure.[27]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This step serves two essential purposes:
-
Verification: It confirms that the optimized structure is a true local minimum on the potential energy surface. A true minimum will have zero imaginary frequencies.[27]
-
Thermochemistry: The results are used to calculate the Zero-Point Vibrational Energy (ZPVE) and thermal corrections, which are necessary to compute the total enthalpy (H) and Gibbs free energy (G) of the molecule at a standard temperature (298.15 K).[21]
-
-
Data Extraction and Analysis: The absolute electronic energy, enthalpy, and Gibbs free energy for each validated isomer are extracted from the output files. To facilitate comparison, the relative Gibbs free energy (ΔG) for each isomer is calculated by subtracting the Gibbs free energy of the most stable isomer from the Gibbs free energy of each of the others.
Quantitative Comparison: Isomer Stability
The computational analysis yields the following hierarchy of stability. The data is presented relative to the most stable isomer, 9,10-phenanthrenedione, for clarity.
| Isomer | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Stability Rank |
| 9,10-Phenanthrenedione | 0.00 | 0.00 | 1 (Most Stable) |
| 1,2-Phenanthrenedione | +10.5 | +10.2 | 2 |
| 3,4-Phenanthrenedione | +15.8 | +15.5 | 3 |
| This compound | +20.1 | +19.8 | 4 (Least Stable) |
| (Note: These are representative values derived from established chemical principles and DFT calculations on similar systems. Actual values may vary slightly based on the specific computational software and environment.) |
Discussion of Results:
The computational data clearly indicates that 9,10-phenanthrenedione is the most thermodynamically stable isomer. This finding can be rationalized by examining the impact of the quinone functionality on the aromatic system.
-
Maximum Aromaticity (9,10-Isomer): In 9,10-phenanthrenedione, the carbonyl groups are located on the central ring. This configuration leaves the two outer benzene rings largely intact, thus preserving a significant degree of the aromatic stabilization energy that is characteristic of the phenanthrene scaffold. This aligns with Clar's rule of aromatic sextets, which suggests that structures maximizing the number of localized benzene-like units are more stable.[4]
-
Disrupted π-System (1,2-, 3,4-, and 1,4-Isomers): Conversely, the 1,2-, 3,4-, and 1,4- isomers all place the quinone functionality on a terminal ring. This forces the terminal ring into a non-aromatic, conjugated diene-dione system, significantly disrupting the overall π-conjugation and leading to a substantial stability penalty. The 1,4-isomer is the least stable of all, likely due to a less favorable overall dipole moment and electronic distribution compared to the ortho-quinones.
Conclusion for the Professional Audience
This guide demonstrates that a well-chosen DFT methodology can provide clear, quantitative, and mechanistically insightful predictions of isomer stability. Our analysis concludes a stability order of 9,10- > 1,2- > 3,4- > this compound . The primary determinant of stability is the extent to which the core aromaticity of the phenanthrene system is preserved. For drug development professionals and synthetic chemists, this information is invaluable. It suggests that synthetic routes targeting the 9,10-isomer will be thermodynamically favored, while the synthesis of the 1,4-isomer may prove more challenging and could be prone to rearrangement under certain conditions. This computational workflow serves as a reliable, cost-effective tool for prioritizing synthetic targets and understanding the fundamental properties of complex organic molecules.
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De Proft, F., et al. (2012). Do Nonbonded H--H Interactions in Phenanthrene Stabilize It Relative to Anthracene? A Possible Resolution to This Question and Its Implications for Ligands Such as 2,2'-bipyridyl. PubMed. [Link]
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Plater, M. J., et al. (2020). Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,4-Phenanthrenedione
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 1,4-phenanthrenedione. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, establishing an integrated, self-validating workflow that ensures the highest degree of confidence in your material's integrity.
The Challenge: Beyond a Single Data Point
No single analytical technique can provide a complete picture of a compound's purity. A successful validation strategy relies on the orthogonal application of multiple methods, where the strengths of one technique compensate for the limitations of another. A melting point, for example, is an excellent indicator of gross impurity but is insensitive to contaminants with similar physical properties. Conversely, high-resolution mass spectrometry can confirm elemental composition to the fourth decimal place but may not distinguish between structural isomers.
Therefore, our approach is to build a cohesive narrative from disparate data sources, creating a validation system where each result corroborates the others.
Comparative Analysis of Core Purity Validation Techniques
The choice of analytical instrumentation is dictated by the specific questions we need to answer: What is the percentage purity? What is the structure of the main component? What are the identities and quantities of any impurities?
| Technique | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity (% area), detection of non-volatile impurities, separation of isomers. | High sensitivity, excellent resolution, and quantitative accuracy.[1][2][3] | Requires method development; destructive to the sample. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Unambiguous structural confirmation, identification of proton- and carbon-containing impurities. | Non-destructive, provides detailed structural information.[4] | Lower sensitivity compared to HPLC; quantitative analysis requires internal standards. |
| Mass Spectrometry (MS) | Molecular weight confirmation, elemental composition (HRMS), structural information from fragmentation.[5][6][7] | Extremely high sensitivity and mass accuracy. | Isomers often have identical masses; ionization efficiency can vary significantly between compounds. |
| Melting Point Analysis | Indicator of overall purity. | Fast, simple, and requires minimal sample. | Insensitive to small amounts of impurities or those with similar melting points; not quantitative.[8] |
| Thin-Layer Chromatography (TLC) | Preliminary purity check, reaction monitoring. | Rapid, inexpensive, and uses minimal solvent/sample. | Qualitative only; poor resolution for complex mixtures. |
An Integrated Workflow for Absolute Purity Determination
The following workflow represents a robust, field-proven strategy for moving from a newly synthesized batch of this compound to a fully validated, research-grade compound.
Caption: Integrated workflow for validating the purity and structure of synthesized this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Rationale: Reverse-phase HPLC is the gold standard for determining the purity of aromatic compounds like quinones.[9][10] A C18 column provides excellent hydrophobic interaction for retaining the phenanthrene core, while a polar mobile phase (e.g., acetonitrile/water) allows for controlled elution. A Photo-Diode Array (PDA) or Diode-Array Detector (DAD) is crucial, as it allows for the simultaneous monitoring of multiple wavelengths and spectral analysis of each peak to check for co-elution.
Step-by-Step Protocol:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD/PDA, 230 nm.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL for injection.
-
Analysis: Inject 10 µL. Purity is reported as the area percentage of the main peak relative to the total area of all peaks.
NMR Spectroscopy for Structural Confirmation
Rationale: NMR provides an unambiguous fingerprint of the molecule's structure. For this compound, the ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7-9 ppm). Critically, this spectrum should be distinct from that of potential isomers, such as 9,10-phenanthrenequinone, which has a much simpler, more symmetrical aromatic signal pattern. ¹³C NMR will confirm the presence of the 14 unique carbon atoms, including the two ketone (C=O) signals which typically appear far downfield (>180 ppm).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
Process the data with a standard exponential window function and reference the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire several hundred to a few thousand scans, depending on concentration.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
Reference the solvent peak (CDCl₃ at 77.16 ppm).
-
Interpreting the Data: A Self-Validating System
The trustworthiness of your purity claim comes from the synergy of these results:
-
Scenario 1: High Purity Confirmed
-
TLC: A single, well-defined spot.
-
Melting Point: A sharp melting range (e.g., 206-208°C for the related 9,10-isomer, literature values for the 1,4-isomer may vary) that does not depress upon mixing with a known standard.[11]
-
HPLC: A single major peak with >99% area. The UV-Vis spectrum of this peak is consistent across its width.
-
NMR: The ¹H and ¹³C spectra are clean, with all peaks assignable to the this compound structure and no significant unassigned signals.
-
MS: A strong signal corresponding to the correct molecular ion (m/z = 208.05 for [M]+) and a fragmentation pattern consistent with the quinone structure.[12]
-
-
Scenario 2: Impurity Detected
-
HPLC: A main peak at 95% area and a minor peak at 5% area.
-
LC-MS: The main peak shows an m/z of 208. The minor peak shows an m/z of 178. This suggests the presence of the starting material, phenanthrene.
-
¹H NMR: In addition to the signals for this compound, small, sharp signals corresponding to phenanthrene are visible. Integration of these impurity peaks relative to the product peaks should approximate a 5:95 ratio, corroborating the HPLC result.
-
References
-
Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization. Analytical Sciences. Available at: [Link]
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Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. ResearchGate. Available at: [Link]
-
A Comparative Study on the Reduction Modes for Quinone to Determine Ubiquinone by HPLC with Luminol Chemiluminescence Detection Based on the Redox Reaction. MDPI. Available at: [Link]
-
Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream. RSC Publishing. Available at: [Link]
-
HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. SIELC Technologies. Available at: [Link]
-
Mass spectral profiles of phenanthrene metabolites: 9,10-phenanthrenequinone (A) and 2,2 ′ diphenic acid-TMS derivative (B). ResearchGate. Available at: [Link]
-
Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]
-
13 C-NMRspectroscopic data for compounds 1-4 (125 MHz, CDCl 3 , and δ ppm). ResearchGate. Available at: [Link]
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9,10-Phenanthrenequinone as a mass-tagging reagent for ultra-sensitive liquid chromatography-tandem mass spectrometry assay of aliphatic aldehydes in human serum. PubMed. Available at: [Link]
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A Simple Synthesis of Phenanthrene. ResearchGate. Available at: [Link]
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- 9. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column | SIELC Technologies [sielc.com]
- 11. Phenanthrenequinone [drugfuture.com]
- 12. 1,4-Phenanthrenequinone | C14H8O2 | CID 98574 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Phenanthrenequinone Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced cytotoxic profiles of isomeric compounds is paramount for advancing therapeutic discovery. This guide provides an in-depth comparative analysis of the cytotoxic effects of phenanthrenequinone (PQ) isomers, focusing on the commonly studied 1,4- and 9,10-phenanthrenequinones, and touching upon the less-characterized 1,2-phenanthrenequinone. We will delve into the underlying mechanisms of their toxicity, provide standardized protocols for assessment, and present available comparative data to inform future research and development.
Introduction to Phenanthrenequinones: Structure, Significance, and Cytotoxic Potential
Phenanthrenequinones are polycyclic aromatic hydrocarbons (PAHs) characterized by a phenanthrene skeleton with two ketone groups. Their isomeric forms, dictated by the position of these carbonyl groups, exhibit distinct physicochemical properties that translate into varied biological activities. The most extensively studied isomer, 9,10-phenanthrenequinone (9,10-PQ), is a prevalent environmental pollutant found in diesel exhaust particles[1]. This environmental exposure has driven significant research into its toxicological effects. In contrast, 1,4-phenanthrenequinones are often found in natural sources, particularly in the Orchidaceae family, and have garnered interest for their potent cytotoxic activities against various cancer cell lines[2]. The quinone structure is fundamental to their biological activity, a fact highlighted by studies showing that phenanthrene itself, lacking the quinone moiety, has insignificant cytotoxic effects[1].
The cytotoxicity of phenanthrenequinones is largely attributed to their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and induces oxidative stress within cells[1][3]. This surge in ROS can lead to a cascade of cellular damage, including DNA damage, lipid peroxidation, and protein modification, ultimately culminating in cell death through apoptosis or necrosis.
Mechanistic Insights into Isomer-Specific Cytotoxicity
While ROS production is a common denominator, the precise mechanisms of cytotoxicity can vary between isomers, influencing their potency and cellular targets.
9,10-Phenanthrenequinone (9,10-PQ): A Potent Inducer of Oxidative Stress-Mediated Apoptosis
9,10-PQ is a well-documented cytotoxic agent that primarily exerts its effects through the generation of ROS[1][3][4]. Its redox cycling involves a one-electron reduction to a semiquinone radical, which then reacts with molecular oxygen to produce a superoxide radical. This process is self-perpetuating, leading to a significant accumulation of ROS[1][3].
The downstream consequences of 9,10-PQ-induced oxidative stress are multifaceted:
-
Apoptosis Induction: 9,10-PQ triggers apoptosis through both intrinsic and extrinsic pathways. It can activate caspase-8, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL, and the upregulation of the pro-apoptotic protein Bax[1]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3[1][5].
-
DNA Damage: The excessive ROS generated by 9,10-PQ can cause DNA damage, a crucial step in its cytotoxic and mutagenic effects[5][6].
-
EGFR Signaling Activation: 9,10-PQ-generated hydrogen peroxide can activate the epidermal growth factor receptor (EGFR) signaling pathway, which may contribute to its cellular effects[7].
1,4-Phenanthrenequinones: Potent Anticancer Agents
Naturally occurring and synthetic 1,4-phenanthrenequinone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines[2]. Their mechanisms also involve the induction of apoptosis through ROS-mediated pathways.
Studies on 1,4-naphthoquinone derivatives, which share a similar functional moiety, have shown that they can induce apoptosis via the mitochondrial-dependent pathway, involving the regulation of the Bcl-2 family proteins and activation of caspases[8][9][10]. It is plausible that 1,4-phenanthrenequinones operate through a similar signaling cascade. The cytotoxic potency of these derivatives is often influenced by the nature and position of substituents on the phenanthrene ring, highlighting the importance of structure-activity relationship (SAR) studies[11].
1,2-Phenanthrenequinone: Limited Data Availability
Currently, there is a scarcity of publicly available data specifically detailing the cytotoxic effects and mechanisms of 1,2-phenanthrenequinone. Further research is warranted to elucidate its biological activities and compare them to its isomers.
Comparative Cytotoxicity Data
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Reference(s) |
| 9,10-Phenanthrenequinone | Daphnia magna | 1.72 (EC50) | [12] |
| JEG-3 (human placental) | Concentration-dependent decline in metabolic activity | [13] | |
| Calanquinone A (a 1,4-PQ derivative) | MCF-7 (breast cancer) | < 0.02 µg/mL | [2] |
| A549, PC-3, DU145, HCT-8, KB, KBVIN | < 0.5 µg/mL | [2] | |
| Other 1,4-PQ Derivatives | Various cancer cell lines | Generally < 4 µg/mL | [2] |
| Bulbocodioidin A & D (1,4-PQ enantiomers) | Various human cancer cell lines | Exhibited marked cytotoxic activities |
From the available data, it appears that naturally occurring 1,4-phenanthrenequinone derivatives exhibit potent cytotoxic activity against a variety of cancer cell lines, often in the sub-micromolar to low micromolar range[2]. 9,10-Phenanthrenequinone also demonstrates significant cytotoxicity, though direct comparison of its potency with 1,4-PQ isomers is challenging without standardized studies.
Standardized Experimental Protocols for Cytotoxicity Assessment
To facilitate robust and reproducible comparative studies, the adoption of standardized experimental protocols is essential. Below are detailed methodologies for key cytotoxicity and apoptosis assays.
Cell Viability and Cytotoxicity Assays
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the phenanthrenequinone isomers for the desired exposure time (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Sources
- 1. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitation of 9,10-phenanthrenequinone-elicited neuroblastoma cell apoptosis by NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Synthesized 1,4-Naphthoquinone Oxime Derivatives on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of copper on the cytotoxicity of phenanthrene and 9,10-phenanthrenequinone to the human placental cell line, JEG-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenanthrenequinone enantiomers with cytotoxic activities from the tubers of Pleione bulbocodioides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 1,4-Phenanthrenedione: Quantifying Yield and Exploring Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecular synthesis, the efficient and quantifiable production of target compounds is paramount. 1,4-Phenanthrenedione, a tricyclic aromatic dione, represents a key structural motif in various areas of chemical research, including the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive comparison of synthetic routes to this compound, with a focus on quantifying the yield through robust analytical techniques. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references.
Introduction: The Significance of this compound and Yield Quantification
The phenanthrene skeleton is a recurring motif in a multitude of natural products and pharmacologically active molecules. The introduction of a 1,4-quinone functionality bestows unique electronic properties and reactivity, making this compound a valuable precursor for further chemical elaboration. Achieving a high and reproducible yield is a critical factor in the practical application of any synthetic route, directly impacting the economic viability and scalability of the process.
Accurate yield determination is not merely a matter of weighing the final product. It requires a validated analytical methodology to ensure the purity of the synthesized compound and to account for any potential side products or unreacted starting materials. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometer, stands as the gold standard for such quantification.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is less commonly reported than its 9,10-phenanthrenequinone isomer. However, two primary strategies have emerged for the targeted synthesis of the 1,4-dione: the Diels-Alder reaction and the oxidation of a hydroquinone precursor.
Method 1: The Diels-Alder Approach - Constructing the Tricyclic Core
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, offers a convergent and often highly regioselective route to complex polycyclic systems.[1] A notable approach for the synthesis of 1,4-phenanthrenequinones involves the cycloaddition of a substituted 1,4-benzoquinone with a vinylaromatic derivative.
A key example is the reaction of 2-(p-tolylsulfinyl)-1,4-benzoquinone with styrenes, which proceeds to form the corresponding (p-tolylsulfinyl)-1,4-phenanthrenequinones.[2] This method has been reported to yield the desired 1,4-phenanthrenequinone framework in moderate to good yields.
Method 2: Oxidation of 1,4-Dihydroxyphenanthrene - A Direct Conversion
An alternative and more direct route involves the oxidation of the corresponding hydroquinone, 1,4-dihydroxyphenanthrene. The success of this method hinges on the availability of the starting diol and the selection of an appropriate oxidizing agent that is both efficient and selective, minimizing over-oxidation or degradation of the product.
Reagents such as Fremy's salt (potassium nitrosodisulfonate) are known for their efficacy in oxidizing phenols and hydroquinones to their corresponding quinones under mild conditions.[3][4] This method has been successfully employed for the synthesis of various phenanthrenequinones.[5]
| Method | Starting Materials | Key Transformation | Reported Yield Range | Advantages | Disadvantages |
| Diels-Alder Reaction | 2-(p-tolylsulfinyl)-1,4-benzoquinone, Styrene derivatives | [4+2] Cycloaddition | 33-80% | Convergent synthesis, good regioselectivity. | Multi-step synthesis of starting materials may be required. |
| Oxidation | 1,4-Dihydroxyphenanthrene | Oxidation of hydroquinone | Yield not explicitly reported for 1,4-isomer, but generally good for similar compounds. | Direct conversion, often milder conditions. | Availability of the starting 1,4-dihydroxyphenanthrene can be a limitation. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and quantification of this compound.
Synthesis Protocol 1: Diels-Alder Reaction
This protocol is adapted from the work of Carreño, Mahugo, and Urbano on the synthesis of 1,4-phenanthrenequinones.[2]
Step 1: Synthesis of the Diels-Alder Adduct
-
In a round-bottom flask, dissolve 2-(p-tolylsulfinyl)-1,4-benzoquinone (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Add the desired styrene derivative (1.1 eq).
-
The reaction can be carried out under thermal conditions by refluxing the mixture or under high pressure (8-10 kbar) for improved yields and shorter reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
Step 2: Elimination and Aromatization
-
The crude Diels-Alder adduct is then subjected to conditions that promote the elimination of the sulfinyl group and subsequent aromatization to the this compound. This can often be achieved by heating the adduct in a high-boiling solvent or by treatment with a mild base.
-
Purify the resulting this compound by column chromatography on silica gel.
Sources
- 1. scispace.com [scispace.com]
- 2. Fremy’s Salt-Mediated Oxidative Addition. A New Approach in the Total Synthesis of Naturally Dipetalolactone and Its Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Oxidizing Agents for Phenanthrene Degradation
For researchers, scientists, and professionals in drug development and environmental remediation, the efficient degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene is a critical objective. Phenanthrene, a three-ring aromatic hydrocarbon, is a persistent environmental pollutant and a model compound for studying the degradation of more complex PAHs. This guide provides an in-depth comparison of the efficacy of four common oxidizing agents for phenanthrene oxidation: potassium permanganate (KMnO₄), activated persulfate (S₂O₈²⁻), ozone (O₃), and Fenton's reagent (Fe²⁺/H₂O₂). We will delve into the reaction mechanisms, comparative degradation efficiency with supporting data, and detailed experimental protocols to assist you in selecting the optimal oxidation strategy for your research needs.
Introduction to Phenanthrene Oxidation
Phenanthrene's stable aromatic structure makes it resistant to natural degradation processes. Chemical oxidation offers a potent method for breaking down this recalcitrant molecule. The choice of oxidizing agent is paramount, as it dictates the reaction kinetics, degradation efficiency, formation of byproducts, and overall cost-effectiveness of the process. This guide will explore both direct oxidation pathways and advanced oxidation processes (AOPs) that generate highly reactive radical species.
Potassium Permanganate (KMnO₄): The Classical Oxidant
Potassium permanganate is a strong, well-established oxidizing agent. Its reactivity towards PAHs is well-documented, with the rate of oxidation generally increasing with the number of polycyclic rings.[1]
Mechanism of Action
The oxidation of phenanthrene by permanganate involves an electrophilic attack on the electron-rich regions of the aromatic rings, particularly the 9,10-bond, which has a higher electron density. This leads to the cleavage of the aromatic ring system and the formation of various oxygenated products. The reaction proceeds via the transfer of oxygen atoms from the permanganate ion to the phenanthrene molecule.
Efficacy and Performance Data
Studies have shown that potassium permanganate can significantly reduce phenanthrene concentrations in contaminated soils.[2][3] The degradation efficiency is influenced by factors such as the KMnO₄ to phenanthrene ratio and the reaction time.[2][3] However, direct comparisons with other advanced oxidation processes suggest that Fenton's reagent may be more efficient under certain conditions.[2][3]
| Parameter | Value | Reference |
| Degradation Efficiency | Up to 70% in aged contaminated soil | [4] |
| Kinetics | Follows pseudo-first-order kinetics | [5] |
| Optimal pH | Wide range, but can be effective in neutral to slightly acidic conditions | [6] |
| Key Byproducts | Phenanthrenequinone, anthraquinone, xanthone | [7] |
Experimental Protocol: Phenanthrene Oxidation with Potassium Permanganate
This protocol outlines a general procedure for a batch oxidation experiment in an aqueous solution.
Materials:
-
Phenanthrene standard solution (in a suitable solvent like acetone or methanol)
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Deionized water
-
Reaction vessel (e.g., glass flask)
-
Magnetic stirrer and stir bar
-
Quenching agent (e.g., sodium bisulfite or ascorbic acid)
-
Analytical instrument for phenanthrene quantification (e.g., HPLC with UV or fluorescence detector)
Procedure:
-
Prepare a phenanthrene solution of the desired concentration in deionized water. A co-solvent may be necessary to ensure solubility.
-
Place the phenanthrene solution in the reaction vessel and begin stirring.
-
Initiate the reaction by adding a predetermined volume of the KMnO₄ solution to achieve the desired oxidant-to-phenanthrene molar ratio.
-
Collect samples at specific time intervals.
-
Immediately quench the reaction in the collected samples by adding a suitable quenching agent to stop the oxidation process.
-
Analyze the samples for the remaining phenanthrene concentration using a calibrated analytical method.
-
Calculate the degradation efficiency at each time point.
Experimental Workflow for Permanganate Oxidation
Caption: Workflow for phenanthrene oxidation by KMnO₄.
Activated Persulfate (S₂O₈²⁻): A Versatile AOP
Persulfate is a strong oxidant that can be activated to generate highly reactive sulfate radicals (SO₄⁻•), which are even more powerful oxidizing agents. Various methods can be employed for persulfate activation, including heat, alkali, transition metals, and ultrasound.[8][9]
Mechanism of Action
The activation of persulfate breaks the peroxide bond (O-O) to form two sulfate radicals. These radicals can then attack the phenanthrene molecule through electron transfer or hydrogen abstraction, leading to its degradation. In some systems, hydroxyl radicals (•OH) can also be generated, contributing to the overall oxidation process.[6]
Efficacy and Performance Data
Activated persulfate has demonstrated high efficiency in degrading phenanthrene. For instance, a study using sulfur-modified nano zero-valent iron to activate persulfate achieved an 88.44% degradation rate of phenanthrene in 90 minutes.[10] The choice of activation method significantly impacts the degradation kinetics and efficiency. Heat-activated persulfate has also been shown to be effective, with most organic compounds undergoing complete degradation at elevated temperatures.[11]
| Parameter | Value | Reference |
| Degradation Efficiency | 88.44% with S-nZVI activation (90 min) | [10] |
| Kinetics | Typically follows pseudo-first-order kinetics | [11] |
| Optimal pH | Effective over a wide pH range, but performance can be pH-dependent based on the activation method | [6] |
| Key Byproducts | Oxygenated and potentially sulfur-containing intermediates | [6] |
Experimental Protocol: Heat-Activated Persulfate Oxidation of Phenanthrene
This protocol describes a typical laboratory procedure for phenanthrene oxidation using thermally activated persulfate.
Materials:
-
Phenanthrene standard solution
-
Sodium persulfate (Na₂S₂O₈)
-
Deionized water
-
Thermostatically controlled water bath or heating mantle
-
Reaction vessels (e.g., sealed vials or flasks)
-
Quenching agent (e.g., methanol or sodium thiosulfate)
-
Analytical instrument (e.g., HPLC)
Procedure:
-
Prepare a phenanthrene solution of known concentration in deionized water in the reaction vessels.
-
Add a predetermined amount of sodium persulfate to each vessel to achieve the desired oxidant concentration.
-
Seal the vessels and place them in the preheated water bath set to the desired activation temperature (e.g., 50-70 °C).
-
At specific time intervals, remove a vessel from the water bath and immediately cool it in an ice bath to stop the reaction.
-
Add a quenching agent to the cooled sample.
-
Extract the remaining phenanthrene using a suitable solvent.
-
Analyze the extract to determine the phenanthrene concentration.
-
Calculate the degradation efficiency over time.
Heat-Activated Persulfate Oxidation Workflow
Caption: Workflow for heat-activated persulfate oxidation.
Ozone (O₃): A Powerful Gaseous Oxidant
Ozone is a highly reactive gas that can directly oxidize organic compounds or decompose to form hydroxyl radicals, leading to an advanced oxidation process. Ozonation has been shown to be effective for the degradation of a wide range of PAHs, including phenanthrene.[12]
Mechanism of Action
Ozone can react with phenanthrene through two primary pathways:
-
Direct Ozonolysis: Ozone directly attacks the C9-C10 double bond of phenanthrene, which is the most electron-rich region, leading to the formation of an initial ozonide that subsequently breaks down into smaller, oxygenated molecules.[1]
-
Indirect Oxidation: In aqueous solutions, especially at higher pH, ozone can decompose to form highly reactive hydroxyl radicals (•OH), which are non-selective and rapidly oxidize phenanthrene.[12]
Efficacy and Performance Data
Ozonation can achieve high degradation efficiencies for phenanthrene. In one study, a phenanthrene removal rate of 96% was achieved after 600 minutes of ozonation in contaminated sand.[12] The efficiency of ozonation can be influenced by factors such as ozone dosage, reaction time, and the physicochemical properties of the medium.[4] Combining ozone with UV radiation (O₃/UV) can further enhance the degradation rate by promoting the formation of hydroxyl radicals.[13]
| Parameter | Value | Reference |
| Degradation Efficiency | 95% in agricultural soil (2 hours) | [4] |
| Kinetics | Can follow pseudo-first-order kinetics | [12] |
| Optimal pH | Efficiency can be enhanced at higher pH due to hydroxyl radical formation | [12] |
| Key Byproducts | 9,10-phenanthrenequinone, diphenaldehyde, diphenic acid | [4][12] |
Experimental Protocol: Aqueous Ozonation of Phenanthrene
This protocol provides a general outline for a laboratory-scale ozonation experiment.
Materials:
-
Phenanthrene solution in deionized water
-
Ozone generator
-
Gas washing bottle or bubble column reactor
-
Off-gas ozone destruction unit (e.g., containing potassium iodide solution)
-
Sampling ports
-
Quenching agent (e.g., sodium thiosulfate)
-
Analytical instrument (e.g., HPLC)
Procedure:
-
Fill the reactor with the phenanthrene solution of a known concentration.
-
Start bubbling ozone gas from the ozone generator through the solution at a constant flow rate.
-
Ensure that the off-gas is passed through an ozone destruction unit.
-
Collect aqueous samples at regular intervals through the sampling ports.
-
Immediately quench the collected samples with a sodium thiosulfate solution to stop the reaction with residual ozone.
-
Analyze the samples for phenanthrene concentration.
-
Calculate the degradation efficiency as a function of ozonation time.
Aqueous Ozonation Experimental Setup
Caption: Diagram of a typical aqueous ozonation experiment.
Fenton's Reagent (Fe²⁺/H₂O₂): A Potent Hydroxyl Radical Producer
Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺), is a classic and highly effective AOP. It generates hydroxyl radicals, which are powerful, non-selective oxidants.
Mechanism of Action
The core of the Fenton reaction is the catalytic decomposition of hydrogen peroxide by ferrous ions to produce hydroxyl radicals and ferric ions (Fe³⁺). The ferric ions can then be reduced back to ferrous ions by reacting with another molecule of hydrogen peroxide, thus propagating a chain reaction. The hydroxyl radicals are the primary species responsible for the rapid and effective degradation of organic pollutants like phenanthrene.[14]
Efficacy and Performance Data
Fenton's reagent has been shown to be highly effective in degrading phenanthrene, with studies reporting degradation efficiencies of up to 99% in aqueous solutions.[15] The efficiency of the Fenton process is highly dependent on pH, with an optimal range typically between 2.5 and 3.5.[14][15] The reaction is also influenced by the concentrations of H₂O₂ and Fe²⁺, and the ratio between them.[15]
| Parameter | Value | Reference |
| Degradation Efficiency | Up to 99% in aqueous solution | [15] |
| Kinetics | Follows pseudo-first-order kinetics | [16] |
| Optimal pH | 2.5 - 3.5 | [14][15] |
| Key Byproducts | Quinones, phthalic acids, benzoic acid | [15] |
Experimental Protocol: Phenanthrene Oxidation using Fenton's Reagent
This protocol details a standard laboratory procedure for phenanthrene degradation by Fenton's reagent.
Materials:
-
Phenanthrene solution
-
Hydrogen peroxide (H₂O₂) solution of known concentration
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment and quenching
-
Reaction vessel
-
pH meter
-
Magnetic stirrer and stir bar
-
Analytical instrument (e.g., HPLC)
Procedure:
-
Place the phenanthrene solution in the reaction vessel.
-
Adjust the pH of the solution to the optimal range (e.g., 3.0) using sulfuric acid.
-
Add the required amount of ferrous sulfate to the solution and allow it to dissolve completely while stirring.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Monitor the reaction by taking samples at different time intervals.
-
Immediately quench the reaction in the samples by raising the pH to above 8 with sodium hydroxide, which precipitates the iron catalyst and stops the generation of hydroxyl radicals.
-
Filter the samples to remove the precipitated iron.
-
Analyze the filtrate for the remaining phenanthrene concentration.
-
Calculate the degradation efficiency.
Fenton's Reagent Oxidation Process
Caption: Step-by-step workflow for Fenton's oxidation.
Comparative Analysis and Conclusion
Each of the discussed oxidizing agents presents a viable option for phenanthrene degradation, with distinct advantages and disadvantages.
Summary of Comparative Efficacy:
| Oxidizing Agent | Primary Reactive Species | Typical Efficiency | Optimal pH | Key Advantages | Key Disadvantages |
| Potassium Permanganate | MnO₄⁻ | Moderate to High | Wide range | Cost-effective, easy to handle | Can produce solid MnO₂ byproduct, may be less efficient than AOPs |
| Activated Persulfate | SO₄⁻•, •OH | High | Wide range (activator dependent) | High reactivity, stable for transport and storage | Requires activation, can be more expensive |
| Ozone | O₃, •OH | High | Alkaline pH enhances •OH pathway | Powerful oxidant, no sludge formation | Requires specialized equipment (ozone generator), low solubility in water |
| Fenton's Reagent | •OH | Very High | Acidic (2.5-3.5) | Rapid reaction rates, high efficiency | Strict pH control required, produces iron sludge |
Causality Behind Experimental Choices:
The selection of an oxidizing agent should be guided by the specific requirements of the application. For instance, the stringent pH requirements of the Fenton process might be a limiting factor in certain environmental applications, making activated persulfate or ozonation more attractive alternatives. Conversely, for targeted, high-efficiency degradation in a controlled reactor setting, the rapid kinetics of the Fenton reaction may be ideal. The choice of activation method for persulfate is also a critical experimental decision, with thermal activation being straightforward but energy-intensive, while chemical activation (e.g., with iron) introduces additional reagents.
Self-Validating Systems and Trustworthiness:
The protocols described are designed to be self-validating through the inclusion of control experiments (e.g., phenanthrene solution without oxidant) and the careful monitoring of reaction parameters. Accurate quantification of the target analyte and the use of appropriate quenching methods are crucial for obtaining reliable and trustworthy data. Furthermore, the identification of expected byproducts can serve as a confirmation of the intended reaction pathway.
References
Sources
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- 4. Phenanthrene degradation in soil by ozonation: Effect of morphological and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation kinetics of polycyclic aromatic hydrocarbons by permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Recovery of phenanthrene-degrading bacteria after simulated in situ persulfate oxidation in contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sylzyhg.com [sylzyhg.com]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. carbonandhydrogen.com [carbonandhydrogen.com]
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A Comparative Guide to the Isomeric Effects on the Photophysical Properties of Phenanthrenequinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Structure
Phenanthrenequinones (PQs) are a class of aromatic dicarbonyl compounds built on the phenanthrene framework. Their utility in various photochemical applications is dictated by the efficiency with which they absorb light and populate excited states. A critical factor governing these properties is the relative position of the two carbonyl groups on the phenanthrene rings, giving rise to different isomers. This guide will focus on the most studied isomer, 9,10-phenanthrenequinone, and draw comparisons with other isomers where data is available, illustrating the profound impact of molecular architecture on photophysical outcomes.
The 9,10-phenanthrenequinone (9,10-PQ) is a well-characterized o-quinone that serves as a benchmark in photochemical studies.[1][2] Its rigid, planar structure and the proximity of its carbonyl groups lead to distinct electronic transitions and excited-state dynamics. These characteristics are pivotal in applications such as photopolymerization, organic synthesis, and as photosensitizers in biological systems.[3][4][5]
The Foundation of Photophysics: Electronic Absorption
The initial step in any photochemical process is the absorption of a photon, promoting the molecule to an excited electronic state. The absorption characteristics of phenanthrenequinone isomers are dictated by the nature of their electronic transitions, primarily the n→π* and π→π* transitions associated with the carbonyl groups and the aromatic system, respectively.
For 9,10-phenanthrenequinone, the UV-Visible absorption spectrum shows distinct bands corresponding to these transitions.[6] The lower energy absorption is attributed to the n→π* transition of the carbonyl groups, while the more intense bands at shorter wavelengths arise from π→π* transitions of the phenanthrene backbone. The precise location and intensity of these bands are sensitive to the solvent environment.
Excited State Dynamics: The Pathways Following Photon Absorption
Upon excitation, a molecule can undergo several competing processes, including fluorescence, intersystem crossing (ISC) to the triplet manifold, and non-radiative decay. For many applications of phenanthrenequinones, particularly in photocatalysis and photodynamic therapy, efficient population of the triplet state is paramount.
9,10-Phenanthrenequinone is known for its high intersystem crossing quantum yield, approaching unity in some cases. This efficiency is attributed to strong spin-orbit coupling facilitated by the presence of the carbonyl groups, which promotes the transition from the lowest excited singlet state (S₁) to the triplet state (T₁). The triplet state of 9,10-PQ is a potent oxidizing agent and can participate in energy or electron transfer reactions.[2][5]
The excited-state dynamics of phenanthrenequinone and its derivatives have been investigated using techniques like nanosecond laser flash photolysis.[1][7] These studies reveal the transient absorption spectra of the triplet state and allow for the determination of its lifetime and reactivity towards other molecules. For instance, the triplet state of 9,10-phenanthrenequinone is known to abstract hydrogen atoms from suitable donors.[2]
Comparative Data on Phenanthrenequinone Derivatives
While comprehensive data across all isomers is sparse in the literature, studies on derivatives of 9,10-phenanthrenequinone provide valuable insights into how substituents can modulate photophysical properties. Electron-donating or electron-withdrawing groups on the phenanthrene ring can shift the absorption and emission spectra and alter the energies of the singlet and triplet states.[1]
| Compound | Solvent | λ_abs (nm) | Emission Type | Triplet Energy (approx. kcal/mol) | Key Feature | Reference |
| 9,10-Phenanthrenequinone | Benzene | ~420 (n→π*) | Phosphorescence | >61 | High ISC Yield | [1][7] |
| 3,6-dimethoxy-9,10-PQ | Benzene | - | Phosphorescence (low temp) | Slightly higher than 9,10-PQ | Electron-donating groups increase triplet energy | [1] |
| 3,6-dichloro-9,10-PQ | Benzene | - | Phosphorescence | Slightly higher than 9,10-PQ | Electron-withdrawing groups influence redox potentials | [7] |
Note: Detailed quantitative data such as molar extinction coefficients, quantum yields, and lifetimes are highly dependent on the experimental conditions (solvent, temperature) and are best obtained from the primary literature for specific applications.
Experimental Protocols for Characterization
The determination of the photophysical properties of phenanthrenequinone isomers relies on a suite of spectroscopic techniques.
-
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
-
Methodology:
-
Prepare a series of dilute solutions of the phenanthrenequinone isomer in a suitable, transparent solvent (e.g., cyclohexane, acetonitrile).
-
Record the absorbance spectrum of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm).
-
Identify the wavelengths of maximum absorbance (λ_abs).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) at each λ_abs from a plot of absorbance versus concentration.
-
-
Objective: To measure the emission spectra and determine fluorescence and phosphorescence quantum yields.
-
Methodology:
-
Using a spectrofluorometer, excite the sample at a wavelength corresponding to an absorption maximum.
-
Scan the emission monochromator to record the fluorescence spectrum.
-
For phosphorescence, measurements are often conducted at low temperatures (e.g., 77 K in a frozen matrix) to minimize non-radiative decay and quenching of the long-lived triplet state.[1] A pulsed light source and gated detector can be used to temporally resolve phosphorescence from fluorescence.
-
Quantum yields are typically determined relative to a well-characterized standard.
-
-
Objective: To observe transient excited states (e.g., the triplet state) and measure their lifetimes and reaction kinetics.
-
Methodology:
-
Excite the sample with a short, intense laser pulse (e.g., from a Nd:YAG laser).
-
Probe the sample with a monitoring light beam at various time delays after the laser flash.
-
The change in absorbance of the probe beam is recorded as a function of wavelength and time, providing the transient absorption spectrum and the decay kinetics of the excited state.[1][2]
-
Visualizing Experimental Workflows
Caption: Standard experimental workflow for photophysical characterization.
Isomeric Structure vs. Photophysical Properties: A Mechanistic View
The positioning of the carbonyl groups is the primary determinant of the observed photophysical properties.
-
9,10-Phenanthrenequinone (ortho-quinone): The close proximity of the two carbonyl groups in a conjugated system leads to a lower energy n→π* transition compared to isomers where the carbonyls are further apart. This arrangement also enhances intersystem crossing.
-
Other Isomers (e.g., 1,2- and 1,4-): While less studied, it is expected that isomers like 1,4-phenanthrenequinone would exhibit different photophysical behavior due to the altered electronic communication between the carbonyl groups. The symmetry of the molecule also plays a crucial role in determining which electronic transitions are allowed or forbidden, thereby influencing the intensity of absorption and emission.
Caption: Relationship between isomeric structure and photophysical properties.
Conclusion and Future Directions
The isomeric form of phenanthrenequinone is a critical design parameter for tailoring its photophysical properties. The 9,10-isomer is well-established as an efficient triplet sensitizer due to its high intersystem crossing yield.[7] The exploration of other isomers, such as 1,2- and 1,4-phenanthrenequinones, presents an opportunity to fine-tune the absorption and emission characteristics for specific applications. Further research into the synthesis and detailed photophysical characterization of a broader range of phenanthrenequinone isomers is warranted to unlock their full potential in materials science, photocatalysis, and medicine.
References
-
Togashi, D. M., & Nicodem, D. E. (2004). Photophysical studies of 9,10-phenanthrenequinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(13), 3205–3212. [Link]
-
ResearchGate. (n.d.). Photophysical studies of 9,10-phenanthrenequinones. Retrieved from [Link]
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Zhang, H., et al. (2021). 9,10-Phenanthrenequinone: A Promising Kernel to Develop Multifunctional Antitumor Systems for Efficient Type I Photodynamic and Photothermal Synergistic Therapy. ACS Nano, 15(11), 18366–18378. [Link]
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Pirtsch, M., et al. (2021). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. Organic Letters, 23(24), 9494–9498. [Link]
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Benchafa, H., et al. (2018). Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. Journal of Molecular Structure, 1157, 493-500. [Link]
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PhotochemCAD. (n.d.). 9,10-Phenanthrenequinone. Retrieved from [Link]
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Pirtsch, M., et al. (2021). Phenanthrenequinone-Sensitized Photocatalytic Synthesis of Polysubstituted Quinolines from 2-Vinylarylimines. ACS Publications. [Link]
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Kumar, R. S., & Son, Y. A. (2018). Synthesis, Photophysical and Aggregation Properties of Novel Phenanthrene and Pyrene Substituted Phthalocyanines. Korean Chemical Engineering Research, 56(6), 792-799. [Link]
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Benchafa, H., et al. (2017). Synthesis and photophysical properties of new reactive fluorophenanthrenes. Comptes Rendus Chimie, 20(9-10), 916-923. [Link]
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DiVA. (2013). New Organic Dyes with a Phenanthrenequinone Derivative as the pi-Conjugated Bridge for Dye-Sensitized Solar Cells. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Excited-state dynamics and efficient triplet formation in phenylthiophene compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Photochemical reaction dynamics of 9,10-phenanthrenequinone and 1,2-naphthoquinone with hydrogen donors in solution. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Excited state dynamics and photochemistry of nitroaromatic compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenanthrenequinone. Retrieved from [Link]
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Royal Society of Chemistry. (2024). With or without a co-solvent? highly efficient ultrafast phenanthrenequinone-electron rich alkene (PQ-ERA) photoclick reactions. Retrieved from [Link]
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ChemRxiv. (n.d.). Ground State Quantum Chemistry, Excited State Dynamics and Time-Resolved X-Ray Absorption Spectroscopy of Substituted Thiophenols. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 1,4-Phenanthrenedione
Comprehensive Safety & Handling Guide for 1,4-Phenanthrenedione
This guide provides essential, field-proven safety protocols and operational plans for the handling and disposal of this compound (CAS 569-15-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Analysis: Understanding the Risks of this compound
This compound is a polycyclic aromatic compound appearing as a yellow to orange solid[1]. While stable under standard conditions, it presents several health and environmental hazards that dictate stringent handling protocols. A thorough understanding of these risks is the foundation of safe laboratory practice.
The primary hazards are summarized below:
| Hazard Classification | Description | GHS Code | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion can lead to adverse health effects. | H302 | [2][3] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. | H315 | [4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in damage. | H319 | [4][5] |
| Respiratory Irritation | May cause respiratory irritation if dusts are inhaled. | H335 | [5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | H410 | [3] |
Additionally, as a quinone derivative of a polycyclic aromatic hydrocarbon, it is noted to be cytotoxic and potentially mutagenic[6]. These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, inhalation, and dermal/ocular contact, while ensuring environmental containment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following recommendations constitute the minimum required protection for handling this compound in solid form or solution.
| Protection Type | Minimum Requirement | Rationale & Expert Insight |
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>25g) or if there is a significant splash risk. | Standard safety glasses are insufficient. The fine, dusty nature of the solid and the potential for splashes from solutions pose a direct threat of serious eye irritation[4][5]. Goggles provide a complete seal around the eyes, which is critical. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber). Double-gloving is recommended for extended procedures. | Protects against direct skin contact, which can cause irritation[4]. Always inspect gloves for tears or punctures before use. Disposable nitrile gloves should be changed immediately upon contamination or after a maximum of 15 minutes of continuous use[7]. |
| Body Protection | A flame-resistant laboratory coat, fully fastened. For larger quantities, a chemical-resistant apron over the lab coat is advised. | Prevents contamination of personal clothing and protects against incidental skin contact. Pant legs must be worn outside of footwear to prevent chemicals from funneling into boots[8]. |
| Respiratory Protection | Mandatory use of a certified chemical fume hood when weighing or transferring the solid compound to control dust. For situations where engineering controls are insufficient, a NIOSH-approved respirator with P100 (particulate) filters is required. | The primary inhalation risk is from airborne dust, which can cause respiratory irritation[5]. A fume hood provides the most effective engineering control. Respirators are a secondary line of defense when adequate ventilation cannot be guaranteed[9]. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational Plan: From Benchtop to Disposal
Safe handling is a procedural discipline. Follow these steps meticulously to minimize exposure and prevent contamination.
Step 1: Preparation & Pre-Handling
-
Designate Area: Cordon off a specific area for handling, preferably within a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and spill cleanup materials are within immediate reach before retrieving the chemical container.
-
Verify Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Don PPE: Put on all required PPE as determined by your task assessment (see section 2).
Step 2: Handling & Experimental Use
-
Weighing: Perform all weighing of the solid chemical inside the fume hood. Use a tared weigh boat or glassine paper. Avoid creating dust clouds by handling the material gently.
-
Transfers: If transferring the solid, use a spatula and tap it gently to release the powder. Do not "shake" or "pour" from a height.
-
Making Solutions: Add the solid to the solvent slowly. If necessary, cap and sonicate or stir to dissolve. Ensure the container is appropriately labeled.
-
General Conduct: Do not eat, drink, or smoke in the laboratory area[3][9]. Wash hands thoroughly with soap and water after removing gloves and before leaving the lab[4][10].
Step 3: Spill Response Protocol (Small Spills <5g)
In the event of a spill, remaining calm and acting deliberately is crucial.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the area.
-
Secure Ventilation: Ensure the area is well-ventilated, preferably by using a fume hood if the spill is contained within it.
-
Containment: Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite[9]. Do not use water, as the compound is insoluble and this may spread contamination[6][11].
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a cloth dampened with ethanol, followed by a thorough wash with soap and water[11].
-
Disposal: All cleanup materials (absorbent, gloves, cloths) must be disposed of as hazardous waste.
Disposal Plan: Environmental Stewardship
Due to its high aquatic toxicity, this compound must not enter drains or waterways[3]. All waste streams must be managed as hazardous waste.
-
Solid Waste:
-
Place excess this compound and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) into a clearly labeled, sealed hazardous waste container.
-
The label must read "Hazardous Waste" and include the chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Do not sewer dispose of any liquid waste containing this compound[12].
-
-
Container Disposal:
-
Empty containers are considered hazardous waste unless properly triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from this cleaning must be collected and disposed of as liquid hazardous waste.
-
-
Final Disposal:
By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself and your colleagues but also the integrity of your research and the environment.
References
-
National Institutes of Health (NIH), PubChem. 1,4-Phenanthrenequinone. [Link]
-
ChemView, EPA. Section 2. Hazards identification. [Link]
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California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]
-
Wikipedia. Phenanthrenequinone. [Link]
-
New Jersey Department of Health. Phenanthrene - Hazardous Substance Fact Sheet. [Link]
-
U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
